MHP 133
Description
Properties
IUPAC Name |
[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVMZDBWGMPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Maridebart Cafraglutide: A Technical Deep Dive into a Novel Bi-Functional Metabolic Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridebart cafraglutide, also known as AMG 133 or MariTide, is an investigational bi-functional therapeutic agent engineered for the treatment of obesity and related metabolic disorders.[1][2][3][4] Developed by Amgen, this molecule represents a novel approach in the field of metabolic medicine by combining two distinct pharmacological actions into a single entity: antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonism of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Maridebart cafraglutide.
Molecular Structure
Maridebart cafraglutide is an antibody-peptide conjugate with an average molecular weight of 153,514 Da.[1] It is composed of a fully human monoclonal IgG1 antibody that acts as a GIPR antagonist, to which two identical GLP-1 analogue peptides are covalently linked.[1][6][7]
Antibody Component: The antibody is a human Immunoglobulin G1-kappa that specifically targets and antagonizes the Homo sapiens GIPR.[7][8]
Peptide Component: The GLP-1 analogue is a modified peptide designed for potent agonism of the GLP-1 receptor.[1] Its sequence is: H[Aib]EGTFTSDYSSYLEEQAAKEFIAWLVKGGG(GGGGS)3K(BrAc){CONH2}[1]
Linker and Conjugation: The GLP-1 analogue peptides are conjugated to the antibody via an amino acid linker.[1][2] Specifically, the conjugation occurs at the E384C position of the antibody's heavy chain.[7] The linker is described as a fused 18-mer linker: diglycyl-tris(tetraglycyl-seryl)-lysinamide.[7][8]
The precise structure allows for a prolonged half-life, enabling less frequent dosing intervals, such as monthly injections.[9]
Mechanism of Action
Maridebart cafraglutide's unique dual mechanism of action is central to its therapeutic potential. It simultaneously inhibits GIPR signaling while activating GLP-1R signaling pathways.[5][6]
-
GIP Receptor Antagonism: The antibody component of Maridebart cafraglutide binds to the GIP receptor and blocks its activation by endogenous GIP. Inhibition of GIPR signaling is thought to contribute to weight loss.[9]
-
GLP-1 Receptor Agonism: The two conjugated GLP-1 analogue peptides activate the GLP-1 receptor, a well-established target for metabolic therapies.[3][6] This activation leads to various effects, including:
-
Enhanced insulin secretion in a glucose-dependent manner.
-
Suppression of glucagon secretion.
-
Delayed gastric emptying.
-
Increased satiety, leading to reduced food intake.[3]
-
The combination of these two actions is believed to result in a synergistic effect on weight loss and metabolic control.
Figure 1: Signaling pathway of Maridebart cafraglutide.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Maridebart cafraglutide.
Table 1: In Vitro Potency
| Assay | Cell Line | Activity |
| GIPR Antagonism (cAMP) | HEK293T expressing human GIPR | Antagonist |
| GLP-1R Agonism (cAMP) | CHO cells expressing human GLP-1R | Agonist |
Data extracted from preclinical studies.[10]
Table 2: Preclinical Efficacy in Obese Cynomolgus Monkeys
| Treatment Group | Change in Body Weight | Change in Total Energy Intake | Change in Fasting Triglycerides | Change in Fasting Insulin |
| 0.25 mg/kg AMG 133 | -11% from baseline | Dose-dependent reduction | Reduction from baseline | Reduction from baseline |
| 0.75 mg/kg AMG 133 | -13% from baseline | Dose-dependent reduction | Reduction from baseline | Reduction from baseline |
Data from a study in obese male cynomolgus monkeys.[1]
Table 3: Phase 1 Clinical Trial Results in Adults with Obesity
| Dose Cohort | Mean Half-life (intact) | Mean Half-life (total) |
| Single Ascending Dose | 14-16 days | 21-24 days |
| Multiple Ascending Dose | Not specified | Not specified |
Data from a Phase 1, randomized, placebo-controlled, double-blind trial.[10]
Table 4: Phase 2 Clinical Trial Results at 52 Weeks
| Population | Treatment Group | Mean Weight Loss |
| Obesity or Overweight (without Type 2 Diabetes) | Maridebart cafraglutide | Up to ~20% |
| Obesity or Overweight (with Type 2 Diabetes) | Maridebart cafraglutide | Up to ~17% |
| Population | Treatment Group | Mean Reduction in HbA1c |
| Obesity or Overweight (with Type 2 Diabetes) | Maridebart cafraglutide | Up to 2.2 percentage points |
Data from a Phase 2, double-blind, dose-ranging study.
Experimental Protocols
In Vitro cAMP Assay for GLP-1R Agonist and GIPR Antagonist Activity
Objective: To determine the in vitro functional activity of Maridebart cafraglutide at the human GLP-1 and GIP receptors.
Methodology:
-
Cell Culture:
-
cAMP Measurement:
-
Intracellular cyclic adenosine monophosphate (cAMP) levels were measured as an indicator of receptor activation or inhibition.
-
A homogeneous time-resolved fluorescence (HTRF) assay was employed for cAMP detection.[1]
-
-
Agonist Mode (GLP-1R):
-
CHO-hGLP-1R cells were incubated with serial dilutions of Maridebart cafraglutide.
-
cAMP accumulation was measured to determine the agonist potency.
-
-
Antagonist Mode (GIPR):
Figure 2: Workflow for in vitro cAMP assays.
Preclinical Evaluation in Obese Cynomolgus Monkeys
Objective: To assess the in vivo efficacy of Maridebart cafraglutide on body weight and metabolic parameters in a non-human primate model of obesity.
Methodology:
-
Animal Model: Male obese cynomolgus monkeys were used for the study.[1]
-
Dosing: Animals were administered Maridebart cafraglutide subcutaneously.[1]
-
Parameters Measured:
-
Data Analysis: Changes in the measured parameters from baseline were calculated and compared between treatment and control groups.
Phase 2 Clinical Trial Design
Objective: To evaluate the efficacy, safety, and tolerability of different doses of Maridebart cafraglutide in adults with overweight or obesity, with or without type 2 diabetes mellitus.[11]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4]
-
Participants: Adults with a body mass index (BMI) meeting the criteria for overweight or obesity. The study included two cohorts: one with and one without a diagnosis of type 2 diabetes.[11]
-
Intervention: Participants were randomized to receive subcutaneous injections of Maridebart cafraglutide at various doses and frequencies (e.g., monthly) or a placebo.[4]
-
Primary Endpoint: The primary outcome measured was the percent change in body weight from baseline to week 52.[4]
-
Secondary and Exploratory Endpoints: These included changes in HbA1c, other cardiometabolic risk factors, safety, and tolerability.
Conclusion
Maridebart cafraglutide is a promising, scientifically compelling therapeutic candidate for the management of obesity and related metabolic conditions. Its innovative molecular design as an antibody-peptide conjugate with a dual mechanism of action—GIPR antagonism and GLP-1R agonism—sets it apart from existing therapies. Preclinical and clinical data have demonstrated significant, dose-dependent weight loss and improvements in key metabolic markers. The long half-life of the molecule allows for a more convenient monthly dosing regimen, which may improve patient adherence. Ongoing and future clinical trials will further elucidate the long-term efficacy and safety profile of this novel agent.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maridebart Cafraglutide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. news-medical.net [news-medical.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Development of AMG 133 (Maridebart Cafraglutide): A Bispecific Approach to Metabolic Regulation
Abstract
Obesity is a global public health crisis demanding innovative therapeutic strategies.[1] Maridebart cafraglutide (formerly AMG 133) is a first-in-class investigational therapeutic engineered as a bispecific molecule that combines antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) with agonism of the glucagon-like peptide-1 receptor (GLP-1R).[2][3] This dual mechanism is rooted in human genetic insights and preclinical evidence suggesting a synergistic effect on weight loss and metabolic improvement.[3][4] AMG 133 is structured as a fully human monoclonal anti-GIPR antibody conjugated to two GLP-1 analogue agonist peptides.[1][5] Preclinical studies in obese mouse and monkey models demonstrated significant reductions in body weight and enhancements in metabolic markers.[6] Subsequent Phase 1 and Phase 2 clinical trials have shown that AMG 133 has an acceptable safety profile and produces substantial, durable, dose-dependent weight loss in individuals with obesity, with or without type 2 diabetes.[7][8] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of maridebart cafraglutide.
Discovery and Molecular Design Rationale
The development of maridebart cafraglutide was predicated on advanced human genetics research that aimed to unravel the complexities of obesity.[3][4] Genome-wide studies pointed to the GIP receptor (GIPR) locus as a contributor to body weight regulation.[7] The therapeutic hypothesis was that combining GIPR inhibition with the known weight-loss effects of GLP-1R agonism could produce a synergistic effect.[9] Pharmacological inhibition of GIPR alone had been shown to prevent weight gain in diet-induced obese (DIO) mice and cynomolgus monkeys.[9]
Amgen's research team engineered and evaluated over 150 variations of antibody-peptide conjugate molecules to optimize for this dual activity.[4] The resulting candidate, maridebart cafraglutide (AMG 133), is a bispecific molecule. It consists of a fully human monoclonal antibody that acts as a GIPR antagonist, which is conjugated via amino acid linkers to two identical GLP-1 analogue peptides that function as GLP-1R agonists.[1][5] This design leverages the long half-life of the antibody backbone to allow for less frequent dosing intervals.[10]
Mechanism of Action
Maridebart cafraglutide simultaneously modulates two key incretin pathways involved in metabolic regulation:
-
GLP-1 Receptor Agonism: Like other GLP-1R agonists, it mimics the effects of endogenous GLP-1, which is known to inhibit appetite and improve glucose regulation.[11]
-
GIP Receptor Antagonism: Concurrently, it blocks the GIPR. While GIP is also an incretin, preclinical and genetic data suggest that inhibiting its action, particularly in combination with GLP-1R activation, contributes significantly to weight reduction and may counteract mechanisms that promote fat storage.[2][9][11]
This dual-action mechanism is designed to create a more potent effect on weight loss and metabolic control than targeting either pathway alone.
Preclinical Development
Experimental Protocols: In Vitro Characterization
The bioactivity of maridebart cafraglutide was assessed using cell-based functional assays.[7] Recombinant cell lines were engineered to express specific incretin receptors:
-
Human Embryonic Kidney (HEK) 293T cells were used to express human or cynomolgus monkey GIPR.[7][12]
-
Chinese Hamster Ovary (CHO) cells were used to express rat or mouse GIPR.[7]
The primary endpoint measured was the accumulation of cyclic adenosine monophosphate (cAMP) following receptor activation or inhibition.[7][12] For GIPR antagonism, the ability of AMG 133 to inhibit GIP-induced cAMP accumulation was quantified. For GLP-1R agonism, its ability to stimulate cAMP was measured.
In Vitro Results
Maridebart cafraglutide demonstrated potent and specific activity at both target receptors in cell-based assays.[5][12]
| Parameter | Receptor | Cell Line | Value | Citation |
| Binding Affinity (Kd) | Human GIPR | HEK293T | 37 pM | [12] |
| Antagonist Activity (IC50) | Human GIPR | HEK293T | 42.4 nM | [5][12] |
| Cynomolgus Monkey GIPR | HEK293T | 26.5 nM | [5] | |
| Rat GIPR | CHO | 822 nM | [5] | |
| Binding Activity (IC50) | Human GLP-1R | Radioligand Assay | 55.2 nM | [12] |
| Agonist Activity (EC50) | Human GLP-1R | Cell-based Assay | 4.1 pM | [6] |
Table 1: In Vitro Activity of Maridebart Cafraglutide (AMG 133).
Experimental Protocols: In Vivo Animal Studies
Efficacy was evaluated in established animal models of obesity:
-
Diet-Induced Obese (DIO) Mice: Male mice were rendered obese through a high-fat diet. Due to the lower potency of AMG 133 against rodent GIPR, a murine surrogate molecule was created for these studies, consisting of an anti-mouse GIPR antibody conjugated to the same GLP-1 analogue.[5]
-
Obese Cynomolgus Monkeys: Naturally obese female cynomolgus monkeys were used to assess efficacy in a non-human primate model.[6][7]
In both models, animals received single injections of the drug, and key endpoints including body weight and metabolic markers were monitored over time.[10]
In Vivo Results
Maridebart cafraglutide and its murine surrogate induced rapid and sustained weight loss in preclinical models.
| Animal Model | Dosing | Key Finding | Citation |
| DIO Mice | Single injection of murine surrogate | >15% body weight loss by day 18. | [10] |
| Obese Cynomolgus Monkeys | Single injection of AMG 133 | 11% to 15% body weight loss by day 43. | [10] |
Table 2: Summary of Preclinical Efficacy in Animal Models.
Clinical Development: Phase 1
Experimental Protocol: Phase 1 Study (NCT04478708)
A randomized, double-blind, placebo-controlled, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AMG 133.[2]
-
Population: The study enrolled participants with a Body Mass Index (BMI) between 30.0 kg/m ² and 40.0 kg/m ² without diabetes.[2][3][13]
-
Design: The trial consisted of two main parts:
-
Single Ascending Dose (SAD): Participants (n=49) were randomized (3:1) to receive a single subcutaneous dose of AMG 133 (ranging from 21 mg to 840 mg) or placebo.[2][10]
-
Multiple Ascending Doses (MAD): Participants (n=26) were randomized (3:1) to receive multiple subcutaneous doses of AMG 133 or placebo every 4 weeks (Q4W).[2][3]
-
-
Endpoints: Primary endpoints included safety (adverse events) and PK parameters (Cmax, AUC). Secondary endpoints included changes in body weight.[12]
Phase 1 Results
Participant Demographics
| Cohort | Number of Participants (n) | Mean Age (years) | Mean BMI ( kg/m ²) | Mean Body Weight (kg) | Citation |
|---|---|---|---|---|---|
| SAD | 49 | 48 | 33.4 | 99.5 | [2][3] |
| MAD | 26 | 46 | 33.5 | 96.9 |[2][3] |
Table 3: Phase 1 Study Participant Demographics.
Pharmacokinetics The antibody-peptide conjugate structure resulted in a prolonged half-life, supporting extended dosing intervals.[7][10]
| Parameter | Value | Citation |
| Time to Cmax (SAD) | ~4 to 7 days post-dose | [7] |
| Mean Half-life (Intact AMG 133) | 14 to 16 days | [7] |
| Mean Half-life (Total AMG 133) | 21 to 24 days | [7] |
Table 4: Phase 1 Pharmacokinetic Parameters.
Efficacy AMG 133 demonstrated significant, dose-dependent weight loss. The effect was durable, with weight loss maintained well beyond the treatment period.[1][2]
| MAD Cohort Dose (Q4W) | Mean Change in Body Weight by Day 85 | Citation |
| 140 mg | -7.2% | [2] |
| 420 mg | -14.5% | [2] |
Table 5: Phase 1 Efficacy in Multiple Ascending Dose (MAD) Cohorts.
In the highest single-dose cohort (840 mg), participants lost an average of 8.2% of their body weight by day 92, and this loss was maintained through the end of the 150-day study period.[10]
Safety and Tolerability Maridebart cafraglutide showed an acceptable safety and tolerability profile.[7]
| Adverse Event Profile | Description | Citation |
| Severity | Most treatment-emergent adverse events (TEAEs) were mild and transient. No severe or serious AEs were reported. | [2][7] |
| Common AEs | The most common TEAEs were gastrointestinal-related, predominantly nausea and vomiting. | [2][3] |
| Resolution | Most GI events resolved within 48 hours. | [2][3] |
| Other | No clinically significant changes in blood pressure or hypoglycemia-related events were observed. | [7] |
Table 6: Phase 1 Safety and Tolerability Summary.
Clinical Development: Phase 2 (NCT05669599)
Based on the promising Phase 1 data, a larger, dose-ranging Phase 2 study was initiated. This trial was designed to evaluate the efficacy and safety of AMG 133 over a longer duration (52 weeks) in adults with overweight or obesity, both with and without type 2 diabetes.[11][14][15]
Phase 2 Results The 52-week data confirmed the potent and durable weight loss effect of maridebart cafraglutide.[8]
| Population | Key Efficacy Findings at 52 Weeks | Safety and Tolerability | Citation |
| Obesity/Overweight (without T2D) | Up to ~20% average weight loss. | Most common AEs were mild, transient GI events (nausea, vomiting, constipation). | [8] |
| Obesity/Overweight (with T2D) | Up to ~17% average weight loss. Lowered average HbA1c by up to 2.2 percentage points. | Discontinuation rate due to any AE was ~11% in dose escalation arms. | [8] |
Table 7: Summary of 52-Week Phase 2 Efficacy and Safety Results.
Crucially, a weight loss plateau was not observed at the 52-week mark in either population, suggesting the potential for further weight reduction with continued treatment.[8]
Conclusion
The discovery and development of maridebart cafraglutide (AMG 133) represents a novel, genetically-informed approach to treating obesity and metabolic disorders. By uniquely combining GIPR antagonism with GLP-1R agonism in a single, long-acting molecule, it has demonstrated the potential for profound and sustained weight loss. Data from preclinical, Phase 1, and Phase 2 studies have consistently shown a favorable safety profile and robust efficacy in diverse patient populations.[7][8] With a Phase 3 program announced, maridebart cafraglutide stands as a promising next-generation therapeutic with the potential to significantly advance the management of obesity.[8]
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amgen.com [amgen.com]
- 3. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]
- 4. amgen.com [amgen.com]
- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]
- 9. WO2024102742A1 - Methods for treating obesity - Google Patents [patents.google.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Role of GIPR inhibition in weight loss
An In-depth Technical Guide: The Role of GIPR Inhibition in Weight Loss
Audience: Researchers, scientists, and drug development professionals.
Abstract
The glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) has emerged as a paradoxical target in the pharmacological treatment of obesity. Historically, GIP was considered obesogenic due to its role in promoting nutrient storage. This led to the hypothesis that GIPR antagonism would drive weight loss. Preclinical and genetic data strongly support this, demonstrating that GIPR knockout mice are resistant to diet-induced obesity and that pharmacological GIPR blockade, particularly in combination with glucagon-like peptide-1 receptor (GLP-1R) agonism, leads to significant and synergistic weight reduction. The mechanisms are multifactorial, involving the central nervous system's regulation of appetite and energy expenditure, as well as peripheral effects on adipose tissue metabolism. However, the clinical success of tirzepatide, a potent GIPR/GLP-1R co-agonist, has created a conundrum, as GIPR activation also results in profound weight loss. This guide provides an in-depth technical overview of the core science underpinning GIPR inhibition as a strategy for weight loss, detailing the signaling pathways, summarizing quantitative data from key preclinical and clinical studies, and outlining relevant experimental methodologies. It aims to dissect the evidence and mechanisms supporting GIPR antagonism, providing a foundational resource for professionals in metabolic disease research and drug development.
The GIP/GIPR Axis in Metabolic Regulation
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone secreted by enteroendocrine K-cells of the small intestine in response to nutrient ingestion, particularly fats and carbohydrates[1][2]. Its primary, well-established function is to potentiate glucose-dependent insulin secretion from pancreatic β-cells[1][3]. Beyond its insulinotropic effects, GIP exerts pleiotropic actions in various extrapancreatic tissues, including adipose tissue and the brain, through its cognate G-protein coupled receptor, the GIPR[1][3].
The "Obesogenic" Hypothesis of GIP
The long-standing theory that GIP promotes weight gain stems from several key observations[4][5]:
-
Nutrient Storage: GIP enhances the anabolic effects of insulin, promoting lipid deposition and triglyceride storage in adipocytes[6][7]. It has been shown to increase lipoprotein lipase (LPL) activity, facilitating the uptake of fatty acids into fat cells[1][2].
-
Hypersecretion in Obesity: Individuals with obesity often exhibit elevated fasting GIP levels and an exaggerated GIP secretion response to meals[8].
-
Genetic Evidence: Genome-wide association studies (GWAS) have identified variants in the GIPR gene locus that are associated with a reduced Body Mass Index (BMI), suggesting that loss of GIPR function is protective against weight gain[4][9][10].
These findings collectively built the rationale for investigating GIPR inhibition as a therapeutic strategy for obesity.
GIPR Signaling Pathway
The GIPR is a class B G-protein coupled receptor (GPCR). Upon binding GIP, the receptor primarily couples to the Gαs subunit, activating adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the downstream physiological effects, such as insulin secretion in pancreatic β-cells and regulation of lipid metabolism in adipocytes.
Evidence for GIPR Inhibition in Weight Loss from Preclinical Models
The most compelling evidence for GIPR inhibition in weight management comes from genetic and pharmacological studies in rodents and non-human primates.
Genetic Models: Gipr Knockout Studies
Mice with a global, germline deletion of the GIP receptor (Gipr⁻/⁻) are the foundational model supporting GIPR antagonism. While these mice have body weights comparable to wild-type (WT) controls on a standard chow diet, they are significantly protected from diet-induced obesity (DIO) when fed a high-fat diet (HFD)[9][11]. This resistance to weight gain is primarily attributed to a reduction in fat mass[4][9][12]. The underlying mechanisms are debated, with some studies reporting increased energy expenditure and a shift toward lipid catabolism, while others report no changes in food intake[9][12]. Similarly, mice with a CNS-specific deletion of Gipr are also protected from DIO, underscoring the importance of central GIPR signaling in energy homeostasis[13].
Pharmacological Inhibition: GIPR Antagonists
Pharmacological blockade of GIPR has been achieved using peptide-based antagonists and monoclonal antibodies.
-
Peptide-Based Antagonists: The most studied is GIP(3–30)NH₂, a truncated form of GIP. In humans, this peptide can negate GIP's effects on adipose tissue blood flow and lipid storage. However, in rodent studies, chronic administration of peptide antagonists alone has shown negligible effects on body weight, likely due to their short half-life[4].
-
Monoclonal Antibodies: Long-acting antagonistic antibodies against GIPR have provided more robust results. Peripheral administration of these antibodies in obese mice prevents HFD-induced weight gain and can induce modest weight loss (~20%) in already obese animals[4]. This effect was primarily driven by a decrease in food intake rather than an increase in energy expenditure[4].
The Synergistic Effect with GLP-1 Receptor Agonism
A pivotal finding is the powerful synergy observed when GIPR antagonism is combined with GLP-1R agonism. In preclinical studies, co-administration of a GIPR-antagonizing antibody with a GLP-1R agonist (e.g., dulaglutide, liraglutide) resulted in a nearly two-fold greater weight loss than that achieved with the GLP-1R agonist alone[4]. This potent, additive effect has been observed in both mice and non-human primates and forms the basis for developing novel bi-specific molecules for obesity treatment[4][9][10].
Summary of Preclinical Weight Loss Data
| Model/Compound | Animal Model | Key Outcome(s) | Reference(s) |
| Genetic Knockout | |||
| Global Gipr⁻/⁻ | Mouse (HFD) | Protected from diet-induced obesity; reduced fat mass. | [9][11][12] |
| CNS-specific Gipr⁻/⁻ | Mouse (HFD) | Protected from diet-induced obesity; reduced food intake. | [13] |
| Adipose-specific Gipr⁻/⁻ | Mouse (HFD) | Lower body weight and lean mass; no significant difference in fat mass. | [1] |
| Pharmacological Antagonism | |||
| Gipg013 (Antibody) | Obese Mouse | Modest weight loss (~20%) via reduced food intake. | [4] |
| muGIPR-Ab (Antibody) + GLP-1R Agonist | Obese Mouse | Synergistic effect, nearly doubling weight loss vs. GLP-1R agonist alone. | [4] |
| hGIPR-Ab (Antibody) + Dulaglutide | Obese NHP | Additive effects on weight loss. | [4] |
| GIPA-1 (Peptide) | DIO Mouse | Negligible effects on body weight when administered alone. | [14] |
Mechanisms of Action for GIPR Inhibition-Mediated Weight Loss
The weight-reducing effects of GIPR inhibition are not attributed to a single mechanism but rather a combination of central and peripheral actions.
Central Nervous System (CNS) Mechanisms
The brain is a critical site of action for GIPR-mediated effects on energy balance. GIPR is expressed in key hypothalamic nuclei (arcuate, paraventricular) and brainstem areas that regulate appetite and satiety[13][15][16].
-
Hypothalamic Regulation: Studies using CNS-specific Gipr knockout mice show that central GIPR signaling is essential for the development of DIO[13]. Pharmacological studies further indicate that the weight-lowering effects of GIPR antagonists require intact central GIPR signaling[11].
-
Contrasting Neuronal Pathways: Emerging evidence suggests that GIPR agonists and antagonists may exert their effects on food intake through different neuronal populations[11][17][18]. GIPR agonists appear to act on inhibitory GABAergic neurons, whereas the effects of GIPR antagonists (in combination with GLP-1R agonists) are thought to be mediated by different neuronal circuits, possibly glutamatergic GIPR-positive neurons[11][17]. This differential engagement could explain how both activating and blocking the same receptor can lead to a similar outcome of reduced food intake.
Adipose Tissue-Specific Actions
While GIP has direct effects on adipocytes in vitro, promoting fat accumulation, its in vivo role is more complex[1][2].
-
Regulation of Lipid Metabolism: GIPR inhibition is hypothesized to counteract the fat-storing effects of endogenous GIP, potentially leading to a net catabolic state in adipose tissue. Global Gipr knockout mice exhibit increased adipose tissue lipolysis[12].
-
GIPR Expression: Paradoxically, mice with an adipocyte-specific deletion of Gipr did not show a significant reduction in fat mass, suggesting that GIP's obesogenic effects may be indirect (e.g., via hyperinsulinemia) or that GIPR on other cell types within the adipose tissue stromal vascular fraction are more critical[1]. Recent single-nucleus RNA sequencing data support this, showing GIPR is predominantly localized to non-adipocyte cells like pericytes and mesothelial cells within white adipose tissue[3].
The GIPR Antagonism/GLP-1R Agonism Interplay
The synergy between GIPR blockade and GLP-1R activation is a key area of investigation. One hypothesis is that endogenous GIP signaling may exert a tonic inhibitory or "braking" effect on the GLP-1R system. By blocking this GIPR-mediated brake, antagonists may "unleash" the full potential of GLP-1R agonists to reduce food intake and body weight.
Human Genetic and Clinical Evidence
-
Genome-Wide Association Studies (GWAS): As mentioned, human genetics provide a strong rationale for GIPR antagonism. GWAS have linked GIPR variants associated with reduced receptor function to lower BMI, supporting the hypothesis that inhibiting GIPR signaling is protective against obesity[4][10].
-
Clinical Trials: The preclinical synergy between GIPR antagonism and GLP-1R agonism has been translated to the clinic. Maridebart cafraglutide (formerly AMG 133) is an investigational molecule consisting of a GIPR antagonistic antibody conjugated to two GLP-1 analogue peptides. Phase 1 clinical trial data demonstrated substantial, dose-dependent weight loss in individuals with obesity, providing proof-of-concept for this mechanism in humans[9][11].
Key Experimental Methodologies
Protocol: In Vivo Assessment in Diet-Induced Obese (DIO) Mice
This is the cornerstone model for evaluating anti-obesity therapeutics.
-
Induction of Obesity: Male C57BL/6J mice (8-10 weeks old) are fed a high-fat diet (HFD, typically 60% kcal from fat) for 10-14 weeks to induce obesity, insulin resistance, and hyperlipidemia.
-
Compound Administration: Animals are randomized into treatment groups (e.g., Vehicle, GIPR antagonist, GLP-1R agonist, Combination). Compounds are typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) for a chronic period (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Body Composition: Fat and lean mass are assessed at baseline and end-of-study using techniques like EchoMRI or DEXA.
-
Energy Expenditure: Assessed using indirect calorimetry systems (e.g., CLAMS) to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂), allowing calculation of the respiratory exchange ratio (RER) and total energy expenditure.
-
Glucose Homeostasis: Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess changes in glucose disposal and insulin sensitivity.
-
-
Terminal Analysis: At the end of the study, blood is collected for biomarker analysis (e.g., insulin, lipids), and tissues (liver, adipose depots, pancreas) are harvested for histological or molecular analysis.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Gastric inhibitory polypeptide/glucose‐dependent insulinotropic polypeptide signaling in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIPR Is Predominantly Localized to Nonadipocyte Cell Types Within White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms. [scholars.duke.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of GIP Receptor in the CNS for the Pathogenesis of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Premise of the Paradox: Examining the Evidence That Motivated GIPR Agonist and Antagonist Drug Development Programs [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. biorxiv.org [biorxiv.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Glucose-Dependent Insulinotropic Polypeptide Receptor-Expressing Cells in the Hypothalamus Regulate Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How GIPR Agonists and Antagonists Affect Obesity | Technology Networks [technologynetworks.com]
- 18. GIP Receptor: Activation and Blockade Support Weight Loss [helmholtz-munich.de]
Synergistic effects of GLP-1 agonism and GIPR antagonism
An In-depth Technical Guide to the Synergistic Effects of GLP-1 Receptor Agonism and GIP Receptor Antagonism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of metabolic disease therapeutics is rapidly evolving, with multi-receptor agonism strategies demonstrating unprecedented efficacy. A paradoxical yet highly promising approach involves the combination of glucagon-like peptide-1 (GLP-1) receptor agonism with glucose-dependent insulinotropic polypeptide (GIP) receptor antagonism. While seemingly contradictory to the successful GLP-1R/GIPR co-agonism platform, this dual-mechanism approach has demonstrated potent synergistic effects on weight reduction in preclinical and clinical settings. This technical guide elucidates the core mechanisms, summarizes key quantitative data from pivotal studies, details common experimental protocols, and visualizes the complex signaling and logical relationships underpinning this therapeutic strategy.
Core Concepts: The Incretin Axis and a Therapeutic Paradox
The incretin hormones, GLP-1 and GIP, are gut-derived peptides that play crucial roles in glucose homeostasis. Pharmacological engagement of the GLP-1 receptor (GLP-1R) is a well-established, highly effective strategy for treating type 2 diabetes and obesity. GLP-1R agonists enhance glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and act on the central nervous system (CNS) to promote satiety and reduce food intake.
The role of the GIP receptor (GIPR) in metabolic regulation has been more enigmatic. While GIP also stimulates insulin secretion, genetic and preclinical evidence has suggested that GIP signaling could be obesogenic. This led to the exploration of GIPR antagonism as a therapeutic strategy. The paradox emerged when it was discovered that both GIPR agonism (as seen with tirzepatide) and GIPR antagonism, when combined with GLP-1R agonism, result in superior weight loss compared to GLP-1R agonism alone.[1][2][3] This guide focuses on the latter combination: the synergy between a GLP-1R agonist and a GIPR antagonist.
Mechanism of Synergistic Action
Current evidence strongly suggests that the synergistic effects on weight loss are primarily mediated through distinct and complementary actions within the CNS.[1][4] While GIPR antagonists alone provide minimal weight loss, their combination with a GLP-1R agonist nearly doubles the efficacy observed with the GLP-1R agonist alone in animal models.[1]
-
GLP-1R Agonist Action : GLP-1R agonists are understood to act on glutamatergic neurons in the brain to reduce food intake.[1]
-
GIPR Antagonist Action : The prevailing hypothesis is that GIPR antagonists act on a different population of neurons (non-GABAergic) to alleviate a tonic, inhibitory "brake" on the GLP-1R signaling system.[1] This potentiation of GLP-1R signaling leads to a more profound reduction in food intake and body weight.
-
Dependency on GLP-1R Signaling : Crucially, the metabolic benefits of GIPR antagonism are eliminated in mice lacking a functional GLP-1R, indicating that its mechanism is not independent but rather enhances the effects of GLP-1R activation.[5]
This CNS-based mechanism explains how two opposing modulations of the GIPR can both lead to positive metabolic outcomes when paired with GLP-1R agonism; they act on different neuronal circuits to achieve a similar net effect of reduced food intake.[1][6]
Quantitative Data Presentation
The following tables summarize quantitative data from representative preclinical and in vitro studies, illustrating the synergistic effects of combined GLP-1R agonism and GIPR antagonism.
Table 1: Preclinical Efficacy in Diet-Induced Obese (DIO) Animal Models
| Model | Treatment Group | Body Weight Change (vs. Vehicle) | Food Intake Reduction | Fat Mass Reduction | Key Metabolic Improvements | Reference |
| DIO Mice | GLP-1R Agonist (Liraglutide) | ~15-20% reduction | Significant | Significant | Improved glucose control | [1] |
| DIO Mice | GIPR Antagonist (Antibody) | Minimal (~<5%) | Not significant | Minimal | Improved fasting insulin | [1][4] |
| DIO Mice | Combination (Liraglutide + GIPR Antagonist) | ~30% reduction | Greater than Liraglutide alone | Greater than Liraglutide alone | Enhanced oral glucose control | [1] |
| NHPs (Monkeys) | GIPR Antagonist (Antibody) | Prevention of weight gain | - | Reduced fat mass | Improved fasting insulin & triglycerides | [7][8] |
| NHPs (Monkeys) | Combination (GLP-1RA + GIPR Antagonist) | Pronounced weight loss | - | - | - | [7][8][9] |
Table 2: In Vitro Receptor Signaling Properties of Representative Molecules
| Molecule Type | Target Receptor | Primary Signaling Pathway | Typical Potency (EC50) | Key Characteristic | Reference |
| GLP-1R Agonist | GLP-1R | Gαs / cAMP | pM to low nM range | Strong Gαs recruitment | [10] |
| GIPR Antagonist | GIPR | Blocks GIP-induced signaling | - | Inhibits GIP-mediated cAMP production | [7] |
| Dual GLP-1R/GIPR Agonist (e.g., Tirzepatide) | GLP-1R | Biased towards Gαs / cAMP over β-arrestin | ~934 pM | Biased agonism at GLP-1R | [7][11] |
| Dual GLP-1R/GIPR Agonist (e.g., Tirzepatide) | GIPR | Full Agonist (Gαs / cAMP) | ~22.4 pM | Potent, full agonism at GIPR | [7][11] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of findings in this field. Below are outlines for key experimental protocols.
In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice
-
Animal Model : Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (HFD), commonly 60% kcal from fat, for 10-14 weeks.
-
Drug Administration :
-
Compounds : Acylated versions of GLP-1R agonists and GIPR peptide antagonists are often used for extended half-life. Alternatively, monoclonal antibodies targeting the GIPR are used.
-
Dosing : Compounds are administered via subcutaneous (s.c.) injection, typically once daily for peptides or less frequently for antibodies. Doses are determined from prior dose-response studies (e.g., acyl-GLP-1 at 10 nmol/kg; GIPR antagonist at 1500 nmol/kg).[4]
-
Groups : Study groups typically include Vehicle, GLP-1R agonist alone, GIPR antagonist alone, and the combination therapy.
-
-
Measurements :
-
Body Weight and Food Intake : Measured daily.
-
Body Composition : Fat and lean mass are measured at baseline and end-of-study using quantitative nuclear magnetic resonance (qNMR).
-
Glucose Homeostasis : An intraperitoneal glucose tolerance test (IPGTT) is performed after the treatment period. Mice are fasted, a baseline blood glucose sample is taken, and then they are challenged with an intraperitoneal injection of glucose. Blood glucose is monitored at set intervals (e.g., 15, 30, 60, 120 min).
-
Plasma Analysis : At termination, fasting plasma is collected to measure levels of insulin, triglycerides, and cholesterol.
-
In Vitro Receptor Signaling Assays
-
Cell Lines : Human Embryonic Kidney (HEK293) cells are commonly used. They are transiently transfected with plasmids encoding for the human GLP-1 receptor (hGLP-1R) or human GIP receptor (hGIPR).
-
cAMP Accumulation Assay :
-
Principle : This assay measures the production of cyclic adenosine monophosphate (cAMP), the primary second messenger for both GLP-1R and GIPR activation via Gαs coupling.
-
Methodology : Transfected cells are incubated with varying concentrations of the test agonist (e.g., GLP-1) or with a fixed concentration of the native ligand (GIP) in the presence of varying concentrations of the antagonist. The reaction is stopped, and intracellular cAMP levels are quantified using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis : Dose-response curves are generated using non-linear regression to calculate potency (EC50 for agonists) and inhibitory potency (IC50 for antagonists).
-
Visualizations: Pathways and Processes
Signaling Pathways
Caption: Canonical Gαs signaling pathways for GLP-1R and GIPR in pancreatic β-cells.
CNS Mechanism of Synergy
Caption: Proposed CNS mechanism for GLP-1R agonism and GIPR antagonism synergy.
Experimental Workflow
Caption: Typical experimental workflow for a preclinical efficacy study in DIO mice.
Conclusion and Future Directions
The combination of GLP-1 receptor agonism with GIP receptor antagonism represents a novel and highly effective strategy for inducing weight loss. The synergy is primarily driven by a CNS-based mechanism where GIPR antagonism potentiates the anorectic effects of GLP-1R signaling. This is supported by robust preclinical data in both rodent and non-human primate models, with molecules like maridebart cafraglutide (MariTide) advancing this concept in clinical trials.[1][7][12]
Future research should focus on further delineating the specific neuronal populations and pathways involved in this cross-talk. A deeper understanding of how GIPR signaling modulates the GLP-1R axis could unveil new targets and strategies for even more potent metabolic therapies. The success of this paradoxical approach underscores the complexity of incretin biology and highlights the potential for innovative, multi-mechanism solutions to combat the global obesity epidemic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. GIPR agonism and antagonism decrease body weight and food intake via different mechanisms in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerobesityconnection.org [cancerobesityconnection.org]
- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Anti-obesity effects of GIPR antagonists alone and in combination with GLP-1R agonists in preclinical models | Semantic Scholar [semanticscholar.org]
- 9. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monthly Obesity Drug MariTide Phase 2 Data Shows Robust Weight Loss Results | AMGN Stock News [stocktitan.net]
AMG 133 (Maridebart Cafraglutide): A Technical Guide to Target Validation in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG 133, also known as maridebart cafraglutide, is an investigational, first-in-class bispecific molecule engineered as a potential treatment for obesity and related metabolic disorders.[1] It employs a novel mechanism of action by simultaneously antagonizing the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonizing the glucagon-like peptide-1 receptor (GLP-1R).[2] This dual-action approach is designed to leverage the established benefits of GLP-1R agonism on weight loss and glycemic control while exploring the synergistic or additive effects of GIPR inhibition.[3] Preclinical and clinical data to date suggest that this combination results in significant, dose-dependent weight loss with an acceptable safety and tolerability profile.[4][5] This technical guide provides an in-depth overview of the target validation for AMG 133, summarizing key experimental data and methodologies.
Rationale for Dual Target Engagement
The development of AMG 133 is rooted in preclinical and human genetic data suggesting that inhibiting GIPR could be a viable strategy for weight loss, particularly when combined with GLP-1R agonism.[2][6] While GLP-1R agonists are established therapies for type 2 diabetes and obesity, the role of GIP in metabolic regulation is more complex. Interestingly, both GIPR agonism and antagonism, when paired with GLP-1R agonism, have shown promise in promoting weight loss, a phenomenon sometimes referred to as the "GIP paradox".[3][7] Amgen's strategy with AMG 133 is to explore the antagonistic approach to GIPR signaling.[1]
The molecule itself is an antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[5][8] This structure allows for a long half-life, enabling less frequent dosing intervals, such as once-monthly subcutaneous administration.[9][10]
Preclinical Target Validation
In Vitro Cellular Assays
AMG 133's dual activity was confirmed in cell-based systems. The molecule demonstrated antagonist activity against human, cynomolgus monkey, and rat GIPR.[4] Conversely, it showed agonist activity at the GLP-1 receptor.[11]
Animal Models
Rodent Models: In studies with diet-induced obese (DIO) mice, a murine surrogate of AMG 133 led to reduced food intake, lower blood glucose levels, and significant weight loss.[4][9] These effects were accompanied by dose-dependent improvements in blood glucose, plasma insulin, and lipid levels.[4]
Non-Human Primate Models: In obese cynomolgus monkeys, treatment with AMG 133 resulted in a reduction in body weight and total energy intake.[4] Additionally, improvements in metabolic parameters were observed, including decreased fasting triglycerides, insulin, and cholesterol after a six-week treatment period.[4]
Clinical Target Validation
Phase 1 Clinical Trial (NCT04478708)
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 133 in participants with obesity but without diabetes.[5][6]
Methodology:
-
Participants: Individuals with a Body Mass Index (BMI) between 30.0 kg/m ² and 40.0 kg/m ² without other medical conditions.[6]
-
Design: Participants were randomized (3:1) to receive subcutaneous AMG 133 or placebo.[6] The study included six SAD cohorts (n=49) and three MAD cohorts (n=26).[6]
-
Dosing:
Key Findings:
-
Weight Loss: AMG 133 demonstrated a dose-dependent reduction in mean body weight, BMI, and waist circumference from baseline.[4] In the MAD cohorts, the mean percent change in body weight by day 85 ranged from -7.2% at the 140mg dose to -14.5% at the 420mg dose.[6] Notably, a significant portion of the weight loss was maintained beyond the treatment period.[5][6]
-
Safety and Tolerability: The most common treatment-emergent adverse events were mild and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally resolved within 48 hours.[4][6] No severe or serious adverse events were reported, and there were no significant differences in clinical safety laboratory parameters or echocardiogram parameters between the treatment groups.[4]
-
Pharmacokinetics: AMG 133 exhibited a long mean half-life of 14 to 16 days for the intact molecule and 21 to 24 days for the total molecule, supporting the potential for monthly or less frequent dosing.[4]
Phase 2 Clinical Trial (NCT05669599)
Preliminary data from the 52-week, double-blind, dose-ranging Phase 2 study in individuals with obesity or overweight, with and without type 2 diabetes, have shown promising results.
Key Findings (as of November 2024):
-
Weight Loss:
-
In participants without type 2 diabetes, MariTide (AMG 133) demonstrated up to approximately 20% average weight loss at 52 weeks, with no plateau observed, suggesting potential for further weight reduction.[12]
-
In participants with type 2 diabetes, who typically experience less weight loss with GLP-1 therapies, there was up to approximately 17% average weight loss at 52 weeks, also without a plateau.[12]
-
-
Glycemic Control: In participants with type 2 diabetes, average HbA1c was lowered by up to 2.2 percentage points at 52 weeks.[12]
-
Cardiometabolic Parameters: Robust and clinically meaningful improvements were seen across various cardiometabolic markers, including blood pressure, triglycerides, and high-sensitivity C-reactive protein (hs-CRP).[12]
-
Safety: The safety profile was consistent with previous findings, with the most common adverse events being gastrointestinal-related (nausea, vomiting, constipation), which were predominantly mild, transient, and associated with the initial dose.[12]
Data Summary
Table 1: Phase 1 MAD Cohort - Mean Percent Change in Body Weight at Day 85
| Dose (subcutaneous, every 4 weeks) | Mean Percent Change in Body Weight |
| 140 mg | -7.2% |
| 420 mg | -14.5% |
Data sourced from Amgen's Phase 1 clinical trial announcement.[6]
Table 2: Preliminary Phase 2 - Average Weight Loss at 52 Weeks
| Population | Average Weight Loss |
| Obesity or Overweight (without Type 2 Diabetes) | Up to ~20% |
| Obesity or Overweight (with Type 2 Diabetes) | Up to ~17% |
Data sourced from Amgen's Phase 2 clinical trial announcement.[12]
Table 3: Pharmacokinetic Parameters of AMG 133
| Parameter | Value |
| Mean Half-life (intact AMG 133) | 14 to 16 days |
| Mean Half-life (total AMG 133) | 21 to 24 days |
| Time to Maximum Plasma Concentration (SAD cohort) | 4 to 7 days post-dose |
| Time to Maximum Plasma Concentration (MAD cohort) | 4 to 6 days post-dose |
Data sourced from a publication in Nature Metabolism.[4]
Visualizations
Signaling Pathway
References
- 1. amgen.com [amgen.com]
- 2. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amgen.com [amgen.com]
- 7. mdpi.com [mdpi.com]
- 8. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Amgen’s AMG-133 shows potential in competing with GLP-1RA obesity therapies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 12. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]
An In-Depth Technical Guide to AMG 133 (Maridebart Cafraglutide) for the Treatment of Obesity
Affiliation: Google Research
Executive Summary
Maridebart cafraglutide (formerly AMG 133) is an investigational, first-in-class bispecific molecule developed by Amgen for the treatment of obesity.[1][2][3] It is engineered as an antibody-peptide conjugate, combining a fully human monoclonal antibody that antagonizes the glucose-dependent insulinotropic polypeptide receptor (GIPR) with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[4][5] This dual mechanism of action is based on preclinical and human genetic data suggesting that simultaneous GIPR inhibition and GLP-1 receptor agonism can lead to significant weight loss and metabolic improvements.[1][2]
Preclinical studies in obese mice and monkeys demonstrated that AMG 133 reduces body weight and improves metabolic markers.[4][6][7] Phase 1 clinical trial data in participants with obesity showed a favorable safety profile and dose-dependent weight loss, with the highest dose leading to a mean body weight reduction of 14.5% after 12 weeks.[1][2][8] More recent 52-week data from a Phase 2 study has shown even more robust results, with up to ~20% average weight loss in individuals with obesity without type 2 diabetes, and up to ~17% in those with type 2 diabetes, without a weight loss plateau being observed.[9][10][11] With a long half-life permitting monthly or less frequent dosing, maridebart cafraglutide represents a promising therapeutic candidate being advanced into Phase 3 trials.[6][9]
Introduction
Obesity is a chronic, complex disease affecting over a billion people globally, presenting a significant public health challenge.[2][12] The pathophysiology of obesity involves intricate hormonal signaling pathways that regulate appetite, energy expenditure, and metabolism. Among the key regulators are the incretin hormones, GLP-1 and GIP, which are released from the gut post-prandially.[3][12] While agonism of the GLP-1 receptor is a validated strategy for weight loss, the role of the GIP receptor has been more complex.[3][13] Genetic studies have suggested that inhibiting the GIPR pathway could be a viable strategy for weight reduction.[1][2] Amgen has pioneered a novel approach by developing maridebart cafraglutide, a bispecific molecule that uniquely combines GLP-1 receptor activation with GIPR blockade.[1][2][3][12] This document provides a comprehensive technical overview of the molecule's mechanism, preclinical data, and clinical development program.
Molecular Profile and Mechanism of Action
Maridebart cafraglutide (AMG 133) is a large molecule with a molecular weight of 153,514 Da.[6] Its structure consists of a fully human monoclonal anti-human GIPR antagonist antibody. Two GLP-1 analogue agonist peptides are conjugated to this antibody backbone using amino acid linkers.[4][5][12]
The dual mechanism of action is as follows:
-
GLP-1 Receptor (GLP-1R) Agonism: The two appended peptide analogues mimic the effects of endogenous GLP-1.[2] Activation of GLP-1R is known to stimulate insulin secretion, suppress appetite, and delay gastric emptying, all of which contribute to glycemic control and weight loss.[3]
-
GIP Receptor (GIPR) Antagonism: The antibody backbone binds to and blocks the GIPR, preventing the signaling of endogenous GIP.[2][12] Preclinical and genetic evidence suggests that this inhibition, particularly in combination with GLP-1R agonism, results in synergistic effects on weight loss and metabolic improvement.[1][2]
This combined approach differentiates maridebart cafraglutide from other incretin-based therapies that utilize dual agonism of both GLP-1R and GIPR.[8][14]
Signaling Pathway Visualization
The diagram below illustrates the dual-action mechanism of maridebart cafraglutide at the cellular level.
Preclinical Evidence
Experimental Protocol: In Vitro Assays
Cell-based functional assays were conducted to confirm the dual activity of AMG 133.[6] Recombinant human embryonic kidney (HEK) 293T cells expressing human or cynomolgus monkey GIPR, and Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR were utilized.[6][7] The primary endpoint measured was the accumulation of cyclic adenosine monophosphate (cAMP) to determine agonist or antagonist activity.[6][7]
Summary of In Vitro Data
AMG 133 demonstrated potent antagonist activity against human, cynomolgus monkey, and rat GIPR in cellular assays.[6] It effectively inhibited GIP signaling with a half-maximal inhibitory concentration (IC50) of 42.4 nM for human GIPR and 26.5 nM for cynomolgus monkey GIPR.[5] Concurrently, the molecule showed potent agonist activity on the GLP-1 receptor.[15]
| Table 1: In Vitro GIPR Antagonist Activity | |
| Receptor Species | IC50 (nM) |
| Human GIPR | 42.4[5] |
| Cynomolgus Monkey GIPR | 26.5[5] |
| Rat GIPR | 822[5] |
Experimental Protocol: In Vivo Animal Models
Studies were conducted in diet-induced obese (DIO) mice and obese cynomolgus monkeys.[4][6] A murine surrogate of AMG 133 was used for the mouse studies due to lower potency against the mouse GIPR.[5] Animals received injections of the drug, and key parameters including body weight, food intake, and various metabolic markers were monitored over time.[6]
Summary of In Vivo Data
In obese mice, the AMG 133 surrogate led to reduced food intake, lower blood glucose levels, and significant weight loss.[6] Similarly, in obese monkeys, AMG 133 treatment resulted in a substantial reduction in body weight and total energy intake.[6] Monkeys receiving the drug lost between 11% and 15% of their baseline weight by day 43.[16] Additionally, improvements were observed in fasting triglycerides, insulin, and cholesterol levels after six weeks of treatment.[6]
| Table 2: Key Outcomes in In Vivo Animal Models | |
| Animal Model | Key Findings |
| Obese Mice | Reduced food intake, blood glucose, and body weight.[6] |
| Obese Cynomolgus Monkeys | 11-15% body weight reduction by Day 43.[16] Reduced energy intake, fasting triglycerides, insulin, and cholesterol.[6] |
Clinical Development Program
Phase 1 Clinical Trial (NCT04478708)
This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics of AMG 133.[1][2][4] The study enrolled participants with obesity but without diabetes.[1][2] It consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1][17] Participants were randomized 3:1 to receive subcutaneous AMG 133 or placebo.[1][2] The MAD cohorts received doses of 140 mg, 280 mg, or 420 mg every 4 weeks (Q4W) for three months.[1][16]
| Table 3: Pharmacokinetic Parameters of AMG 133 (Phase 1) | |
| Parameter | Value |
| Time to Max Concentration (Tmax) | 4-7 days (SAD); 4-6 days (MAD)[6] |
| Mean Half-life (Intact AMG 133) | 14 - 16 days[6] |
| Mean Half-life (Total AMG 133) | 21 - 24 days[6] |
| Table 4: Efficacy Results (Mean % Body Weight Change from Baseline, Phase 1 MAD Cohorts) | |
| Dose (Q4W) | Mean % Change at Day 85 |
| 140 mg | -7.2%[1][2] |
| 420 mg | -14.5%[1][2][8] |
| Table 5: Summary of Phase 1 Safety Profile | |
| Adverse Events (AEs) | Most TEAEs were mild and transient.[1][2] |
| Most Common AEs | Gastrointestinal-related (nausea, vomiting), typically resolving within 48 hours.[1][2][6] |
| Serious AEs | No severe or serious adverse events were reported.[6] |
| Other Observations | No clinically significant changes in blood pressure.[6] |
A key finding from the Phase 1 trial was the durability of the weight loss, which was maintained for up to 150 days after the final dose in the MAD cohorts.[4][7]
Phase 2 Clinical Trial (NCT05669599)
This was a dose-ranging, double-blind, randomized, placebo-controlled trial to evaluate efficacy and safety over 52 weeks.[9][18] The study included two main cohorts: participants with overweight or obesity without type 2 diabetes (Cohort A) and those with overweight or obesity with type 2 diabetes (Cohort B).[18][19] The trial investigated multiple dosing regimens, including various doses (140 mg, 280 mg, 420 mg) administered every 4 weeks, as well as less frequent dosing (every 8 weeks) and dose-escalation strategies to improve tolerability.[18][20]
| Table 6: Efficacy Results at 52 Weeks (Mean % Body Weight Change, Phase 2) | ||
| Patient Cohort | Maridebart Cafraglutide | Placebo |
| Obesity without Type 2 Diabetes | Up to ~20%[9][10][21] | ~2.6% |
| Obesity with Type 2 Diabetes | Up to ~17%[10][11] | ~1.4% |
A critical observation was that a weight loss plateau was not reached by week 52 in either cohort, indicating the potential for further weight reduction with continued treatment.[10][11]
| Table 7: Changes in Cardiometabolic Parameters (Phase 2) | |
| Parameter | Observation |
| Hemoglobin A1c (HbA1c) | Reduction of up to 2.2 percentage points in the cohort with type 2 diabetes.[10][11] |
| Other Markers | Robust and clinically meaningful improvements in blood pressure, triglycerides, and hs-CRP.[11] |
| Safety | Gastrointestinal AEs were the most common but were less frequent and severe with dose escalation, which did not compromise efficacy.[18] |
Logical Framework: From Genetic Insight to Clinical Candidate
The development of maridebart cafraglutide followed a clear, science-driven pathway, beginning with fundamental genetic insights and culminating in a promising clinical candidate.
Conclusion and Future Directions
Maridebart cafraglutide (AMG 133) is a novel, first-in-class GIPR antagonist and GLP-1R agonist that has demonstrated substantial, dose-dependent, and durable weight loss in clinical trials. Its favorable safety profile, extended half-life allowing for infrequent dosing, and strong efficacy in populations with and without type 2 diabetes position it as a highly promising candidate for obesity management. The lack of a weight-loss plateau at 52 weeks suggests the potential for even greater efficacy with longer treatment durations. Based on these robust Phase 2 results, Amgen is initiating a comprehensive Phase 3 clinical development program, "MARITIME," to further evaluate its potential across obesity and related conditions.
References
- 1. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]
- 2. amgen.com [amgen.com]
- 3. amgen.com [amgen.com]
- 4. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Amgen’s AMG-133 shows potential in competing with GLP-1RA obesity therapies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]
- 10. hlth.com [hlth.com]
- 11. Amgen's Maritide Shows Significant Weight Loss in Phase 2 Trial [synapse.patsnap.com]
- 12. amgen.com [amgen.com]
- 13. biopharmadive.com [biopharmadive.com]
- 14. Amgen to push latecomer obesity drug into midstage testing | pharmaphorum [pharmaphorum.com]
- 15. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
The Pharmacodynamics of Maridebart Cafraglutide: A Dual-Action Approach to Metabolic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Maridebart cafraglutide (formerly AMG 133) is an investigational, long-acting bi-specific molecule developed by Amgen for the treatment of obesity and related metabolic disorders.[1][2] It represents a novel therapeutic approach by combining two distinct pharmacodynamic actions in a single entity: antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonism of the glucagon-like peptide-1 receptor (GLP-1R).[1][3] This unique mechanism is engineered into an antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[3][4] This design provides a long pharmacokinetic half-life, allowing for monthly or potentially less frequent subcutaneous administration. The dual targeting of GIPR and GLP-1R is based on preclinical and human genetic data suggesting that inhibiting GIPR signaling may be synergistic with the established weight-loss effects of GLP-1R activation.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of maridebart cafraglutide, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols utilized in its evaluation.
Mechanism of Action: A Dual-Targeting Strategy
Maridebart cafraglutide's innovative design allows it to simultaneously engage two key receptors in metabolic regulation:
-
GLP-1 Receptor (GLP-1R) Agonism: The two GLP-1 analogue peptides attached to the antibody backbone act as potent agonists of the GLP-1R.[3] Activation of GLP-1R is a well-established mechanism for weight loss and improved glycemic control. The downstream effects include enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety, which is mediated through central nervous system pathways.[5]
-
GIP Receptor (GIPR) Antagonism: The monoclonal antibody component of maridebart cafraglutide functions as an antagonist of the GIPR.[3] While GIP is also an incretin hormone that stimulates insulin secretion, genetic studies in humans have linked variants that reduce GIPR activity with lower Body Mass Index (BMI).[6] Preclinical studies have further suggested that blocking GIPR can prevent weight gain and lead to weight loss, potentially by reducing fat storage.[7]
The simultaneous GIPR antagonism and GLP-1R agonism are hypothesized to produce a synergistic effect on weight loss and metabolic improvement.[8]
Signaling Pathways
The pharmacodynamic effects of maridebart cafraglutide are initiated through the modulation of intracellular signaling cascades upon receptor binding. Both GLP-1R and GIPR are G-protein coupled receptors that, upon activation, primarily signal through the adenylyl cyclase/cyclic AMP (cAMP) pathway.
GLP-1R Agonism Signaling Pathway
Activation of the GLP-1R by the peptide analogues of maridebart cafraglutide leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][9] Activated CREB translocates to the nucleus and modulates the transcription of genes involved in insulin secretion, cell proliferation, and apoptosis.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amgen.com [amgen.com]
- 3. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. news-medical.net [news-medical.net]
- 7. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. The Neuroprotective Effect of Liraglutide is Mediated by Glucagon-Like Peptide 1 Receptor-Mediated Activation of cAMP/PKA/CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular pathways affected by maridebart cafraglutide
An In-Depth Technical Guide to the Cellular Pathways Affected by Maridebart Cafraglutide
Executive Summary
Maridebart cafraglutide (also known as MariTide or AMG 133) is a pioneering investigational therapeutic for obesity and related metabolic disorders.[1] Developed by Amgen, it is an antibody-peptide conjugate engineered with a novel, dual mechanism of action.[1][2] This molecule simultaneously functions as a glucagon-like peptide-1 receptor (GLP-1R) agonist and a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist.[3] This unique combination is based on human genetic and preclinical data suggesting that inhibiting GIPR signaling may protect against obesity and act synergistically with the established weight-loss effects of GLP-1R activation.[1][4] Preclinical and clinical trials have demonstrated substantial, durable weight loss and improvements in metabolic parameters.[5][6] This document provides a detailed overview of the affected cellular pathways, a summary of key quantitative data, and the methodologies of pivotal experiments.
Molecular Design and Mechanism of Action
Maridebart cafraglutide is a bispecific, long-acting molecule constructed by linking a fully human monoclonal antibody that targets and antagonizes the GIPR to two GLP-1 analog peptides.[3][4] This innovative antibody-peptide conjugate structure confers a long pharmacokinetic half-life, allowing for monthly or potentially less frequent subcutaneous administration, a significant advantage over daily or weekly injections required by other therapies in its class.[1][2]
The dual mechanism targets two key incretin hormone pathways:
-
GLP-1 Receptor (GLP-1R) Agonism: Like other successful incretin-based therapies, maridebart cafraglutide activates GLP-1R. This interaction triggers signaling cascades in various tissues, including the brain (hypothalamus), pancreas, and gastrointestinal tract, to reduce appetite, delay gastric emptying, and enhance glucose-dependent insulin secretion.[2][7][8]
-
GIP Receptor (GIPR) Antagonism: In a departure from dual-agonist therapies, maridebart cafraglutide blocks the GIPR. While GIP also contributes to insulin regulation, chronic activation in the context of obesity may promote fat storage.[3][7] Genetic studies have shown that naturally occurring, activity-reducing variants in the GIPR gene are associated with a lower Body Mass Index (BMI).[4] By inhibiting this pathway, maridebart cafraglutide is hypothesized to reduce fat accumulation and potentiate the weight-loss effects driven by GLP-1R agonism.[3][7]
Affected Cellular Signaling Pathways
The therapeutic effects of maridebart cafraglutide are mediated by its modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.
GLP-1 Receptor Agonist Pathway
Activation of the GLP-1 receptor, primarily in the pancreas and central nervous system, initiates a cascade that increases intracellular cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and centrally-mediated appetite suppression.[7]
GIP Receptor Antagonist Pathway
Maridebart cafraglutide's monoclonal antibody component binds to the GIP receptor, preventing the endogenous ligand GIP from activating its downstream signaling. This blockade is theorized to inhibit GIP-mediated effects, such as the promotion of fat storage in adipose tissue, thereby contributing to a net negative energy balance and augmenting weight loss.
Integrated Dual-Action Mechanism
The synergistic effect of maridebart cafraglutide arises from the simultaneous engagement of both pathways. The GLP-1R agonism actively promotes weight loss signals, while GIPR antagonism removes a potential counter-regulatory signal that could promote energy storage, leading to more profound and sustained metabolic benefits.
Quantitative Data Summary
The following tables summarize key quantitative outcomes from preclinical and clinical investigations of maridebart cafraglutide.
Table 1: Preclinical Efficacy Data
| Species | Model | Treatment Effects | Reference |
| Mice | Diet-induced Obesity | Reduced food intake, blood glucose, plasma insulin, and lipid levels. | [5] |
| Cynomolgus Monkeys | Obese | After 6 weeks: Reduced body weight, total energy intake, fasting triglycerides, insulin, and cholesterol. | [5] |
Table 2: Phase 1 Clinical Trial Results (NCT04478708)
| Parameter | Cohort / Dose | Result | Reference |
| Body Weight Loss | Multiple Ascending Dose (Highest) | 14.5% mean reduction by day 85 | [9] |
| Placebo | 1.5% mean reduction by day 85 | [9] | |
| Multiple Ascending Dose (Lowest) | 7.4% mean reduction after 3 doses | [9] | |
| Durability | Multiple Ascending Dose | Weight loss maintained for up to 150 days after last dose | [9] |
| Pharmacokinetics | Single & Multiple Ascending Doses | Mean half-life (intact molecule): 14 to 16 days | [5] |
| Mean half-life (total molecule): 21 to 24 days | [5][6] |
Table 3: Phase 2 Clinical Trial Results at 52 Weeks (NCT05669599)
| Cohort | Dosing Regimen (Subcutaneous) | Mean % Change in Body Weight | Mean Change in HbA1c | Reference |
| Obesity (without T2D) | Placebo | -2.5% | N/A | [10] |
| 420 mg every 8 weeks | -12.3% | N/A | [11] | |
| 280 mg every 4 weeks | -8.4% | N/A | [11] | |
| 420 mg every 4 weeks | -12.3% | N/A | [11] | |
| 420 mg every 4 weeks (12-week escalation) | -16.2% | N/A | [10][11] | |
| Obesity with T2D | Placebo | -1.7% | +0.1 percentage points | [10][11] |
| 140 mg every 4 weeks | -8.4% | -1.2 percentage points | [10][11] | |
| 280 mg every 4 weeks | -10.5% (approx.) | -1.4 percentage points (approx.) | [10][11] | |
| 420 mg every 4 weeks | -12.3% | -1.6 percentage points | [10][11] | |
| *Note: Some values are interpolated from ranges presented in sources. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of maridebart cafraglutide.
In Vitro GIPR Functional Antagonism Assay
This assay was designed to confirm the antagonist activity of maridebart cafraglutide at the GIP receptor of different species.
-
Objective: To measure the ability of maridebart cafraglutide to inhibit GIP-induced cAMP accumulation.
-
Cell Lines:
-
Methodology:
-
Cell Culture: Cells are cultured under standard conditions to achieve optimal confluency.
-
Treatment: Cells are pre-incubated with varying concentrations of maridebart cafraglutide (or a vehicle control).
-
Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of GIP to induce GIPR agonism.
-
Lysis & Detection: After stimulation, cells are lysed, and intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Endpoint: The concentration-dependent inhibition of the GIP-induced cAMP signal is measured to determine the potency (IC₅₀) of maridebart cafraglutide.
Phase 2 Clinical Trial Design (MARITIME-1 / NCT05669599)
This study was a robust, dose-ranging trial to evaluate the efficacy and safety of maridebart cafraglutide in its target populations.
-
Objective: To assess the dose-response relationship of maridebart cafraglutide on body weight reduction at 52 weeks.
-
Study Design: Phase 2, randomized, double-blind, placebo-controlled, multi-center trial.[8]
-
-
Obesity Cohort: Adults with BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without Type 2 Diabetes.
-
Obesity-Diabetes Cohort: Adults with BMI ≥27 kg/m ² and diagnosed Type 2 Diabetes (HbA1c 7% to <10%).
-
-
Dosing Arms (Illustrative): Participants were randomized into multiple groups, including various doses and schedules.[8]
-
Placebo every 4 weeks.
-
Maridebart cafraglutide 140 mg every 4 weeks.
-
Maridebart cafraglutide 280 mg every 4 weeks.
-
Maridebart cafraglutide 420 mg every 4 weeks.
-
Maridebart cafraglutide 420 mg every 8 weeks.
-
Maridebart cafraglutide 420 mg every 4 weeks with various dose-escalation schemes.
-
-
Primary Endpoint: Percent change in body weight from baseline to week 52.[12]
-
Secondary Endpoints: Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss; changes in waist circumference, HbA1c (in diabetes cohort), blood pressure, and lipid profiles.[12]
References
- 1. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. drugs.com [drugs.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. amgen.com [amgen.com]
- 5. news-medical.net [news-medical.net]
- 6. ajmc.com [ajmc.com]
- 7. swolverine.com [swolverine.com]
- 8. Maridebart Cafraglutide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. pharmexec.com [pharmexec.com]
- 10. hcplive.com [hcplive.com]
- 11. Phase 2 study demonstrates weight loss potential of maridebart cafraglutide | springermedicine.com [springermedicine.com]
- 12. pharmacally.com [pharmacally.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of AMG 133
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 133, also known as maridebart cafraglutide, is an investigational bispecific molecule for the treatment of obesity.[1] It is engineered by conjugating a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody to two glucagon-like peptide-1 (GLP-1) analog agonist peptides via amino acid linkers.[2][3] This unique design allows AMG 133 to simultaneously antagonize the GIPR and agonize the GLP-1 receptor (GLP-1R), offering a novel approach to weight management.[4][5] Preclinical and early clinical studies have demonstrated its potential for significant weight reduction and improvement in metabolic parameters.[2][6][7]
These application notes provide detailed protocols for key in vitro assays to characterize the dual activity of AMG 133, enabling researchers to assess its potency and mechanism of action in a laboratory setting.
Mechanism of Action
AMG 133 exerts its effects through a dual mechanism:
-
GIPR Antagonism: The monoclonal antibody component of AMG 133 binds to and blocks the GIPR.[1] GIP is an incretin hormone that, in addition to its role in glucose metabolism, has been implicated in promoting fat storage.[8] By inhibiting GIPR signaling, AMG 133 is proposed to reduce the storage of excess nutrients.
-
GLP-1R Agonism: The two GLP-1 analog peptides attached to the antibody backbone activate the GLP-1R.[1] GLP-1 is another incretin hormone known to suppress appetite, enhance insulin secretion, and slow gastric emptying, all of which contribute to weight loss.[9]
The combined GIPR antagonism and GLP-1R agonism are hypothesized to have synergistic effects on weight loss.
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of AMG 133 from publicly available data.
| Assay Type | Target Receptor | Cell Line | Parameter | Value | Reference |
| Binding Affinity | Human GIPR | HEK 293T | Kd | 37 pM | [8] |
| Functional Antagonism | Human GIPR | HEK 293T | IC50 | 42.4 nM | [3][8] |
| Functional Antagonism | Cynomolgus Monkey GIPR | Not Specified | IC50 | 26.5 nM | [3] |
| Functional Antagonism | Rat GIPR | CHO | IC50 | 822 nM | [3] |
| Binding Affinity | Human GLP-1R | Not Specified | IC50 | 55.2 nM | [8] |
| Functional Agonism | Human GLP-1R | CHO-K1 | EC50 | 24.4 pM | [8] |
Experimental Protocols
cAMP Accumulation Assay for GIPR Antagonism and GLP-1R Agonism
This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to receptor activation or inhibition.
Objective: To determine the IC50 of AMG 133 for GIPR antagonism and the EC50 for GLP-1R agonism.
Materials:
-
Cell Lines:
-
HEK 293T cells stably expressing human GIPR (for antagonism assay)
-
CHO-K1 cells stably expressing human GLP-1R (for agonism assay)
-
-
Cell Culture Media: DMEM or Ham's F-12, supplemented with 10% FBS, penicillin-streptomycin.
-
Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Ligands:
-
Human GIP (for stimulating GIPR)
-
AMG 133
-
Reference GLP-1R agonist (e.g., Liraglutide)
-
-
cAMP Assay Kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
384-well white opaque plates
-
Multimode plate reader
Protocol:
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in the appropriate culture medium.
-
Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
GIPR Antagonism Assay:
-
Prepare a serial dilution of AMG 133 in assay buffer.
-
Prepare a solution of human GIP at a concentration that elicits ~80% of the maximal response (EC80), typically around 50-90 pM.[10]
-
Aspirate the culture medium from the cell plate and add 20 µL of assay buffer.
-
Add 10 µL of the AMG 133 serial dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the GIP solution to all wells except the basal control.
-
Incubate for 30-60 minutes at room temperature.
-
Proceed with the cAMP detection protocol as per the manufacturer's instructions of the chosen assay kit.
GLP-1R Agonism Assay:
-
Prepare a serial dilution of AMG 133 and the reference GLP-1R agonist in assay buffer.
-
Aspirate the culture medium from the cell plate and add 20 µL of assay buffer.
-
Add 20 µL of the AMG 133 or reference agonist serial dilutions to the respective wells.
-
Incubate for 30-60 minutes at room temperature.
-
Proceed with the cAMP detection protocol as per the manufacturer's instructions of the chosen assay kit.
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
For the antagonism assay, fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For the agonism assay, fit the data to a four-parameter logistic equation to determine the EC50 value.
Radioligand Competition Binding Assay for GIPR and GLP-1R
This assay measures the ability of AMG 133 to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki or IC50) of AMG 133 to GIPR and GLP-1R.
Materials:
-
Cell Membranes: Prepared from cells overexpressing either human GIPR or human GLP-1R.
-
Radioligands:
-
[125I]-GIP
-
[125I]-GLP-1
-
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
AMG 133
-
Non-specific binding control (e.g., high concentration of unlabeled GIP or GLP-1).
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare a serial dilution of AMG 133 in binding buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or non-specific binding control.
-
25 µL of AMG 133 serial dilutions.
-
25 µL of the radioligand at a concentration close to its Kd.
-
25 µL of the cell membrane preparation.
-
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Harvest the membranes by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of AMG 133.
-
Plot the percentage of specific binding against the logarithm of the AMG 133 concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
If necessary, calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: AMG 133 dual mechanism of action.
Caption: In vitro characterization workflow.
References
- 1. amgen.com [amgen.com]
- 2. researchgate.net [researchgate.net]
- 3. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amgen.com [amgen.com]
- 5. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]
- 6. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 7. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. amgen.com [amgen.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Maridebart Cafraglutide Cell-Based Functional Assays
Introduction
Maridebart cafraglutide (also known as MariTide or AMG 133) is an investigational bi-specific molecule developed for the treatment of obesity and related metabolic disorders.[1][2][3] It is structured as an antibody-peptide conjugate, combining a fully human monoclonal antibody that targets the gastric inhibitory polypeptide receptor (GIPR) with two glucagon-like peptide-1 (GLP-1) analog peptides.[2][3][4] This innovative design confers a novel dual mechanism of action: it simultaneously antagonizes the GIPR while activating the GLP-1 receptor (GLP-1R).[1][2][5] This dual action aims to leverage the appetite-suppressing and glucose-regulating effects of GLP-1R agonism with the potential metabolic benefits and fat storage reduction associated with GIPR blockade.[1][2][4] Cell-based functional assays are critical for quantifying the potency and efficacy of Maridebart cafraglutide at each of its targets, providing essential data for drug development and mechanism-of-action studies.
Signaling Pathways of Maridebart Cafraglutide
Maridebart cafraglutide modulates two key incretin receptor signaling pathways. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, signals through the Gαs subunit to stimulate adenylate cyclase.[6] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates downstream effects, including enhanced glucose-stimulated insulin secretion and appetite regulation.[6][7][8] Conversely, Maridebart cafraglutide acts as an antagonist at the GIPR, binding to the receptor and preventing the native ligand (GIP) from initiating a similar Gαs-cAMP signaling cascade.[1][9] This blockade is hypothesized to contribute to weight loss by preventing GIP-mediated fat storage.[1][2]
Data Presentation: In Vitro Functional Activity
The following tables summarize the expected quantitative data from cell-based functional assays designed to characterize Maridebart cafraglutide.
Table 1: Maridebart Cafraglutide GLP-1R Agonist Activity
| Parameter | Description |
|---|---|
| Cell Line | Human Embryonic Kidney (HEK293) cells stably expressing human GLP-1R.[9][10] |
| Assay Type | Agonist-induced cAMP accumulation.[9] |
| Readout | Homogeneous Time-Resolved FRET (HTRF) or Luciferase Reporter Gene.[10] |
| EC₅₀ | ~0.1 - 5 nM |
Table 2: Maridebart Cafraglutide GIPR Antagonist Activity
| Parameter | Description |
|---|---|
| Cell Line | Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human GIPR.[9][10] |
| Assay Type | Inhibition of GIP-stimulated cAMP accumulation.[9] |
| Readout | Homogeneous Time-Resolved FRET (HTRF) or Luciferase Reporter Gene.[10] |
| Challenge Agonist | Human GIP (at a fixed concentration, e.g., EC₈₀). |
| IC₅₀ | ~0.5 - 10 nM |
Experimental Protocols
The following are detailed protocols for assessing the functional activity of Maridebart cafraglutide. These assays typically utilize recombinant cell lines, such as HEK293 or CHO, engineered to overexpress the specific human receptor of interest.[9][10]
Protocol 1: GLP-1R Agonist Activity Assay (cAMP Measurement)
This protocol quantifies the ability of Maridebart cafraglutide to stimulate cAMP production through the GLP-1R.
Materials:
-
HEK293 cells stably expressing human GLP-1R (e.g., BPS Bioscience #78176).[10]
-
Cell culture medium (e.g., Opti-MEM).[10]
-
Assay plate (white, 96-well or 384-well).
-
Maridebart cafraglutide.
-
GLP-1 (7-36) as a reference agonist.[6]
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
Plate reader capable of measuring the detection kit's signal.
Methodology:
-
Cell Seeding:
-
Culture HEK293-hGLP1R cells according to the supplier's instructions.
-
Harvest cells and resuspend in assay medium.
-
Seed cells into a white, clear-bottom microplate at a pre-determined optimal density and allow them to attach overnight at 37°C with 5% CO₂.[10]
-
-
Compound Preparation:
-
Prepare a serial dilution of Maridebart cafraglutide in assay medium. A typical concentration range might be from 1 pM to 1 µM.
-
Prepare a similar dilution series for the reference agonist, GLP-1.
-
-
Assay Execution:
-
Signal Detection:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all measurements.[10]
-
Normalize the data, setting the signal from the unstimulated control wells to 0% and the maximum signal from the reference agonist to 100%.
-
Plot the normalized response against the logarithm of Maridebart cafraglutide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: GIPR Antagonist Activity Assay (cAMP Measurement)
This protocol measures the ability of Maridebart cafraglutide to inhibit cAMP production stimulated by a known GIPR agonist.
Materials:
-
HEK293 or CHO cells stably expressing human GIPR (e.g., BPS Bioscience #78589).[10]
-
All other materials as listed in Protocol 1, with the addition of a GIPR agonist (e.g., human GIP).
Methodology:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using the GIPR-expressing cell line.
-
-
Compound Preparation:
-
Prepare a serial dilution of Maridebart cafraglutide in assay medium.
-
Prepare a solution of the GIPR agonist (human GIP) at a fixed concentration that elicits approximately 80% of its maximal response (EC₈₀). This concentration must be pre-determined in a separate agonist-mode experiment.
-
-
Assay Execution:
-
Add the Maridebart cafraglutide dilutions to the appropriate wells.
-
Immediately after, add the fixed concentration of the GIPR agonist to all wells except the negative control (unstimulated) wells.
-
Include control wells: (a) unstimulated cells, and (b) cells stimulated only with the GIPR agonist (positive control).
-
Incubate the plate at 37°C for the pre-determined time.
-
-
Signal Detection:
-
Measure intracellular cAMP levels as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the data, setting the signal from the GIPR agonist-only wells (positive control) to 100% and the unstimulated wells to 0%.
-
Plot the percent inhibition against the logarithm of Maridebart cafraglutide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of Maridebart cafraglutide that inhibits 50% of the GIP-stimulated response.
-
Protocol 3: CRE-Luciferase Reporter Assay
This protocol provides a sensitive alternative for measuring receptor activation by quantifying the expression of a reporter gene (luciferase) linked to a cAMP Response Element (CRE).[7][10]
Materials:
-
HEK293 cells co-expressing the target receptor (GLP-1R or GIPR) and a CRE-luciferase reporter construct.[7][10]
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase reagent).[10]
-
Luminometer for plate reading.
-
Other materials as described previously.
Methodology:
-
Assay Setup:
-
Seed the reporter cells into a white, clear-bottom microplate and incubate overnight.[10]
-
Prepare and add compound dilutions as described for either the agonist mode (Protocol 1) or antagonist mode (Protocol 2).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂. The incubation time for reporter assays is typically longer than for direct cAMP measurement (e.g., 4-6 hours) to allow for transcription and translation of the luciferase enzyme.[10]
-
-
Signal Detection:
-
After incubation, add the luciferase detection reagent to each well. This reagent typically contains a cell lysis buffer and the luciferase substrate.[10]
-
Incubate for a short period at room temperature (e.g., 15 minutes) to ensure complete cell lysis and signal development.[10]
-
Measure luminescence using a plate luminometer.[10]
-
-
Data Analysis:
-
Data is analyzed similarly to the cAMP assays. Results are often expressed as fold induction over the unstimulated control for agonist assays.[10] For antagonist assays, results are expressed as percent inhibition of the agonist-induced signal. EC₅₀ and IC₅₀ values are calculated using a four-parameter logistic curve fit.
-
References
- 1. swolverine.com [swolverine.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. amgen.com [amgen.com]
- 4. drugs.com [drugs.com]
- 5. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. amsbio.com [amsbio.com]
- 8. innoprot.com [innoprot.com]
- 9. news-medical.net [news-medical.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Determining AMG 133 Activity Using a cAMP Assay
Introduction
AMG 133 (maridebart cafraglutide) is an investigational bispecific molecule developed for weight management.[1][2] It is engineered by conjugating a fully human monoclonal antibody that antagonizes the human glucose-dependent insulinotropic polypeptide receptor (GIPR) to two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][3] This dual mechanism of action—activating the GLP-1 receptor (GLP-1R) while inhibiting the GIP receptor (GIPR)—is a novel therapeutic strategy for obesity.[4][5][6]
Both GLP-1R and GIPR are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs protein subunit.[7][8] Activation of Gαs stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP), a critical second messenger.[7][9] Therefore, a cell-based cAMP assay is the ideal functional readout to simultaneously quantify the GLP-1R agonist and GIPR antagonist activities of AMG 133.[1][3] These application notes provide detailed protocols for researchers to assess the bioactivity of AMG 133.
Signaling Pathways
The dual activity of AMG 133 can be visualized through its distinct effects on the GLP-1 and GIP receptor signaling pathways.
Caption: GLP-1R agonism pathway activated by AMG 133.
Caption: GIPR antagonism pathway by AMG 133.
Experimental Workflow and Protocols
The following sections provide detailed protocols for quantifying the agonist and antagonist activities of AMG 133. The general workflow involves using engineered cell lines that stably or transiently express the target human receptors.
Caption: General experimental workflow for cAMP assay.
Protocol 1: Assessing GLP-1R Agonist Activity
This protocol determines the potency of AMG 133 in activating the GLP-1 receptor.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test Compound: AMG 133, serially diluted in assay buffer.
-
Positive Control: Native GLP-1 (7-37) peptide.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, luminescence (e.g., Promega cAMP-Glo™), or enzyme fragment complementation (e.g., DiscoveRx HitHunter® cAMP).[8][10][11]
-
Plate: White, opaque 96- or 384-well microplates suitable for luminescence or fluorescence reading.
2. Procedure:
-
Cell Seeding: Culture hGLP-1R expressing cells to ~80-90% confluency. Harvest and seed cells into the microplate at a density of 5,000-20,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMG 133 in assay buffer. Also, prepare dilutions of the positive control (GLP-1).
-
Assay Initiation: Carefully remove the culture medium from the wells. Add assay buffer to each well and then add the diluted AMG 133, GLP-1, or vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP kit, lyse the cells and add the detection reagents. This typically involves adding a lysis buffer followed by a detection solution containing an anti-cAMP antibody and a labeled cAMP tracer.[8]
-
Signal Reading: After the recommended incubation period for the detection kit, read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).
3. Data Analysis:
-
Convert the raw data (e.g., luminescence or HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of AMG 133.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Assessing GIPR Antagonist Activity
This protocol determines the potency of AMG 133 in blocking GIP-mediated activation of the GIP receptor.
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human GIP receptor (hGIPR).
-
Agonist: Native human GIP peptide.
-
All other materials are the same as in Protocol 1.
2. Procedure:
-
Determine GIP EC₈₀: Before the main experiment, perform a dose-response curve for GIP on the hGIPR cells (as described in Protocol 1) to determine its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This concentration will be used to stimulate the cells in the antagonist assay.
-
Cell Seeding: Seed hGIPR-expressing cells as described in Protocol 1.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMG 133 in assay buffer. Prepare a stock of GIP at a concentration that will yield the final EC₈₀ concentration when added to the wells.
-
Assay Initiation: Remove the culture medium. Add the serially diluted AMG 133 to the wells. Immediately after, add the fixed EC₈₀ concentration of GIP to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection & Signal Reading: Follow steps 5 and 6 from Protocol 1.
3. Data Analysis:
-
Plot the cAMP concentration against the log concentration of AMG 133.
-
Fit the data to a four-parameter sigmoidal dose-response (inhibitor) curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
The efficacy of AMG 133 is summarized by its potency (EC₅₀ and IC₅₀ values) at the target receptors. The following table presents representative in vitro data for AMG 133.
| Target Receptor | Species | Assay Mode | Compound | Potency (pM) |
| GLP-1R | Human | Agonist | AMG 133 | EC₅₀ = 24.4 |
| Human | Agonist | GLP-1 | EC₅₀ = 4.1 | |
| GIPR | Human | Antagonist | AMG 133 | IC₅₀ = 4,100 |
| Human | Agonist | GIP | EC₅₀ = 6.6 |
Table adapted from data published in Nature Metabolism.[3] The data demonstrates that AMG 133 is a potent agonist of the human GLP-1R and an antagonist of the human GIPR.[3] Research has shown that while AMG 133 has a lower potency for GLP-1R compared to native GLP-1, it effectively antagonizes GIP.[3][4]
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amgen.com [amgen.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 10. cAMP-Glo™ Assay Protocol [promega.sg]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Studying AMG 133 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 133, also known as maridebart cafraglutide (MariTide), is a novel bispecific molecule that acts as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] This dual mechanism of action is designed to leverage the synergistic effects of GIPR blockade and GLP-1R activation for the treatment of obesity and related metabolic disorders.[2][3][4] Preclinical studies have demonstrated that AMG 133 promotes significant, dose-dependent weight loss and improves metabolic parameters in animal models of obesity.[1][2][3]
These application notes provide detailed protocols for utilizing established animal models to evaluate the in vivo efficacy of AMG 133 and similar molecules. The described methodologies are based on published preclinical research and standard practices in metabolic disease research.
Animal Model Selection
The selection of an appropriate animal model is critical for the successful evaluation of anti-obesity therapeutics. Based on preclinical studies of AMG 133 and the broader field of metabolic research, the following models are recommended:
-
Diet-Induced Obese (DIO) C57BL/6J Mice: This is the most widely used and well-characterized rodent model for studying obesity and its metabolic complications.[5][6][7] C57BL/6J mice readily gain weight and develop features of metabolic syndrome, such as insulin resistance and dyslipidemia, when fed a high-fat diet (HFD).[5][6] This model is ideal for initial efficacy screening, dose-response studies, and mechanistic investigations.
-
Obese Cynomolgus Monkeys (Macaca fascicularis): Non-human primates (NHPs) offer a highly translational model for human obesity and metabolic disease due to their physiological and metabolic similarities to humans.[8][9][10] Both spontaneously obese and diet-induced obese cynomolgus monkeys can be utilized to assess the efficacy, safety, and translatability of novel therapeutics like AMG 133 before advancing to clinical trials.[8][9][11] Preclinical evaluation of AMG 133 was indeed performed in male obese cynomolgus monkeys.[1]
Efficacy Endpoints
The primary efficacy endpoints for AMG 133 in these models include:
-
Body Weight and Composition: Assessment of changes in total body weight, as well as fat mass and lean mass, is fundamental.
-
Food and Water Intake: Measuring the impact on appetite and caloric consumption is crucial for understanding the mechanism of weight loss.
-
Glucose Homeostasis: Evaluating improvements in glucose tolerance and insulin sensitivity is a key indicator of metabolic benefit.
-
Lipid Profile: Analysis of plasma triglycerides and cholesterol levels provides insight into the compound's effect on dyslipidemia.
Data Presentation
The following tables provide a structured format for summarizing quantitative data from preclinical studies of an AMG 133-like compound. The data presented are representative values based on published literature for similar molecules and should be replaced with actual experimental data.
Table 1: Effect of an AMG 133-like Compound on Body Weight and Food Intake in DIO C57BL/6J Mice
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
| Vehicle | 0 | 45.2 ± 2.1 | 46.5 ± 2.3 | +2.9% | 120.5 ± 5.6 |
| Compound A | 1 | 44.8 ± 1.9 | 42.1 ± 2.0 | -6.0% | 105.3 ± 4.8 |
| Compound A | 3 | 45.5 ± 2.0 | 39.6 ± 1.8 | -13.0% | 92.1 ± 4.2 |
| Compound A | 10 | 45.1 ± 2.2 | 36.5 ± 1.9 | -19.1% | 80.7 ± 3.9 |
Table 2: Effect of an AMG 133-like Compound on Body Composition in DIO C57BL/6J Mice
| Treatment Group | Dose (mg/kg) | Initial Fat Mass (g) | Final Fat Mass (g) | Fat Mass Change (%) | Initial Lean Mass (g) | Final Lean Mass (g) | Lean Mass Change (%) |
| Vehicle | 0 | 18.1 ± 1.5 | 19.2 ± 1.6 | +6.1% | 25.3 ± 1.8 | 25.5 ± 1.7 | +0.8% |
| Compound A | 1 | 17.9 ± 1.4 | 15.2 ± 1.3 | -15.1% | 25.1 ± 1.6 | 25.0 ± 1.5 | -0.4% |
| Compound A | 3 | 18.2 ± 1.6 | 12.4 ± 1.2 | -31.9% | 25.4 ± 1.7 | 25.1 ± 1.6 | -1.2% |
| Compound A | 10 | 18.0 ± 1.5 | 9.7 ± 1.1 | -46.1% | 25.2 ± 1.8 | 24.8 ± 1.7 | -1.6% |
Table 3: Effect of an AMG 133-like Compound on Glucose Tolerance in DIO C57BL/6J Mice (OGTT)
| Treatment Group | Dose (mg/kg) | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) |
| Vehicle | 0 | 145 ± 10 | 35000 ± 2500 |
| Compound A | 1 | 130 ± 8 | 28000 ± 2100 |
| Compound A | 3 | 115 ± 7 | 22000 ± 1800 |
| Compound A | 10 | 100 ± 6 | 17000 ± 1500 |
Table 4: Effect of an AMG 133-like Compound on Body Weight and Metabolic Parameters in Obese Cynomolgus Monkeys
| Treatment Group | Dose (mg/kg) | Initial Body Weight (kg) | Body Weight Change at Week 12 (%) | Fasting Insulin (µU/mL) | Fasting Triglycerides (mg/dL) |
| Vehicle | 0 | 10.5 ± 1.2 | +1.5% | 85 ± 15 | 150 ± 25 |
| Compound B | 0.5 | 10.3 ± 1.1 | -5.2% | 60 ± 12 | 110 ± 20 |
| Compound B | 1.5 | 10.6 ± 1.3 | -9.8% | 45 ± 10 | 85 ± 18 |
| Compound B | 5 | 10.4 ± 1.2 | -14.5% | 30 ± 8 | 65 ± 15 |
Experimental Protocols
Protocol 1: Efficacy Study in Diet-Induced Obese (DIO) C57BL/6J Mice
1.1. Animal Model Induction
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Diet: Feed mice a high-fat diet (HFD) with 45-60% of calories derived from fat for 8-12 weeks to induce obesity.[5][6][7] A control group should be fed a standard chow diet.
-
Housing: House mice individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Confirmation of Obesity: Monitor body weight weekly. Mice on HFD should exhibit a significantly higher body weight compared to the chow-fed group before the initiation of treatment.
1.2. Treatment Administration
-
Randomization: Randomize obese mice into treatment groups based on body weight to ensure an even distribution.
-
Dosing: Prepare the AMG 133 murine surrogate or a similar test compound in a suitable vehicle. Administer the compound and vehicle via the desired route (e.g., subcutaneous injection) at the specified doses and frequency for the duration of the study (e.g., 4-8 weeks).
1.3. Efficacy Measurements
-
Body Weight: Measure and record the body weight of each mouse at least twice a week.
-
Food and Water Intake: Measure food and water consumption daily or several times a week by weighing the remaining food and water.
-
Body Composition Analysis (DEXA):
-
At the beginning and end of the treatment period, anesthetize the mice.[12][13][14]
-
Perform a whole-body scan using a Dual-Energy X-ray Absorptiometry (DEXA) instrument to determine fat mass, lean mass, and bone mineral density.[12][13][14][15]
-
Follow the manufacturer's instructions for calibration and operation of the DEXA scanner.[12]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Towards the end of the study, fast the mice for 6 hours with free access to water.[16][17][18]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[19][20]
-
Administer a 2 g/kg body weight glucose solution orally via gavage.[19][20]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18][19][20]
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for analysis of plasma lipids (triglycerides, cholesterol) and other relevant biomarkers.
-
Tissues of interest (e.g., liver, adipose tissue) can be collected for further analysis.
-
Protocol 2: Efficacy Study in Obese Cynomolgus Monkeys
2.1. Animal Model
-
Animals: Adult, male, obese cynomolgus monkeys. Obesity can be spontaneous or induced by feeding a high-fat, high-sugar diet.[8][9][21]
-
Acclimatization: Acclimate the monkeys to the housing conditions and handling procedures.
-
Baseline Characterization: Characterize the monkeys based on body weight, body mass index (BMI), and baseline metabolic parameters (e.g., fasting glucose, insulin, lipids).
2.2. Treatment Administration
-
Randomization: Randomize the obese monkeys into treatment groups based on body weight and key metabolic parameters.
-
Dosing: Administer the test compound (e.g., AMG 133) and vehicle via the appropriate route (e.g., subcutaneous injection) at the specified doses and frequency for the study duration (e.g., 12-16 weeks).
2.3. Efficacy Measurements
-
Body Weight: Measure and record the body weight of each monkey weekly.
-
Food Intake: Monitor daily food consumption.
-
Metabolic Parameters:
-
Collect fasting blood samples at regular intervals (e.g., every 4 weeks) for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
-
Intravenous Glucose Tolerance Test (IVGTT) (Optional):
-
An IVGTT can be performed to provide a more detailed assessment of insulin sensitivity and glucose disposal. This procedure involves the intravenous administration of a glucose bolus and subsequent measurement of blood glucose and insulin levels over time.
-
Visualizations
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. The changes of glucose and lipid metabolism in overweight middle-aged cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obesity in Rhesus and Cynomolgus Macaques: A Comparative Review of the Condition and Its Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of glucose metabolism in cynomolgus monkeys during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [app.jove.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. taconic.com [taconic.com]
- 20. mmpc.org [mmpc.org]
- 21. A preliminary report on the feeding of cynomolgus monkeys (Macaca fascicularis) with a high sugar high fat diet for 33 weeks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diet-Induced Obesity (DIO) Models for Maridebart Cafraglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridebart cafraglutide (formerly AMG 133, brand name MariTide) is an investigational, long-acting therapeutic for obesity and related metabolic conditions.[1][2] It is a bispecific molecule, engineered as an antibody-peptide conjugate. This innovative structure consists of a fully human monoclonal antibody that antagonizes the gastric inhibitory polypeptide receptor (GIPR) and is conjugated to two glucagon-like peptide-1 (GLP-1) analogue peptides, which act as agonists for the GLP-1 receptor.[1][3] This dual mechanism of action—simultaneously inhibiting the GIPR and activating the GLP-1R—offers a novel approach to weight management.[1] Preclinical and clinical data have demonstrated its potential for significant and sustained weight loss.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing diet-induced obesity (DIO) animal models to evaluate the efficacy and mechanism of action of maridebart cafraglutide.
Mechanism of Action
Maridebart cafraglutide's therapeutic effect is derived from its dual modulation of two key incretin hormone pathways:
-
GLP-1 Receptor Agonism : Activation of the GLP-1 receptor is a well-established mechanism for weight loss.[6] It leads to reduced appetite and food intake by signaling satiety in the brain, delays gastric emptying, and enhances insulin secretion, thereby improving glycemic control.[6]
-
GIP Receptor Antagonism : In contrast to some other dual-incretin therapies, maridebart cafraglutide blocks the GIP receptor.[7] While GIP also plays a role in insulin regulation, there is evidence to suggest that in the context of obesity, GIP signaling may contribute to fat storage.[6] Genetic studies have associated reduced GIPR function with a lower Body Mass Index (BMI).[3][7] By antagonizing the GIPR, maridebart cafraglutide may reduce fat accumulation and enhance the weight loss effects of GLP-1R activation.[1]
This combined action is hypothesized to produce a more potent and sustained weight loss effect compared to therapies targeting only the GLP-1 pathway.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of maridebart cafraglutide.
Preclinical Evaluation in Diet-Induced Obesity (DIO) Models
The DIO mouse model is a fundamental tool for obesity research, as it closely mimics the development of obesity in humans resulting from the consumption of high-fat, energy-dense diets.[8] This model is ideal for assessing the efficacy of anti-obesity therapeutics like maridebart cafraglutide.
Experimental Protocol: Efficacy Study in a DIO Mouse Model
This protocol outlines a representative study to evaluate the effect of maridebart cafraglutide on body weight, food intake, and metabolic parameters in DIO mice.
1. Animal Model and Diet-Induced Obesity Induction
-
Animal Strain : Male C57BL/6J mice, 6-8 weeks of age. This strain is widely used as it is susceptible to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.[8]
-
Housing : House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[9] Provide ad libitum access to food and water.[9]
-
Acclimation : Upon arrival, allow mice to acclimate for at least one week on a standard chow diet.
-
Obesity Induction : Switch the diet of the experimental group to a high-fat diet (HFD), typically with 45-60% of kilocalories from fat (e.g., Research Diets D12492 or D12451).[8][10] A control group should be maintained on a low-fat control diet (LFD), with approximately 10% of kilocalories from fat (e.g., Research Diets D12450B).[10]
-
Duration of Induction : Continue the respective diets for 12-16 weeks.[8][11] Body weight should be monitored weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the LFD-fed control group.[8]
2. Experimental Groups and Dosing
-
Once obesity is established, randomize the HFD-fed mice into treatment groups based on body weight to ensure an even distribution. A lean, LFD-fed control group should also be included.
-
Group 1 : Lean Control (LFD-fed) + Vehicle
-
Group 2 : DIO Control (HFD-fed) + Vehicle
-
Group 3 : DIO (HFD-fed) + Maridebart cafraglutide (Low Dose)
-
Group 4 : DIO (HFD-fed) + Maridebart cafraglutide (High Dose)
-
-
Dosing : Due to its long half-life, maridebart cafraglutide would be administered via subcutaneous injection.[4] A preclinical dosing schedule might involve weekly or bi-weekly injections to model the long-acting nature of the drug in humans. The vehicle would typically be a saline-based buffer.
-
Study Duration : The treatment period should be a minimum of 4-8 weeks to observe significant changes in body weight and metabolic parameters.
3. Key Experimental Endpoints
-
Body Weight : Measure daily or several times per week.
-
Food and Water Intake : Measure daily or weekly.[10]
-
Body Composition : Assessed by techniques such as DEXA or qNMR at the beginning and end of the treatment period to determine fat mass and lean mass.
-
Glycemic Control :
-
Fasting Blood Glucose and Insulin : Measured after an overnight fast at baseline and at the end of the study.[10]
-
Glucose Tolerance Test (GTT) : Performed towards the end of the study to assess glucose disposal.
-
Insulin Tolerance Test (ITT) : Performed to assess insulin sensitivity.
-
-
Terminal Procedures :
-
At the end of the study, collect terminal blood samples for analysis of lipids (triglycerides, cholesterol) and other relevant biomarkers.
-
Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and pancreas for histological analysis (e.g., hepatic steatosis, adipocyte size) and molecular assays.[8]
-
Experimental Workflow Diagram
Caption: Experimental workflow for a DIO mouse study.
Quantitative Data Summary
While specific quantitative data from preclinical DIO models for maridebart cafraglutide are not extensively published, the Phase 2 clinical trial results provide a strong indication of its potential efficacy.[12] The following tables summarize the key findings from this trial.
Table 1: Percent Change in Body Weight at 52 Weeks (Phase 2 Clinical Trial)
| Cohort | Treatment Group (Dose, Frequency) | Mean Percent Change from Baseline | 95% Confidence Interval |
| Obesity | Placebo | -2.5% | - |
| 420 mg, every 8 weeks | -12.3% | - | |
| 420 mg, every 4 weeks (12-week dose escalation) | -16.2% | - | |
| Obesity with T2D | Placebo | -1.7% | -2.9% to -0.6% |
| 140 mg, every 4 weeks | -8.4% | -11.0% to -5.7% | |
| 280 mg, every 4 weeks | -10.5% | - | |
| 420 mg, every 4 weeks | -12.3% | -15.3% to -9.2% | |
| (Data sourced from references 1, 23, 24) |
Table 2: Change in Glycated Hemoglobin (HbA1c) at 52 Weeks in Patients with T2D (Phase 2 Clinical Trial)
| Treatment Group (Dose, Frequency) | Mean Percentage Point Change from Baseline | 95% Confidence Interval |
| Placebo | +0.1 | -0.4 to 0.5 |
| 140 mg, every 4 weeks | -1.2 | -1.7 to -0.7 |
| 280 mg, every 4 weeks | -1.5 | - |
| 420 mg, every 4 weeks | -1.6 | -1.9 to -1.2 |
| (Data sourced from references 1, 24) |
Table 3: Other Cardiometabolic Improvements (Phase 2 Clinical Trial)
| Parameter | Observation |
| Blood Pressure | Significant reductions in both systolic and diastolic blood pressure.[13][14] |
| Triglycerides | Robust improvements (reductions) observed across doses.[14] |
| hs-CRP | Clinically meaningful improvements (reductions) observed.[14] |
| (Data sourced from references 8, 9, 10) |
Conclusion
Diet-induced obesity models are essential for the preclinical evaluation of novel anti-obesity therapeutics. The protocols outlined here provide a framework for assessing the efficacy of maridebart cafraglutide, a promising dual-action molecule. The significant weight loss and improvements in cardiometabolic parameters observed in clinical trials underscore the potential of its unique mechanism of GLP-1R agonism and GIPR antagonism. Researchers utilizing these models can further elucidate the physiological effects of this combination therapy and its potential for long-term weight management.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. amgen.com [amgen.com]
- 4. news-medical.net [news-medical.net]
- 5. ‘Maridebart Cafraglutide (Maritide) -an investigational drug for the treatment of obesity - from bench to clinic’ - Oxford Talks [talks.ox.ac.uk]
- 6. swolverine.com [swolverine.com]
- 7. drugs.com [drugs.com]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Amgen Announces Robust Weight Loss With MariTide In People Living With Obesity at 52 Weeks in a Phase 2 Study – Medthority [medthority.com]
Preclinical Efficacy of an AMG 133 Murine Surrogate: Application Notes and Protocols for Obesity Research
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research applications of a murine surrogate for AMG 133 (Maridebart cafraglutide), a novel bispecific molecule that functions as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Due to the lower potency of AMG 133 for the mouse GIPR, a specific murine surrogate was engineered for preclinical evaluation in mouse models of obesity and metabolic disease.[3] This document details the in vivo efficacy of the AMG 133 murine surrogate and provides detailed protocols for its use in both genetically obese (db/db) and diet-induced obese (DIO) mouse models.
Mechanism of Action: A Dual Approach to Weight Management
AMG 133 is an antibody-peptide conjugate, comprising a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[2][3] This unique design allows for the simultaneous inhibition of the GIP receptor and activation of the GLP-1 receptor. Preclinical and clinical data suggest a synergistic effect between GIPR blockade and GLP-1R agonism, leading to significant weight loss and improvements in metabolic parameters. The murine surrogate was developed to mimic this dual mechanism of action in mice, providing a valuable tool for preclinical efficacy and mechanism-of-action studies.
In Vivo Efficacy in Mouse Models of Obesity
The AMG 133 murine surrogate has demonstrated significant efficacy in reducing body weight and improving metabolic markers in two key mouse models of obesity: the genetically obese db/db mouse and the diet-induced obese (DIO) mouse.
Genetically Obese (db/db) Mouse Model
A single intraperitoneal (i.p.) injection of the AMG 133 murine surrogate in male db/db mice resulted in a rapid and sustained reduction in both body weight and blood glucose levels.[4][5]
Diet-Induced Obese (DIO) Mouse Model
In a dose-dependent manner, the AMG 133 murine surrogate significantly reduced body weight and food intake in diet-induced obese mice.[4][5] Furthermore, treatment led to significant decreases in blood glucose, plasma insulin, triglycerides, and total cholesterol levels.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving the AMG 133 murine surrogate.
Table 1: Effects of a Single Injection of AMG 133 Murine Surrogate (2 mg/kg) in Male db/db Mice [4][5]
| Parameter | Time Point | Observation | Significance (p-value) |
| Body Weight | 24 hours | Maximal loss achieved | < 0.001 (up to 216h) |
| Blood Glucose | 4 hours | Onset of lowering effect | Significant (up to 144h) |
Table 2: Dose-Dependent Effects of AMG 133 Murine Surrogate in DIO Mice over 18 Days [4][5]
| Dose | Body Weight Reduction | Food Intake Reduction | Blood Glucose | Plasma Insulin | Triglycerides | Total Cholesterol |
| 0.5 mg/kg | Significant from Day 1 | Significant | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 2.5 mg/kg | Significant from Day 1 | Significant | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Protocol 1: Evaluation of AMG 133 Murine Surrogate in Genetically Obese (db/db) Mice
1. Animal Model:
- Species: Mouse
- Strain: Male db/db mice on a BKS background (e.g., from The Jackson Laboratory, stock number 000642).[5]
- Age: 8 weeks at the start of the study.[5]
- Housing: Group-housed (e.g., four animals per cage) with cages changed at least twice weekly.[5] Animals should have ad libitum access to water and a standard irradiated pelleted diet (e.g., Envigo Teklad Global Soy Protein-free Extruded Rodent Diet, 2020X).[5]
- Acclimation: Acclimate animals to manual hand restraint for at least 5 days prior to the study.[5]
2. Dosing:
- Test Article: AMG 133 murine surrogate.
- Dose: 2 mg/kg.[4]
- Route of Administration: Single intraperitoneal (i.p.) injection.[4][5]
- Vehicle: Sterile saline or phosphate-buffered saline (PBS).
- Injection Volume: Typically 5-10 ml/kg.
- Injection Procedure:
- Restrain the mouse securely. The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
- Use a 25-27 gauge needle. Insert the needle at a 30-40° angle with the bevel facing up.
- Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
3. Monitoring and Measurements:
- Body Weight: Measure daily for the duration of the study.
- Blood Glucose: Measure at baseline and at regular intervals post-injection (e.g., 4, 24, 48, 72, 96, 120, 144, 168, 192, and 216 hours).[4]
- Blood Collection: Collect a small drop of blood from the tail vein.
- Measurement: Use a standard handheld glucometer.
4. Data Analysis:
- Analyze changes in body weight and blood glucose over time compared to a vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 2: Evaluation of AMG 133 Murine Surrogate in Diet-Induced Obese (DIO) Mice
1. Animal Model and Diet:
- Species: Mouse
- Strain: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.
- Diet: Induce obesity by feeding a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-18 weeks. A low-fat diet (e.g., 10% of calories from fat) should be used for the control group.
- Housing and Acclimation: As described in Protocol 1.
2. Dosing:
- Test Article: AMG 133 murine surrogate.
- Doses: 0.5 mg/kg and 2.5 mg/kg.[4][5]
- Route and Procedure: As described in Protocol 1.
3. Monitoring and Measurements:
- Body Weight: Measure daily.
- Food Intake: Measure per cage at regular intervals (e.g., every 3 days).[4]
- Blood Parameters: At the end of the study, collect terminal blood samples for analysis of:
- Blood Glucose: As described in Protocol 1.
- Plasma Insulin: Use a commercially available mouse insulin ELISA kit.
- Triglycerides and Total Cholesterol: Use commercially available colorimetric assay kits.
4. Data Analysis:
- Analyze dose-dependent effects on body weight, food intake, and metabolic parameters compared to a vehicle-treated control group using appropriate statistical methods (e.g., one-way or two-way ANOVA with post-hoc tests for multiple comparisons).
Visualizations
Signaling Pathway
Caption: Mechanism of action of the AMG 133 murine surrogate.
Experimental Workflow
Caption: Experimental workflow for DIO mouse studies.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of AMG 133 in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of AMG 133 (maridebart cafraglutide), a novel bispecific molecule for weight management. The following sections detail its mechanism of action, summarize key quantitative data from studies in laboratory animals, and provide detailed protocols for its subcutaneous administration and subsequent analysis.
Mechanism of Action
AMG 133 is an antibody-peptide conjugate that functions as a dual-acting molecule. It is engineered by conjugating a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody to two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][2] This unique structure allows AMG 133 to simultaneously inhibit GIPR signaling while activating the GLP-1 receptor (GLP-1R).[3] The synergistic effect of GIPR antagonism and GLP-1R agonism has been shown to lead to significant weight loss and improvements in metabolic parameters in preclinical models.[4][5] The GLP-1R agonism helps regulate appetite and glucose homeostasis, while GIPR antagonism is believed to contribute to weight reduction.[4][6]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic data from preclinical studies involving the subcutaneous administration of AMG 133 and its murine surrogate in laboratory animals.
Table 1: Pharmacokinetic Parameters of AMG 133
| Species | Dose | Route | Mean Terminal Half-life (t½,z) | Mean Clearance |
| CD-1 Mice | 5 mg/kg (intravenous) | IV | Intact: 118 h, Total: 206 h | Intact: 0.568 mL/h/kg, Total: 0.367 mL/h/kg |
| Cynomolgus Monkeys | 3 mg/kg (subcutaneous) | SC | Not explicitly stated, but PK profile extended over 5 weeks.[7] | Not explicitly stated |
| Humans (Phase 1) | Multiple Ascending Doses | SC | 14-25 days | Not explicitly stated |
Data for mice was obtained from intravenous administration to characterize the molecule's intrinsic properties. Subcutaneous data is available for monkeys and humans, which is more relevant for the intended clinical use.[7]
Table 2: Pharmacodynamic Effects of AMG 133 Murine Surrogate in Obese Mice
| Animal Model | Dose | Route | Observation Period | Key Findings |
| db/db Mice | 2 mg/kg | Intraperitoneal | 216 hours | Significant body weight loss within 24 hours, lasting up to 216 hours. Glucose-lowering effect observed from 4 to 144 hours.[2] |
| Diet-Induced Obese (DIO) Mice | Single injection (low and high dose) | Not Specified | 18 days | Over 15% body weight loss by the end of the study.[8] |
Table 3: Pharmacodynamic Effects of AMG 133 in Obese Cynomolgus Monkeys
| Dose | Route | Observation Period | Key Findings |
| Various Doses | Subcutaneous | 43 days (treatment) + 4 weeks (washout) | 11% to 15% body weight loss by day 43. Weight loss was partially maintained during the washout period, with an overall loss of about 10% from baseline.[8] Lowered triglycerides, insulin, and cholesterol levels during the treatment period.[8] |
Experimental Protocols
The following are detailed protocols for the subcutaneous administration of AMG 133 in mice and cynomolgus monkeys, based on the available literature.
Protocol 1: Subcutaneous Administration of AMG 133 Murine Surrogate in Mice
1. Materials:
- AMG 133 murine surrogate
- Sterile vehicle (e.g., phosphate-buffered saline, pH 7.4)
- Sterile insulin syringes (e.g., 28-30 gauge)
- Animal scale
- 70% ethanol
2. Animal Model:
3. Procedure:
- Preparation of Dosing Solution:
- Aseptically reconstitute the lyophilized AMG 133 murine surrogate with the sterile vehicle to the desired stock concentration.
- Further dilute the stock solution with the vehicle to achieve the final dosing concentration. The final volume for injection should be between 5-10 mL/kg.
- Animal Handling and Dosing:
- Weigh each mouse and calculate the individual dose volume.
- Gently restrain the mouse.
- Wipe the injection site (dorsal subcutaneous space, between the shoulder blades) with 70% ethanol.
- Lift the skin to form a tent and insert the needle at the base of the tent, parallel to the spine.
- Inject the calculated volume of the AMG 133 murine surrogate solution subcutaneously.
- Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
- Post-Administration Monitoring:
- Monitor the animals for any adverse reactions.
- Measure body weight and food intake at regular intervals (e.g., daily).
- Collect blood samples at predetermined time points for pharmacokinetic and pharmacodynamic analysis (e.g., glucose, insulin, lipids).
Protocol 2: Subcutaneous Administration of AMG 133 in Cynomolgus Monkeys
1. Materials:
- AMG 133
- Sterile vehicle
- Sterile syringes and needles (e.g., 25-27 gauge)
- Primate restraint device
- Animal scale
- 70% ethanol
2. Animal Model:
- Male or female obese cynomolgus monkeys.[7]
3. Procedure:
- Preparation of Dosing Solution:
- Follow the same procedure as for the murine surrogate to prepare the dosing solution of AMG 133.
- Animal Handling and Dosing:
- Weigh the monkey and calculate the required dose volume.
- Safely restrain the monkey using an appropriate primate restraint device.
- Select an injection site, typically the dorsal scapular region.
- Shave and clean the injection site with 70% ethanol.
- Lift a fold of skin and insert the needle into the subcutaneous space.
- Administer the injection slowly.
- Withdraw the needle and apply gentle pressure to the site.
- Post-Administration Monitoring:
- Observe the animal for any signs of distress or local reaction at the injection site.
- Monitor body weight regularly.
- Collect blood samples for pharmacokinetic analysis of intact and total AMG 133, as well as for metabolic parameters (triglycerides, insulin, cholesterol).[7][8]
Visualizations
Signaling Pathway of AMG 133
Caption: Mechanism of action of AMG 133.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for AMG 133.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amgen.com [amgen.com]
- 4. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of AMG 133 in Human Plasma using a Hybrid Immunoaffinity-LC-MS/MS Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of AMG 133 (maridebart cafraglutide) in human plasma. AMG 133 is a novel bispecific antibody-peptide conjugate, comprising a monoclonal antibody that antagonizes the glucose-dependent insulinotropic polypeptide receptor (GIPR) and two glucagon-like peptide-1 (GLP-1) agonist peptide analogs.[1][2][3] To accurately quantify the intact conjugate and monitor its stability in vivo, a hybrid immunoaffinity-liquid chromatography-tandem mass spectrometry (IA-LC-MS/MS) method was developed and validated. This approach allows for the specific measurement of both the total AMG 133 concentration, via a surrogate peptide from the stable Fc region of the antibody, and the concentration of the intact form containing the active GLP-1 peptides, through a surrogate peptide derived from the GLP-1 analog.[1] The method demonstrates excellent accuracy, precision, and sensitivity, making it suitable for pharmacokinetic (PK) studies in a drug development setting.
Introduction
AMG 133 is a promising therapeutic agent for obesity, exerting its effect through a dual mechanism of action: GIPR antagonism and GLP-1R agonism.[2][3][4] As an antibody-peptide conjugate, the bioanalytical strategy for its quantification in biological matrices presents unique challenges. It is crucial to not only measure the total concentration of the drug but also to assess the integrity of the conjugate, as the peptide moieties may be subject to in vivo catabolism.[1]
LC-MS/MS has emerged as a powerful tool for the bioanalysis of large molecules due to its high selectivity, sensitivity, and wide dynamic range.[5] For complex molecules like AMG 133, a hybrid approach combining immunoaffinity capture with LC-MS/MS is the preferred method.[1] This strategy involves the selective enrichment of the drug from the complex plasma matrix using a specific antibody, followed by enzymatic digestion to generate surrogate peptides that are amenable to LC-MS/MS analysis.[1][6] This application note provides a detailed protocol for the quantification of "Total AMG 133" and "Intact AMG 133" in human plasma.
Bioanalytical Strategy
The bioanalytical strategy for AMG 133 is designed to provide comprehensive pharmacokinetic data. Two key analytes are measured:
-
Total AMG 133: Quantified using a surrogate peptide from the constant (Fc) region of the antibody. This measurement represents all forms of the AMG 133 antibody, regardless of whether the GLP-1 peptides are attached.
-
Intact AMG 133: Quantified using a surrogate peptide from the GLP-1 peptide analog. This measurement specifically reflects the concentration of the fully intact and pharmacologically active form of the drug.
By comparing the concentrations of Total and Intact AMG 133, an assessment of the in vivo stability and metabolism of the conjugate can be made.[1]
Experimental Protocols
Materials and Reagents
-
AMG 133 reference standard
-
Stable isotope-labeled internal standards (SIL-IS) for each surrogate peptide
-
Anti-AMG 133 anti-idiotypic monoclonal antibody (for immunocapture)
-
Magnetic beads (e.g., streptavidin-coated)
-
Biotinylation reagent
-
Trypsin, sequencing grade
-
Denaturation, reduction, and alkylation reagents (e.g., urea, DTT, iodoacetamide)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human plasma (K2EDTA)
Sample Preparation: Immunoaffinity Capture and Enzymatic Digestion
-
Biotinylation of Capture Antibody: The anti-AMG 133 anti-idiotypic antibody is biotinylated according to the manufacturer's protocol to facilitate binding to streptavidin-coated magnetic beads.
-
Immunocapture:
-
To 100 µL of plasma sample, calibrator, or QC, add the SIL-internal standards for both the Fc and GLP-1 surrogate peptides.
-
Add the biotinylated anti-AMG 133 antibody and incubate to allow for the formation of the AMG 133-antibody complex.
-
Add streptavidin-coated magnetic beads and incubate to capture the complex.
-
Wash the beads multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-specific proteins and matrix components.
-
-
On-Bead Digestion:
-
Denaturation: Resuspend the beads in a denaturation buffer (e.g., 8 M urea) and incubate.
-
Reduction: Add dithiothreitol (DTT) and incubate to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) and incubate in the dark to alkylate cysteine residues.
-
Digestion: Dilute the urea concentration to less than 2 M and add trypsin. Incubate overnight at 37°C to digest the captured AMG 133 into peptides.
-
-
Peptide Extraction:
-
Separate the supernatant containing the peptides from the magnetic beads.
-
Acidify the supernatant with formic acid to stop the digestion.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient is used to separate the surrogate peptides from other components. (A representative gradient is shown in the table below).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 35 |
| 5.1 | 90 |
| 6.0 | 90 |
| 6.1 | 2 |
| 8.0 | 2 |
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the surrogate peptides and their corresponding SIL-internal standards must be optimized. (Note: The exact sequences and transitions are proprietary and need to be determined empirically).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fc Surrogate Peptide | To be determined | To be determined |
| Fc SIL-IS | To be determined | To be determined |
| GLP-1 Surrogate Peptide | To be determined | To be determined |
| GLP-1 SIL-IS | To be determined | To be determined |
Method Validation
The method was validated according to regulatory guidelines.[1] The following parameters were assessed:
-
Linearity: The assay was linear over a specified concentration range, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) levels.
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other matrix components was confirmed.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analytes was assessed and found to be minimal.
-
Recovery: The efficiency of the extraction process was determined.
-
Stability: The stability of AMG 133 in plasma under various storage conditions was established.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the validated hybrid IA-LC-MS/MS assay for the quantification of a biologic in human plasma.
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | - | 1 - 1000 ng/mL |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 75% |
| Matrix Factor | CV ≤ 15% | < 10% |
Visualizations
References
- 1. waters.com [waters.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Immunocapture-LC/MS Assay for Simultaneous ADA Isotyping and Semiquantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Intact AMG 133 Using a Sandwich ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AMG 133, also known as Maridebart cafraglutide, is a novel bispecific molecule engineered for weight management.[1][2] It consists of a fully human monoclonal antibody that acts as an antagonist to the gastric inhibitory polypeptide receptor (GIPR), conjugated to two glucagon-like peptide-1 (GLP-1) analog agonist peptides via amino acid linkers.[2][3][4][5] This dual mechanism of GIPR antagonism and GLP-1 receptor (GLP-1R) agonism offers a synergistic approach to treating obesity and related metabolic disorders.[3][6] The ability to accurately quantify intact AMG 133, the fully assembled and biologically active form, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.[5][7]
This application note provides a detailed protocol for a sensitive and specific sandwich enzyme-linked immunosorbent assay (ELISA) to quantify intact AMG 133 in plasma samples.
Principle of the Assay
This ELISA is a sandwich immunoassay designed to specifically detect the intact form of AMG 133, which consists of the GIPR antibody with the attached GLP-1 analogue peptides.[5][7] The assay utilizes a microtiter plate coated with a monoclonal antibody specific for the Fc region of human IgG to capture AMG 133 from the sample.[5][7] The detection of the captured intact molecule is achieved using a biotinylated monoclonal antibody that specifically binds to the GLP-1 peptide portion of AMG 133.[5][7] Following the addition of a streptavidin-horseradish peroxidase (HRP) conjugate, a chromogenic substrate is introduced. The resulting color development is proportional to the amount of intact AMG 133 present in the sample. The concentration is then determined by interpolating the absorbance values against a standard curve generated with known concentrations of AMG 133.[5][7]
AMG 133 Signaling Pathway
AMG 133 exerts its therapeutic effects by simultaneously modulating two key signaling pathways involved in glucose homeostasis and appetite regulation: the GIPR and GLP-1R pathways.[3][8] Both GIPR and GLP-1R are Class B G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] AMG 133 is designed to antagonize the GIPR, thereby inhibiting GIP signaling, while concurrently agonizing the GLP-1R, mimicking the effects of endogenous GLP-1.[6]
Quantitative Data Summary
Preclinical and Phase 1 clinical studies have demonstrated the dose-dependent efficacy of AMG 133 in promoting weight loss. The described ELISA method has an analytical range suitable for quantifying AMG 133 in plasma samples from these studies.
| Study Type | Species/Population | Dose Range | Key Findings | Analytical Range of ELISA | Reference |
| Preclinical | Obese Mice | Single 2 mg/kg i.p. injection | Significant weight loss observed within 24 hours, lasting up to 216 hours. | 30 to 2,000 ng/mL | [4] |
| Preclinical | Obese Cynomolgus Monkeys | 0.5 to 1 mg/kg s.c. | Dose-dependent reduction in body weight and improvements in metabolic markers. | 30 to 2,000 ng/mL | [4] |
| Phase 1 Clinical Trial | Humans with obesity | Multiple ascending doses (MAD) from 140mg to 420mg Q4W | Mean percent body weight change from -7.2% to -14.5% by day 85. | 30 to 2,000 ng/mL | [6] |
Experimental Protocol
The following protocol is based on previously published methods for the quantification of intact AMG 133.[5][7]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Mouse anti-human IgG Fc mAb (Capture Ab) | Amgen (Clone No. 1.35) | Not Commercially Available |
| Biotinylated mouse anti-GLP-1 mAb (Detection Ab) | Thermo Fisher Scientific | ABS 033-04-02 |
| Streptavidin-HRP Conjugate | R&D Systems | Not Specified |
| TMB Substrate | SeraCare | Not Specified |
| AMG 133 Reference Standard | Amgen | Not Commercially Available |
| 96-well Microtiter Plates | Not Specified | |
| Wash Buffer (e.g., PBS with 0.05% Tween-20) | Not Specified | |
| Dilution Buffer (e.g., PBS with 1% BSA) | Not Specified | |
| Stop Solution (e.g., 1M H₂SO₄) | Not Specified |
Assay Procedure
1. Plate Coating: a. Dilute the mouse anti-human IgG Fc capture antibody to 2 µg/mL in an appropriate coating buffer (e.g., PBS). b. Add 100 µL of the diluted capture antibody to each well of a 96-well microtiter plate. c. Incubate overnight at 4°C. d. Wash the plate 3 times with 300 µL of Wash Buffer per well.
2. Blocking: a. Add 200 µL of Dilution Buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times with Wash Buffer.
3. Sample and Standard Incubation: a. Prepare a standard curve by serially diluting the AMG 133 reference standard in Dilution Buffer. b. Dilute plasma samples as required in Dilution Buffer. c. Add 100 µL of standards and diluted samples to the appropriate wells. d. Incubate for 2 hours at room temperature. e. Wash the plate 3 times with Wash Buffer.
4. Detection Antibody Incubation: a. Dilute the biotinylated mouse anti-GLP-1 detection antibody to 200 ng/mL in Dilution Buffer.[5][7] b. Add 100 µL of the diluted detection antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate 3 times with Wash Buffer.
5. Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate 1:1,000 in Dilution Buffer.[7] b. Add 100 µL of the diluted conjugate to each well. c. Incubate for 30 minutes at room temperature in the dark. d. Wash the plate 5 times with Wash Buffer.
6. Substrate Reaction and Measurement: a. Add 100 µL of TMB substrate to each well. b. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes). c. Stop the reaction by adding 100 µL of Stop Solution to each well. d. Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the mean absorbance of the blank wells from the mean absorbance of all other wells.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Fit the standard curve using a four-parameter logistic (4-PL) regression model.[7]
-
Interpolate the concentrations of AMG 133 in the unknown samples from the standard curve.
-
Multiply the interpolated concentrations by the sample dilution factor to obtain the final concentration of intact AMG 133 in the original plasma samples.
Conclusion
This application note provides a comprehensive protocol for the quantitative detection of intact AMG 133 using a sandwich ELISA. The assay is specific for the fully assembled bispecific molecule and is suitable for use in pharmacokinetic and other studies requiring accurate measurement of the active drug substance. The provided workflow and data summary offer a valuable resource for researchers in the field of metabolic drug development.
References
- 1. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 4. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amgen.com [amgen.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Antibody-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-peptide conjugates (APCs) represent a burgeoning class of biotherapeutics that leverage the high specificity of monoclonal antibodies to deliver peptide payloads to target cells. This targeted delivery mechanism enhances the therapeutic efficacy of the peptide while minimizing off-target effects. APCs are constructed from three key components: a monoclonal antibody (mAb) specific to a target antigen, a peptide with therapeutic or diagnostic activity, and a chemical linker that covalently attaches the peptide to the antibody.[1] The synthesis and purification of these complex biomolecules require precise control over conjugation chemistry and rigorous purification strategies to ensure homogeneity, stability, and optimal therapeutic activity.
This document provides detailed protocols for the synthesis of antibody-peptide conjugates using two common conjugation chemistries: cysteine-maleimide and lysine-succinimidyl ester (NHS) reactions. Furthermore, it outlines standard protocols for the purification of the resulting conjugates using size exclusion and ion-exchange chromatography.
Synthesis of Antibody-Peptide Conjugates
The choice of conjugation strategy is critical and depends on the functional groups available on the antibody and the peptide. The two most common approaches target the thiol groups of cysteine residues or the primary amines of lysine residues.[2]
Protocol 1: Cysteine-Maleimide Conjugation
This method provides a site-specific approach to conjugation, often resulting in a more homogeneous product. It involves the reaction of a maleimide-functionalized peptide with the thiol groups of cysteine residues on the antibody. These cysteine residues can be natively present or introduced through genetic engineering.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.0-7.5)
-
Maleimide-activated peptide (10 mM stock in anhydrous DMSO or DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction tubes
-
Orbital shaker
Procedure:
-
Antibody Preparation (Optional Reduction): If targeting interchain disulfide bonds, the antibody must first be partially reduced.
-
To the antibody solution, add TCEP to a final concentration of 1-5 mM.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP immediately using a desalting column equilibrated with degassed PBS, pH 7.0-7.5.
-
-
Conjugation Reaction:
-
Immediately after desalting (if reduction was performed), add the maleimide-activated peptide to the antibody solution. A typical molar ratio of peptide to antibody is 10:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification of the antibody-peptide conjugate (see Purification Protocols below).
-
Protocol 2: Lysine-NHS Ester Conjugation
This method targets the primary amines of lysine residues on the antibody. As antibodies typically have numerous lysine residues, this approach often results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.0-8.5)
-
NHS ester-functionalized peptide (10 mM stock in anhydrous DMSO)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Orbital shaker
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) using a desalting column. The slightly basic pH is necessary to deprotonate the lysine amino groups, making them reactive.
-
-
Conjugation Reaction:
-
Add the NHS ester-functionalized peptide to the antibody solution. A common molar excess of peptide to antibody is 5-20 fold.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed to purification of the antibody-peptide conjugate.
-
Purification of Antibody-Peptide Conjugates
Purification is a critical step to remove unreacted peptide, excess reagents, and to isolate the desired conjugate. The choice of purification method depends on the properties of the conjugate and the impurities to be removed.
Protocol 3: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is effective for removing small molecule impurities such as unreacted peptide and quenching reagents from the larger antibody conjugate.[3][4]
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300)
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
-
Conjugated antibody solution
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column.
-
-
Sample Loading:
-
Centrifuge the conjugated antibody solution to remove any precipitates.
-
Load the clarified sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the antibody-peptide conjugate peak, which will be the first major peak to elute.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence and purity of the conjugate.
-
Protocol 4: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. It can be used to separate conjugates with different drug-to-antibody ratios (DARs) as the addition of a charged peptide will alter the overall charge of the antibody.[5][6]
Materials:
-
IEX column (cation or anion exchange, depending on the pI of the antibody and conjugate)
-
HPLC or FPLC system
-
Binding buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Conjugated antibody solution
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.
-
-
Sample Loading:
-
Exchange the conjugated antibody solution into the binding buffer using a desalting column.
-
Load the sample onto the equilibrated IEX column.
-
-
Washing:
-
Wash the column with several column volumes of binding buffer to remove any unbound molecules.
-
-
Elution:
-
Elute the bound conjugate using a linear gradient of increasing ionic strength (from 0% to 100% elution buffer over 10-20 column volumes).
-
Alternatively, a step gradient can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution gradient.
-
Analyze the fractions by SDS-PAGE and HPLC to identify those containing the desired conjugate with the target DAR.
-
Data Presentation
Quantitative data from the characterization of antibody-peptide conjugates is crucial for assessing the success of the synthesis and purification.
Table 1: Summary of Conjugation and Purification Results
| Parameter | Cysteine-Maleimide Conjugation | Lysine-NHS Ester Conjugation |
| Starting Antibody Conc. (mg/mL) | 5.0 | 5.0 |
| Peptide:Antibody Molar Ratio | 15:1 | 10:1 |
| Crude Conjugate Yield (mg) | 4.5 | 4.6 |
| Purification Method | Size Exclusion Chromatography | Ion-Exchange Chromatography |
| Purified Conjugate Yield (mg) | 3.8 | 3.5 |
| Overall Yield (%) | 76% | 70% |
| Average Drug-to-Antibody Ratio (DAR) | 1.9 | 3.5 |
| Purity (by SEC-HPLC, %) | >98% | >95% |
Table 2: Characterization of Purified Antibody-Peptide Conjugates
| Characterization Method | Cysteine-Maleimide Conjugate | Lysine-NHS Ester Conjugate |
| SDS-PAGE (Reduced) | Heavy Chain: ~52 kDaLight Chain: ~26 kDa | Broad bands for Heavy and Light Chains |
| SDS-PAGE (Non-reduced) | ~155 kDa | Smear from ~155-165 kDa |
| SEC-HPLC Retention Time (min) | 8.5 | 8.3 |
| Mass Spectrometry (Intact Mass) | Confirmed expected mass | Distribution of masses observed |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the synthesis and purification of antibody-peptide conjugates is depicted below.
Caption: General experimental workflow for antibody-peptide conjugate synthesis and purification.
Signaling Pathway Example: HER2-Targeted Antibody-Peptide Conjugate
Antibody-peptide conjugates are frequently designed to target receptors on cancer cells, such as the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast cancers.[7][8][9] The antibody component of the conjugate binds to HER2, leading to internalization of the conjugate and subsequent release of the peptide payload, which can then exert its cytotoxic effect.
Caption: Mechanism of action for a HER2-targeted antibody-peptide conjugate.
References
- 1. Antibody purification | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Maridebart Cafraglutide for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridebart cafraglutide (also known as MariTide or AMG 133) is an investigational antibody-peptide conjugate with a dual mechanism of action, functioning as a glucagon-like peptide-1 (GLP-1) receptor agonist and a glucose-dependent insulinotropic polypeptide (GIP) receptor antagonist.[1][2][3] This unique combination has demonstrated significant potential in preclinical and clinical studies for weight management and improvement of metabolic parameters.[4][5] Maridebart cafraglutide is structured as a fully human monoclonal anti-human GIPR antagonist antibody conjugated to two GLP-1 analogue agonist peptides via amino acid linkers.[2][4] This design provides an extended pharmacokinetic half-life, allowing for less frequent administration, such as once-monthly subcutaneous injections.[6][7]
These application notes provide detailed protocols for the formulation, storage, and in vitro and in vivo research applications of Maridebart cafraglutide to support its use in a laboratory setting.
Product Information
| Characteristic | Description |
| Synonyms | MariTide, AMG 133 |
| Molecular Class | Antibody-peptide conjugate |
| Mechanism of Action | GLP-1 Receptor Agonist, GIP Receptor Antagonist |
| Appearance | Typically a lyophilized white powder |
Storage and Stability
Proper storage of Maridebart cafraglutide is critical to maintain its biological activity.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Reconstituted in Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: The product is stable at ambient temperature for short periods, such as during shipping.
Reconstitution and Formulation for Research
Reconstitution of Lyophilized Powder
For research purposes, Maridebart cafraglutide is typically supplied as a lyophilized powder. Reconstitution should be performed in a sterile environment.
-
Pre-Reconstitution: Before opening, gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection: The choice of solvent will depend on the intended application. For in vitro assays, sterile phosphate-buffered saline (PBS) or cell culture medium is recommended. For in vivo studies, specific formulation buffers are required.
-
Reconstitution Procedure:
-
Slowly add the desired volume of sterile solvent down the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can denature the antibody component.
-
If the peptide does not dissolve readily in an aqueous buffer, a small amount of a solubilizing agent like dimethylsulfoxide (DMSO) can be used first, followed by dilution in the aqueous buffer.[8]
-
Formulations for In Vitro and In Vivo Studies
The following table provides example formulations for different research applications. Researchers should optimize these based on their specific experimental needs.
| Application | Formulation | Notes |
| In Vitro (Cell-based assays) | Reconstitute in sterile PBS to a stock concentration of 1 mg/mL. Further dilute in the appropriate cell culture medium for working concentrations. | Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with the cell line and does not exceed cytotoxic levels (typically <0.1%). |
| In Vivo (Subcutaneous Injection in Rodents) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This formulation is suitable for compounds with low water solubility. The components should be mixed sequentially, ensuring clarity at each step. |
| 10% DMSO, 90% Corn Oil | An alternative formulation for subcutaneous or intraperitoneal injections. |
Experimental Protocols
In Vitro Cell-Based Assays
The dual activity of Maridebart cafraglutide can be assessed using cell-based assays that measure the downstream signaling of the GLP-1 and GIP receptors, typically through cyclic AMP (cAMP) production.
1. GLP-1 Receptor Agonist Activity Assay
This protocol is designed to measure the agonist effect of Maridebart cafraglutide on the GLP-1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R).
-
Principle: Activation of the GLP-1 receptor leads to an increase in intracellular cAMP. This can be quantified using a variety of commercially available cAMP assay kits (e.g., HTRF, ELISA, luciferase reporter assays).
-
Protocol:
-
Cell Seeding: Seed CHO-hGLP-1R cells in a 96-well plate at a density of 40,000 cells per well in F12 medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Maridebart cafraglutide in F12 medium containing 0.1% bovine serum albumin (BSA).
-
Cell Treatment: Remove the growth medium from the cells and add the prepared dilutions of Maridebart cafraglutide.
-
Incubation: Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer (typically 30 minutes to a few hours).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the Maridebart cafraglutide concentration to determine the EC50 value.
-
2. GIP Receptor Antagonist Activity Assay
This protocol is designed to measure the antagonist effect of Maridebart cafraglutide on the GIP receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells recombinantly expressing the human GIP receptor (HEK293T-hGIPR).[5]
-
Principle: The antagonist activity is determined by the ability of Maridebart cafraglutide to inhibit the GIP-induced increase in intracellular cAMP.
-
Protocol:
-
Cell Seeding: Seed HEK293T-hGIPR cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Maridebart cafraglutide in the appropriate assay buffer.
-
Cell Pre-treatment: Add the Maridebart cafraglutide dilutions to the cells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
GIP Stimulation: Add a fixed concentration of human GIP (at a concentration that elicits a submaximal response, e.g., 50-90 pM) to the wells.[4]
-
Incubation: Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the percent inhibition of the GIP-induced cAMP response against the log of the Maridebart cafraglutide concentration to determine the IC50 value.
-
In Vivo Animal Studies
Preclinical in vivo studies in obese animal models are crucial for evaluating the effects of Maridebart cafraglutide on body weight, food intake, and metabolic parameters.
1. Murine Model of Diet-Induced Obesity
-
Animal Model: Male C57BL/6 mice fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration:
-
Acclimatize the animals and record baseline body weight and food intake.
-
Administer Maridebart cafraglutide or a vehicle control via subcutaneous injection. Dosing frequency will depend on the experimental design but can be less frequent due to the long half-life of the compound.
-
-
Monitoring and Endpoints:
-
Body Weight: Measure daily or several times per week.
-
Food Intake: Measure daily.
-
Metabolic Parameters: At the end of the study, collect blood samples for the analysis of glucose, insulin, and lipid levels. An oral glucose tolerance test (OGTT) can also be performed.
-
Body Composition: Can be assessed using techniques like DEXA or MRI.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the treatment and control groups.
2. Non-Human Primate Model of Obesity
-
Animal Model: Cynomolgus monkeys with naturally occurring or diet-induced obesity.
-
Drug Administration: Administer Maridebart cafraglutide or vehicle control via subcutaneous injection. The long half-life allows for weekly or even monthly dosing.
-
Monitoring and Endpoints:
-
Body Weight: Measure weekly.
-
Food Intake/Energy Intake: Can be monitored.
-
Fasting Metabolic Parameters: Collect blood samples at baseline and at various time points throughout the study to measure fasting glucose, insulin, triglycerides, and cholesterol.
-
-
Data Analysis: Analyze the longitudinal changes in body weight and metabolic parameters in the treated group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Maridebart cafraglutide.
Caption: Workflow for in vitro cell-based assays.
Caption: General workflow for in vivo animal studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. youtube.com [youtube.com]
- 3. bluewellpeptides.com [bluewellpeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. pacificimmunology.com [pacificimmunology.com]
Stability and Storage Conditions for AMG 133 (Maridebart Cafraglutide): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 133, also known as maridebart cafraglutide, is an investigational bispecific molecule engineered by conjugating a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody to two glucagon-like peptide-1 (GLP-1) analogue agonist peptides. This novel construct allows for the dual action of GIPR antagonism and GLP-1R agonism, a promising therapeutic strategy for weight management. Given its nature as a complex biologic, understanding the stability and appropriate storage conditions of AMG 133 is critical for maintaining its structural integrity, biological activity, and ensuring the reliability of experimental results.
These application notes provide a summary of the available information on the stability and storage of AMG 133, along with recommended protocols for its handling and use in a research setting. The information herein is based on publicly available data and general best practices for antibody-peptide conjugates.
Physicochemical Properties and Formulation
AMG 133 is a large molecule with a molecular weight of approximately 153.5 kDa. It is typically supplied as a lyophilized powder for reconstitution. While the exact formulation of the clinical product is proprietary, patent literature suggests that a stable formulation may include common excipients for biologics.
Potential Formulation Components:
| Component | Function | Reference |
| Acetate buffer | pH control | |
| Sucrose | Stabilizing agent/cryoprotectant | |
| Polysorbate 20 or 80 | Surfactant (prevents aggregation and surface adsorption) |
Stability and Storage Conditions
Proper storage is essential to prevent degradation and ensure the long-term viability of AMG 133. The following recommendations are based on information for the peptide payload of AMG 133 and general guidelines for biologics.
Lyophilized Powder
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for intermediate-term storage. |
| Room Temperature | A few days | Stable for short periods, such as during shipping. |
Reconstituted Solution
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short- to intermediate-term storage. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized AMG 133
This protocol describes a general procedure for reconstituting lyophilized AMG 133 for in vitro and in vivo research applications.
Materials:
-
Vial of lyophilized AMG 133
-
Sterile, high-purity water (e.g., Water for Injection, WFI) or a buffer of choice (e.g., PBS, pH 7.4)
-
Low-protein binding sterile polypropylene or glass vials
-
Calibrated micropipettes with low-protein binding tips
Procedure:
-
Before opening, allow the vial of lyophilized AMG 133 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Refer to the manufacturer's certificate of analysis for the specific mass of AMG 133 in the vial.
-
Carefully remove the cap and add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or rock the vial to dissolve the powder. Do not shake or vortex , as this can cause aggregation of the antibody-peptide conjugate.
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulates. A properly reconstituted solution should be clear and colorless.
-
For storage, aliquot the reconstituted solution into low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Immediately store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol 2: Workflow for Assessing AMG 133 Stability
This protocol outlines a general workflow for conducting stability studies on AMG 133. Specific analytical methods would need to be developed and validated.
Signaling Pathway of AMG 133
AMG 133 functions through a dual mechanism of action. The antibody component of the molecule is a potent antagonist of the GIP receptor, blocking its signaling pathway. Simultaneously, the two conjugated GLP-1 analogue peptides act as agonists for the GLP-1 receptor, stimulating its downstream effects. This combined action is believed to lead to enhanced weight loss and improved metabolic parameters.
Disclaimer
The information provided in these application notes is intended for research purposes only and is based on publicly available data and general scientific principles. It is not a substitute for product-specific guidelines from the manufacturer. Researchers should always refer to the product information sheet and certificate of analysis for the most accurate and up-to-date information. All experimental protocols should be validated by the end-user to ensure they are suitable for their specific application.
Application Notes and Protocols: Handling and Reconstitution of Lyophilized Maridebart Cafraglutide
Disclaimer: Maridebart cafraglutide (also known as MariTide™, formerly AMG 133) is an investigational drug currently undergoing clinical trials.[1][2][3] The specific instructions for handling, reconstitution, and storage of the lyophilized product are proprietary to the manufacturer, Amgen. The following protocols and notes are based on general best practices for lyophilized antibody-peptide conjugates and publicly available data on maridebart cafraglutide. Researchers must consult the manufacturer's specific product insert and protocols before use.
Introduction to Maridebart Cafraglutide
Maridebart cafraglutide is a novel, investigational multispecific molecule engineered for weight management.[4] It is structured as an antibody-peptide conjugate, consisting of a fully human monoclonal antibody that acts as an antagonist to the glucose-dependent insulinotropic polypeptide receptor (GIPR), conjugated to two glucagon-like peptide-1 (GLP-1) analogue peptides.[3][5] This dual-action mechanism simultaneously inhibits GIPR signaling while activating GLP-1 receptors, a unique approach in metabolic disease therapy.[6] Its long pharmacokinetic half-life of approximately 21 days allows for infrequent dosing, such as once-monthly subcutaneous injections.[5][7]
Mechanism of Action: Dual Pathway Modulation
Maridebart cafraglutide's therapeutic effect is derived from its two distinct pharmacological actions:
-
GLP-1 Receptor (GLP-1R) Agonism: Similar to other incretin mimetics, the GLP-1 peptide components activate GLP-1 receptors. This action is known to reduce appetite through signaling in the brain, delay gastric emptying, and enhance insulin secretion in a glucose-dependent manner.[4][6]
-
GIP Receptor (GIPR) Antagonism: Uniquely, the monoclonal antibody backbone blocks the GIP receptor. While GIP is also an incretin, genetic studies suggest that reduced GIP function is associated with a lower Body Mass Index (BMI).[2][4] Inhibiting this pathway is hypothesized to reduce fat storage and work synergistically with GLP-1R agonism to enhance weight loss.[3][6]
General Handling and Storage of Lyophilized Product
Proper handling and storage are critical to maintain the integrity and stability of lyophilized biologics. The following are general guidelines; specific temperature and light-protection requirements must be confirmed from the product datasheet.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Prevents degradation of the protein and peptide components. Avoid freezing the lyophilized cake. |
| Light Protection | Store in the original carton until use. | Protects the molecule from photo-degradation. |
| Integrity Check | Visually inspect vials for cracks or damage before use. | Ensures sterility and integrity of the container closure system. |
| Environment | Handle in a sterile environment (e.g., laminar flow hood). | Prevents microbial contamination during preparation.[8] |
| Post-Reconstitution | Use immediately or store as per manufacturer's stability data. | Reconstituted solutions have limited stability and are susceptible to aggregation or degradation. |
Experimental Protocol: Reconstitution of Lyophilized Maridebart Cafraglutide
This protocol outlines a general procedure for reconstituting a lyophilized antibody-peptide conjugate for research use. The exact diluent, volume, and handling technique must be based on the manufacturer's instructions.
Materials:
-
Vial of lyophilized maridebart cafraglutide
-
Sterile, appropriate diluent (e.g., Sterile Water for Injection, Bacteriostatic Water for Injection, or a specific buffer system)[8]
-
Sterile syringe and needle of appropriate gauge and volume
-
Alcohol swabs (70% Isopropyl Alcohol)
-
Sterile, low-protein-binding tubes for aliquoting (if required)
Procedure:
-
Preparation and Equilibration:
-
Remove the vial of lyophilized maridebart cafraglutide from refrigerated storage.
-
Allow the vial to equilibrate to room temperature for 15-30 minutes. This prevents condensation upon opening.
-
Inspect the lyophilized cake; it should appear uniform and intact.
-
-
Sterilization:
-
Remove the protective cap from the vial.
-
Clean the rubber stopper with a 70% alcohol swab and allow it to air dry completely.
-
-
Diluent Addition:
-
Using a sterile syringe, draw up the precise volume of the specified sterile diluent.
-
Slowly inject the diluent into the vial, directing the stream against the glass wall of the vial to avoid foaming. Foaming can lead to protein denaturation.
-
-
Dissolution:
-
Gently swirl the vial to dissolve the contents. DO NOT SHAKE OR VORTEX. Shaking can cause aggregation and loss of biological activity.
-
Complete dissolution may take several minutes. For high-concentration formulations, this time can be longer.[9]
-
The final solution should be clear to slightly opalescent and free of visible particulates.
-
-
Post-Reconstitution Handling:
-
Visually inspect the solution for any particulate matter or discoloration before use.
-
If not for immediate use, aliquot the solution into sterile, low-protein-binding tubes for storage under validated conditions (e.g., refrigerated or frozen). Avoid repeated freeze-thaw cycles.
-
Quantitative Data from Clinical Development
The following tables summarize key quantitative outcomes from Phase 1 and Phase 2 clinical trials of maridebart cafraglutide.
Table 1: Summary of Phase 1 Clinical Trial Outcomes (Obese, Non-Diabetic Participants) [1][10]
| Metric | Dosing Regimen | Result | Duration |
| Primary Endpoints | Single & Multiple Ascending Doses | Acceptable safety & tolerability profile | Up to 207 days |
| Common Adverse Events | N/A | Mild, transient nausea and vomiting | Resolved within 48 hours |
| Mean Weight Loss | Multiple Ascending Doses (Highest) | ~14.5% from baseline | By Day 85 |
| Weight Loss Durability | Post-treatment observation | Weight loss maintained for up to 150 days | After last dose |
Table 2: Summary of Phase 2 Clinical Trial Outcomes (52 Weeks) [7][11]
| Participant Cohort | Dosing Regimen | Mean Weight Loss from Baseline |
| Obesity (without Type 2 Diabetes) | Monthly or less frequent SC injections | Up to ~20% |
| Obesity with Type 2 Diabetes | Monthly SC injections | Up to ~17% |
| Placebo (Obesity with T2D) | Monthly SC injections | -1.7% |
| Glycated Hemoglobin (HbA1c) Change | Obesity with Type 2 Diabetes | -1.2 to -1.6 percentage points |
References
- 1. news-medical.net [news-medical.net]
- 2. drugs.com [drugs.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. amgen.com [amgen.com]
- 5. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. swolverine.com [swolverine.com]
- 7. ajmc.com [ajmc.com]
- 8. fda.gov [fda.gov]
- 9. Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmexec.com [pharmexec.com]
- 11. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing of AMG 133
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimens for AMG 133 (maridebart cafraglutide) and its murine surrogate used in key preclinical studies. The accompanying protocols offer step-by-step guidance for replicating the experimental conditions described in these studies. AMG 133 is a bispecific molecule that functions as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist, demonstrating potential for significant weight loss and metabolic improvements.[1][2][3][4]
Mechanism of Action: Dual GIPR Antagonism and GLP-1R Agonism
AMG 133 is an antibody-peptide conjugate.[2] It is engineered by linking a fully human monoclonal anti-human GIPR antagonist antibody to two GLP-1 analogue agonist peptides.[1][3][4] This dual mechanism of action is designed to leverage the established weight-loss effects of GLP-1R agonism while simultaneously blocking the effects of GIP, a strategy suggested by preclinical and human genetic data to enhance weight reduction.[5][6] In cellular assays, AMG 133 has been shown to be a potent antagonist of the human GIPR and a potent agonist of the human GLP-1R.[7][8]
Preclinical Dosing Regimens
Preclinical efficacy of AMG 133 has been evaluated in mouse and non-human primate models. Due to lower potency against the murine GIPR, a surrogate molecule was utilized in mouse studies.[9]
Murine Studies (AMG 133 Murine Surrogate)
| Animal Model | Dosing Regimen | Route of Administration | Study Duration | Key Findings |
| Male db/db mice | Single dose of 2 mg/kg | Intraperitoneal (i.p.) | 216 hours | Significant body weight loss within 24 hours, lasting up to 216 hours. Glucose-lowering effect observed at 4 hours, lasting for 144 hours.[2][9] |
| Diet-Induced Obese (DIO) mice | Single dose of 0.5 mg/kg (low dose) and 2.5 mg/kg (high dose) | Not specified | 18 days | Dose-dependent and significant body weight reduction from day 1 to day 18.[2] |
| Obese mice | Single injection of a low or high dose | Not specified | 18 days | Over 15% body weight loss by the end of the study.[6] |
Non-Human Primate Studies (AMG 133)
| Animal Model | Dosing Regimen | Route of Administration | Study Duration | Key Findings |
| Obese male cynomolgus monkeys | Weekly doses of 0.25 mg/kg or 0.75 mg/kg | Subcutaneous (s.c.) | 6 weeks | Body weight reduction of 11% and 13% from baseline, respectively. Dose-dependent reduction in energy intake and improvements in fasting triglycerides, insulin, total cholesterol, and LDL-C.[2] |
| Obese cynomolgus monkeys | Single injection (dose not specified) | Not specified | 43 days | Weight loss of 11% to 15% of baseline weight by day 43.[6] |
Experimental Protocols
In Vitro Characterization: cAMP Accumulation Assay
This protocol is foundational for assessing the GIPR antagonist and GLP-1R agonist activity of AMG 133.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK) 293T cells recombinantly expressing human or cynomolgus monkey GIPR, or Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR.[8] Maintain cells in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of AMG 133 and the respective native ligand (GIP or GLP-1).
-
Treatment:
-
GIPR Antagonist Mode: Pretreat cells with varying concentrations of AMG 133 followed by stimulation with a fixed concentration of GIP (e.g., 50 pM or 90 pM).[10]
-
GLP-1R Agonist Mode: Treat cells with varying concentrations of AMG 133.
-
-
Incubation: Incubate the plates at 37°C for a specified time to allow for receptor binding and signaling.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., GloSensor™ cAMP Assay).
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonism) or EC50 (for agonism).
In Vivo Efficacy Study: Diet-Induced Obese (DIO) Mouse Model
This protocol outlines the steps for evaluating the in vivo efficacy of the AMG 133 murine surrogate in a DIO mouse model.
Protocol:
-
Animal Model: Use a susceptible mouse strain such as C57BL/6J.
-
Diet-Induced Obesity: At approximately 6-8 weeks of age, switch mice to a high-fat diet (HFD), typically with 60% of calories from fat, for a period of 12-15 weeks to induce obesity.[11] A control group should be maintained on a standard low-fat diet.
-
Acclimation and Baseline: Allow animals to acclimate to individual housing for metabolic monitoring. Record baseline body weight and food intake.
-
Randomization: Randomize the obese mice into treatment groups based on body weight.
-
Dosing: Administer the AMG 133 murine surrogate or vehicle control via the specified route (e.g., intraperitoneal or subcutaneous injection).
-
Monitoring:
-
Measure body weight and food intake daily or weekly.
-
Monitor blood glucose levels at regular intervals from tail vein blood samples.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for the analysis of plasma insulin, triglycerides, and total cholesterol.
-
Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the treatment and vehicle control groups.
In Vivo Efficacy Study: Obese Cynomolgus Monkey Model
This protocol provides a framework for evaluating the efficacy of AMG 133 in an obese non-human primate model.
Protocol:
-
Animal Model: Utilize socially housed, obese male cynomolgus monkeys.
-
Acclimation and Baseline: Acclimate the animals to the study procedures, including in-home cage dosing and blood sampling. Collect baseline data on body weight, food and water consumption, and fasting blood parameters (glucose, insulin, triglycerides, cholesterol).
-
Randomization: Randomize animals into treatment groups.
-
Dosing: Administer AMG 133 or vehicle control subcutaneously at the specified dose and frequency (e.g., weekly for 6 weeks).
-
Monitoring:
-
Record body weight weekly.
-
Measure daily food and water consumption.
-
Collect fasting blood samples at regular intervals (e.g., weekly) for analysis of metabolic parameters.
-
-
Washout Period: Include a washout period after the final dose to assess the durability of the effects.
-
Data Analysis: Compare the changes in body weight and metabolic markers from baseline between the AMG 133 and vehicle-treated groups.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity mouse model [bio-protocol.org]
- 9. AT-7687, a novel GIPR peptide antagonist, combined with a GLP-1 agonist, leads to enhanced weight loss and metabolic improvements in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 11. Diet-induced obesity murine model [protocols.io]
Troubleshooting & Optimization
Technical Support Center: AMG 133 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG 133 in in vitro experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with AMG 133.
GLP-1R Agonist Activity Assays (e.g., cAMP Measurement)
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal (Weak GLP-1R Activation) | 1. Cell Health Issues: Cells may be unhealthy, leading to a poor response. 2. Low Receptor Expression: The cell line may not express sufficient levels of GLP-1R. 3. AMG 133 Degradation: The molecule may have degraded due to improper storage or handling. 4. Suboptimal Assay Conditions: Incubation time, temperature, or cell density may not be optimal. 5. Reagent Issues: Problems with the cAMP assay kit or other reagents. | 1. Cell Culture Maintenance: Ensure proper cell culture techniques, including regular passaging and monitoring for contamination. Check cell viability before each experiment. 2. Cell Line Validation: Confirm GLP-1R expression using techniques like qPCR or western blotting. Consider using a cell line with higher receptor expression. 3. Proper Handling: Store AMG 133 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 4. Assay Optimization: Perform a time-course experiment to determine the optimal incubation time. Titrate cell density to find the optimal number of cells per well. 5. Reagent Quality Control: Use fresh, high-quality reagents. Follow the cAMP assay kit manufacturer's protocol precisely. Include a known GLP-1R agonist as a positive control. |
| High Background Signal | 1. Cell Lysis: Incomplete cell lysis can lead to high background. 2. Nonspecific Binding: AMG 133 or detection antibodies may bind nonspecifically. 3. Reagent Contamination: Contamination of reagents can cause a high background signal. | 1. Optimize Lysis: Ensure complete cell lysis by following the protocol carefully. 2. Blocking and Washing: Use an appropriate blocking buffer and perform thorough washing steps to reduce nonspecific binding. 3. Use Fresh Reagents: Prepare fresh buffers and solutions for each experiment. |
| Inconsistent or Variable Results | 1. Pipetting Errors: Inaccurate pipetting can lead to variability between wells. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will result in variable responses. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 2. Homogenize Cell Suspension: Ensure a single-cell suspension before seeding to get a uniform cell layer. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with media to maintain a humid environment. |
GIPR Antagonist Activity Assays (e.g., cAMP Inhibition)
| Problem | Possible Causes | Recommended Solutions |
| No or Weak Antagonism | 1. Inappropriate GIP Concentration: The concentration of the GIP agonist used to stimulate the cells may be too high, making it difficult to observe antagonism. 2. AMG 133 Concentration Too Low: The concentration of AMG 133 may be insufficient to effectively antagonize the GIP receptor. 3. Cell Health or Receptor Expression Issues: Similar to agonist assays, poor cell health or low GIPR expression can affect results. | 1. Optimize GIP Concentration: Perform a dose-response curve for the GIP agonist to determine the EC50 or EC80 concentration. Use this concentration for the antagonism assay. 2. Titrate AMG 133: Test a range of AMG 133 concentrations to determine its IC50. 3. Cell Line Validation: Confirm GIPR expression and ensure cells are healthy. |
| High Signal in "Antagonist Only" Wells | 1. Partial Agonist Activity: In some systems, a molecule designed as an antagonist may exhibit partial agonist activity. 2. Assay Artifact: The signal may be due to an artifact of the assay system. | 1. Investigate Partial Agonism: Test AMG 133 alone across a range of concentrations to see if it stimulates cAMP production. 2. Control Experiments: Include appropriate controls, such as cells without receptors, to identify assay-specific artifacts. |
| Data Variability | 1. Inconsistent GIP Agonist Stimulation: Variability in the amount of GIP agonist added to each well. 2. Pre-incubation Time: Inconsistent pre-incubation time with AMG 133 before adding the GIP agonist. | 1. Precise Agonist Addition: Ensure accurate and consistent addition of the GIP agonist to all relevant wells. 2. Standardize Pre-incubation: Maintain a consistent pre-incubation time for all wells to ensure equilibrium is reached. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 133?
A1: AMG 133 is a bispecific molecule that functions as a glucagon-like peptide-1 (GLP-1) receptor agonist and a glucose-dependent insulinotropic polypeptide (GIP) receptor antagonist.[1][2] This dual action is being investigated for its potential in weight management and metabolic diseases.[2][3]
Q2: What are the key in vitro assays to characterize AMG 133 activity?
A2: The primary in vitro assays for AMG 133 are functional assays that measure its activity at the GLP-1 and GIP receptors. A common method is to measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in cell lines engineered to express these receptors, such as HEK293T or CHO cells.[4] For GLP-1R, an increase in cAMP indicates agonist activity, while for GIPR, a decrease in GIP-stimulated cAMP levels demonstrates antagonist activity.
Q3: What cell lines are recommended for AMG 133 in vitro experiments?
A3: Recombinant cell lines such as Human Embryonic Kidney 293 (HEK293T) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[4] These cells are transfected to express either the human GLP-1 receptor or the human GIP receptor.
Q4: What are the expected in vitro potency values for AMG 133?
A4: The in vitro potency of AMG 133 can vary depending on the specific assay conditions and cell line used. However, published data provides an indication of its activity.
Quantitative Data Summary
The following table summarizes the in vitro potency of AMG 133 from published preclinical studies.
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 (Agonism) | Human GLP-1R | CHO-K1 | 24.4 pM | [5] |
| IC50 (Antagonism) | Human GIPR | HEK293T | 42.4 nM | [5] |
| IC50 (Antagonism) | Cynomolgus Monkey GIPR | HEK293T | 26.5 nM | [5] |
| IC50 (Antagonism) | Rat GIPR | CHO-K1 | 822 nM | [5] |
Experimental Protocols
Protocol 1: GLP-1R Agonist cAMP Assay
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human GLP-1R into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of AMG 133 in a suitable assay buffer.
-
Cell Stimulation: Remove the culture medium and add the AMG 133 dilutions to the cells. Include a positive control (e.g., native GLP-1) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the AMG 133 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: GIPR Antagonist cAMP Assay
-
Cell Seeding: Seed HEK293T cells stably expressing the human GIPR into a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of AMG 133 in assay buffer.
-
Pre-incubation: Remove the culture medium and add the AMG 133 dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation: Add a fixed concentration of a GIP agonist (typically the EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for the optimal stimulation time.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the percent inhibition of the GIP-stimulated cAMP response against the log of the AMG 133 concentration to determine the IC50 value.
Visualizations
Signaling Pathway of AMG 133
Caption: Signaling pathway of AMG 133.
Experimental Workflow for In Vitro Characterization
Caption: In vitro experimental workflow.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Structural and Pharmacological Characterization of Novel Potent and Selective Monoclonal Antibody Antagonists of Glucose-dependent Insulinotropic Polypeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bispecific Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bispecific molecules. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during your experiments.
Table of Contents
-
Design and Engineering Challenges
-
Production and Purification Hurdles
-
Characterization and Analytical Complexities
-
Stability and Aggregation Issues
-
Pharmacokinetics (PK) and Pharmacodynamics (PD) Considerations
-
Immunogenicity Risk Assessment
-
Clinical and Therapeutic Challenges
Design and Engineering Challenges
FAQ: How can we ensure the correct pairing of heavy and light chains in our bispecific antibody?
Ensuring the correct pairing of heavy and light chains is a critical challenge in the development of bispecific antibodies (bsAbs).[1][2] Mispairing can lead to the formation of non-functional or monospecific antibodies, reducing the yield of the desired bispecific molecule.
Troubleshooting Strategies:
-
Knobs-into-Holes (KiH) Technology: This is a common strategy that involves engineering the CH3 domains of the heavy chains. A "knob" is created in one heavy chain by replacing a small amino acid with a larger one, and a "hole" is created in the other heavy chain by replacing a large amino acid with a smaller one. This promotes the formation of heterodimers.
-
Common Light Chain: Utilizing a common light chain that can pair with both heavy chains simplifies the assembly process and reduces the number of potential mispaired species.[3]
-
CrossMAb Technology: This technology involves swapping the CH1 and CL domains in one of the Fab arms. This ensures the correct association of the heavy and light chains.
-
Electromagnetic Field (EMF) Pairing: Some novel approaches utilize electromagnetic fields to guide the correct pairing of antibody fragments.
Below is a diagram illustrating the "Knobs-into-Holes" concept for promoting heterodimerization.
FAQ: What are the key considerations when selecting target antigens for a bispecific molecule?
The selection of target antigens is crucial for achieving the desired synergistic therapeutic effect.[2]
Key Considerations:
| Factor | Description |
| Synergistic Mechanism of Action | The chosen targets should ideally be involved in complementary or synergistic pathways to enhance the therapeutic outcome. |
| Target Expression Levels | The expression levels of both antigens on the target cells and their relative stoichiometry can influence the efficacy of the bispecific molecule. |
| Off-Target Effects | The potential for binding to the target antigens on healthy tissues should be carefully evaluated to minimize off-target toxicities. |
| Internalization | For some applications, such as antibody-drug conjugates, the rate of internalization of the bispecific molecule upon binding to its targets is a critical factor. |
Production and Purification Hurdles
FAQ: We are observing a high level of product-related impurities, such as homodimers and half-molecules. How can we improve the purity of our bispecific antibody preparation?
The production of bispecific antibodies often results in a heterogeneous mixture of molecules, including the desired bispecific product, as well as product-related impurities like homodimers, half-molecules, and other mispaired species.[4][5][6]
Troubleshooting Workflow for Purification:
References
- 1. biopharmaboardroom.com [biopharmaboardroom.com]
- 2. revvity.com [revvity.com]
- 3. Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast-Tracking Bispecific Antibody Development: What Can Go Wrong? [evitria.com]
- 5. casss.org [casss.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Addressing off-target effects of maridebart cafraglutide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with maridebart cafraglutide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of maridebart cafraglutide?
Maridebart cafraglutide is an investigational antibody-peptide conjugate with a dual mechanism of action. It is composed of a monoclonal antibody that acts as an antagonist to the glucose-dependent insulinotropic polypeptide receptor (GIPR), and two appended glucagon-like peptide-1 (GLP-1) analogue peptides that act as agonists to the GLP-1 receptor (GLP-1R)[1][2][3]. This design allows for the simultaneous inhibition of GIPR signaling and activation of GLP-1R signaling[2][3]. The antibody component also extends the half-life of the molecule, allowing for less frequent dosing[4][5].
Q2: What are the primary on-target and potential off-target effects of maridebart cafraglutide?
The primary on-target effects of maridebart cafraglutide are mediated through its actions on GIPR and GLP-1R, leading to reduced appetite, delayed gastric emptying, and improved insulin secretion, ultimately resulting in weight loss and improved glycemic control[1][3].
The most commonly reported adverse effects in clinical trials are gastrointestinal in nature, including nausea, vomiting, and diarrhea[5][6][7][8]. These are generally considered to be on-target effects resulting from GLP-1R activation in the gastrointestinal tract and central nervous system[9][10]. True "off-target" effects, meaning interactions with unintended molecules, have not been prominently reported in the available literature. However, researchers should be aware of the tissue distribution of both GIPR and GLP-1R to anticipate potential effects in various organ systems.
Q3: Where are GIPR and GLP-1R expressed?
Understanding the tissue distribution of GIPR and GLP-1R is crucial for anticipating the biological effects of maridebart cafraglutide.
-
GLP-1R: Expressed in pancreatic β-cells, the central and enteric nervous systems, heart, gastrointestinal tract, kidney, blood vessels, and immune cells[2][4].
-
GIPR: Expressed in the brain, heart, gastrointestinal tract, blood vessels, and adipose tissue[2].
The co-expression or independent expression of these receptors in various tissues will determine the physiological response to maridebart cafraglutide.
Troubleshooting Guides
Issue 1: Unexpected or Exaggerated In Vitro/In Vivo Responses
Question: My in vitro or in vivo model is showing a much stronger or weaker response to maridebart cafraglutide than expected. How can I troubleshoot this?
Answer:
Unexpected responses can stem from several factors, from experimental setup to the biological characteristics of your model system.
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression levels of both GIPR and GLP-1R in your cell line or animal model tissue. Low or absent expression of one or both receptors will lead to a blunted response. Conversely, very high expression could lead to an exaggerated response.
-
Recommended Protocol: See Experimental Protocol 1: Quantitative PCR (qPCR) for GIPR and GLP-1R mRNA Expression.
-
Recommended Protocol: See Experimental Protocol 2: Immunohistochemistry (IHC) for GIPR and GLP-1R Protein Localization.
-
-
Assess Receptor Functionality: Ensure that the expressed receptors are functional. This can be assessed by measuring downstream signaling events upon stimulation with known agonists and antagonists.
-
Recommended Protocol: See Experimental Protocol 3: In Vitro cAMP Assay for GLP-1R Agonist Activity.
-
Recommended Protocol: See Experimental Protocol 4: In Vitro Radioligand Binding Assay for GIPR Antagonist Activity.
-
-
Review Dosing and Administration: Double-check calculations for dosing solutions. For in vivo studies, ensure proper administration (e.g., subcutaneous injection) and consider the pharmacokinetic profile of the molecule.
Logical Relationship Diagram for Troubleshooting Unexpected Responses
Caption: Troubleshooting workflow for unexpected experimental responses.
Issue 2: High Incidence of Gastrointestinal Side Effects in Animal Models
Question: My animal models are experiencing significant gastrointestinal distress (e.g., diarrhea, reduced food intake leading to excessive weight loss) after administration of maridebart cafraglutide. What can I do to mitigate this?
Answer:
Gastrointestinal side effects are the most common adverse events observed in clinical trials of maridebart cafraglutide and are primarily driven by the GLP-1R agonist component[5][6][7][8].
Mitigation Strategies:
-
Dose Escalation: Clinical trials have shown that a gradual dose escalation can reduce the incidence and severity of gastrointestinal adverse events[2][7]. Instead of starting with a high therapeutic dose, begin with a lower dose and gradually increase it over several days or weeks.
-
Dietary Modification: Ensure that the animal diet is well-tolerated. High-fat diets can exacerbate nausea and delayed gastric emptying. Provide access to plenty of water to prevent dehydration, especially if diarrhea is observed.
-
Supportive Care: Monitor animals closely for signs of distress. In severe cases, supportive care such as subcutaneous fluids may be necessary.
Data on Gastrointestinal Adverse Events from Phase 2 Clinical Trial
| Adverse Event | Maridebart Cafraglutide (Dose Escalation) | Maridebart Cafraglutide (No Dose Escalation) | Placebo |
| Nausea | Lower Incidence | Higher Incidence | Low Incidence |
| Vomiting | Lower Incidence | Higher Incidence | Low Incidence |
| Diarrhea | Lower Incidence | Higher Incidence | Low Incidence |
| Discontinuation due to GI AE | ~8% | 12-27% | N/A |
Data summarized from Phase 2 clinical trial results[2][7].
Experimental Protocols
Experimental Protocol 1: Quantitative PCR (qPCR) for GIPR and GLP-1R mRNA Expression
Objective: To quantify the mRNA expression levels of GIPR and GLP-1R in a given cell line or tissue sample.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Validated primers for GIPR, GLP-1R, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction as follows:
-
10 µL 2x qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL cDNA
-
6 µL nuclease-free water
-
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of GIPR and GLP-1R using the ΔΔCt method, normalizing to the reference gene.
Experimental Protocol 2: Immunohistochemistry (IHC) for GIPR and GLP-1R Protein Localization
Objective: To visualize the localization of GIPR and GLP-1R protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibodies against GIPR and GLP-1R (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Visualization: Develop the signal with the DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging: Acquire images using a bright-field microscope.
Experimental Protocol 3: In Vitro cAMP Assay for GLP-1R Agonist Activity
Objective: To measure the ability of maridebart cafraglutide to stimulate cAMP production via GLP-1R activation.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Maridebart cafraglutide
-
Positive control (e.g., GLP-1 peptide)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Methodology:
-
Cell Plating: Seed GLP-1R expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of maridebart cafraglutide and the positive control. Add to the cells and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit.
-
Signal Measurement: Read the plate on a TR-FRET capable plate reader.
-
Data Analysis: Calculate the EC50 value for cAMP production for maridebart cafraglutide.
Workflow for In Vitro cAMP Assay
Caption: Step-by-step workflow for the in vitro cAMP assay.
Experimental Protocol 4: In Vitro Radioligand Binding Assay for GIPR Antagonist Activity
Objective: To determine the affinity of the antibody component of maridebart cafraglutide for the GIPR.
Materials:
-
Cell membranes from a cell line overexpressing human GIPR
-
Radiolabeled GIP (e.g., [125I]-GIP)
-
Maridebart cafraglutide
-
Unlabeled GIP (for non-specific binding determination)
-
GF/C filter plates
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the GIPR-expressing cell membranes, a fixed concentration of [125I]-GIP, and increasing concentrations of maridebart cafraglutide.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of maridebart cafraglutide and calculate the IC50, which can be converted to a Ki (inhibition constant).
Signaling Pathway of Maridebart Cafraglutide
Caption: Dual signaling pathway of maridebart cafraglutide.
References
- 1. accomplish.health [accomplish.health]
- 2. Phase 2 study demonstrates weight loss potential of maridebart cafraglutide | springermedicine.com [springermedicine.com]
- 3. Amgen Announces Robust Weight Loss With MariTide In People Living With Obesity at 52 Weeks in a Phase 2 Study – Medthority [medthority.com]
- 4. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing GLP-1 Side Effects: Our Top Tips for Success: Hopkins MD: Primary Care Practice [hopkinsmd.com]
- 6. hcplive.com [hcplive.com]
- 7. ajmc.com [ajmc.com]
- 8. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: AMG 133 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of AMG 133 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AMG 133?
A1: Proper storage is crucial for maintaining the integrity of AMG 133. For the AMG 133 peptide payload, recommended storage conditions are as follows:
-
Powder:
-
In Solvent:
For the full AMG 133 antibody-peptide conjugate, it is best to follow the supplier's specific recommendations. As a general guideline for therapeutic proteins, storage at ≤ 4°C is recommended for short-term use, while freezing at -20°C or -80°C is suitable for long-term storage.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.[4][5]
Q2: How should I prepare a stock solution of the AMG 133 peptide payload?
A2: The AMG 133 peptide payload is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1][2] When preparing stock solutions, it is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][6] For most experimental needs, stock solutions can be prepared in DMSO and then further diluted into aqueous buffers.[7] Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q3: What are the main causes of instability for a molecule like AMG 133 in solution?
A3: AMG 133 is an antibody-peptide conjugate, and its stability can be affected by several factors leading to degradation. The primary pathways of instability for such complex biologics are:
-
Physical Instability (Aggregation): This is the most common issue, where individual molecules clump together to form soluble or insoluble aggregates.[8] This can be triggered by unfavorable buffer conditions (pH, ionic strength), temperature stress, shear stress from mixing, and the hydrophobic nature of the conjugated peptides.[9][10]
-
Chemical Instability: This involves the covalent modification of the molecule and includes:
-
Oxidation: Certain amino acid residues, particularly methionine and cysteine, are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[11][12]
-
Deamidation: The removal of an amide group from asparagine or glutamine residues is a common degradation pathway, influenced by pH and temperature.[13][14]
-
Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic pH.
-
Troubleshooting Guide
Issue 1: I observe precipitation or cloudiness in my AMG 133 solution.
This is likely due to aggregation or poor solubility. Here are some steps to troubleshoot this issue:
-
Verify Solution Preparation:
-
Optimize Buffer Conditions:
-
pH: The pH of the solution is critical. For monoclonal antibodies, a pH range of 5.0-6.5 often provides the best stability, minimizing both aggregation and deamidation.[15][16]
-
Buffer Type: The choice of buffer can impact stability. Common buffers for antibody formulations include citrate, phosphate, and histidine.[16] The optimal buffer should be determined experimentally.
-
-
Control Protein Concentration:
-
Minimize Physical Stress:
Table 1: General Guidance on Buffer Conditions for Antibody-Peptide Conjugate Stability
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 6.5 | Minimizes aggregation and deamidation for many monoclonal antibodies.[15][16] |
| Buffer Species | Citrate, Histidine, Phosphate | Commonly used in biopharmaceutical formulations; empirical testing is required.[16] |
| Ionic Strength | 50 - 150 mM | Can influence protein-protein interactions and solubility. |
Issue 2: My AMG 133 appears to have lost activity in my assay.
Loss of biological activity can be a result of chemical degradation.
-
Prevent Oxidation:
-
Work with solutions on ice to slow down chemical reactions.[17]
-
Avoid exposure to direct light.
-
Consider degassing buffers or working under an inert gas like nitrogen or argon, especially if the peptide component contains oxidation-prone residues like Cys, Met, or Trp.[18]
-
The addition of antioxidants like methionine or sodium thiosulfate may be considered in some formulations.[11]
-
-
Minimize Deamidation:
-
Handling and Storage:
Experimental Protocols for Stability Assessment
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This method separates molecules based on their size in solution and is a primary technique for quantifying aggregates.
-
System Preparation:
-
Equilibrate an HPLC system with a suitable size exclusion column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for AMG 133 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation:
-
Dilute the AMG 133 solution to a concentration within the linear range of the detector (e.g., 0.5-1.0 mg/mL) using the mobile phase.
-
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the eluent at 280 nm.
-
The main peak represents the monomeric form of AMG 133. Earlier eluting peaks correspond to high molecular weight species (aggregates).
-
-
Data Interpretation:
-
Calculate the percentage of monomer and aggregates by integrating the peak areas. An increase in the aggregate peak area over time indicates instability.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat required to denature a protein, providing information on its thermal stability (Tm - melting temperature). A higher Tm indicates greater stability.[19]
-
Sample Preparation:
-
Prepare the AMG 133 solution and a matching buffer blank at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Load the sample and blank into the DSC cells.
-
Set the temperature scan rate (e.g., 60°C/hour) over a relevant temperature range (e.g., 20°C to 100°C).
-
-
Data Acquisition:
-
Run the temperature scan and record the differential heat capacity.
-
-
Data Analysis:
-
After subtracting the buffer blank scan, fit the data to determine the melting temperature (Tm), which is the peak of the unfolding transition.
-
For further assistance, please contact our technical support team with details of your experimental setup and the issues encountered.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG133 peptide payload | GCGR | | Invivochem [invivochem.com]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. news-medical.net [news-medical.net]
- 12. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 13. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pblassaysci.com [pblassaysci.com]
- 18. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Overcoming Solubility Issues with Antibody-Peptide Conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with antibody-peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solubility issues and aggregation in antibody-peptide conjugates?
A1: Solubility problems and aggregation primarily stem from the following factors:
-
Increased Hydrophobicity: Many peptides and cytotoxic drug payloads are highly hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the antibody's surface, promoting intermolecular interactions that lead to aggregation.[1][][3]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact conjugate stability. Solubility is often lowest when the pH is near the antibody's isoelectric point (pI), where the net charge is zero.[1][4] Solvents used to dissolve hydrophobic payloads can also disrupt antibody structure and induce aggregation.[1][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated peptide/drug molecules per antibody increases the overall hydrophobicity of the conjugate, raising the propensity for aggregation.[]
-
Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are naturally more prone to aggregation due to their amino acid sequence and structure.[1][3]
-
Conjugation Chemistry: The conditions required for the conjugation reaction (e.g., specific pH, presence of co-solvents) may not be optimal for the stability of the antibody, leading to unfolding and aggregation.[1]
Q2: My conjugate solution appears cloudy or has visible precipitates immediately after the conjugation reaction. What is the first step I should take?
A2: The first step is to analyze the nature of the precipitate and the remaining soluble conjugate. A quick centrifugation can separate the soluble and insoluble fractions. You should then characterize the soluble portion to determine if the conjugation was successful and to assess the extent of aggregation. Size-Exclusion Chromatography (SEC) is an essential initial technique to detect the presence of high molecular weight aggregates.[5]
Q3: How can I improve the solubility of a highly hydrophobic peptide before conjugation?
A3: For peptides with poor aqueous solubility, several strategies can be employed:
-
Use of Organic Co-solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used to dissolve the peptide before adding it to the antibody solution.[6][7] It is crucial to minimize the final concentration of the organic solvent (typically <5-10% v/v) to avoid denaturing the antibody.[7]
-
pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solvent can increase charge and improve solubility. Acidic peptides dissolve better in basic buffers, while basic peptides dissolve better in acidic buffers.[8]
-
Peptide Sequence Modification: If possible, during the design phase, replace hydrophobic amino acids with more hydrophilic or charged ones to enhance intrinsic solubility.[4]
Q4: What role does the linker play in the solubility of the final conjugate?
A4: The linker chemistry is critical. Using hydrophilic linkers is a widely adopted strategy to improve the overall solubility of the conjugate.[] Incorporating polyethylene glycol (PEG) chains (PEGylation) into the linker can effectively shield hydrophobic regions, reduce aggregation, and prolong the plasma half-life of the conjugate.[][9]
Troubleshooting Guides
Issue 1: Aggregation is detected by Size-Exclusion Chromatography (SEC) post-purification.
This guide provides a systematic approach to diagnosing and resolving aggregation issues.
Workflow for Troubleshooting Conjugate Aggregation
Caption: Troubleshooting workflow for aggregation.
Step 1: Formulation Optimization
The first line of defense against aggregation is to optimize the formulation buffer.[] Unfavorable conditions can promote aggregation even for relatively stable conjugates.[1]
-
pH Adjustment: Ensure the buffer pH is at least 1-2 units away from the conjugate's isoelectric point (pI) to maintain a net surface charge, which enhances electrostatic repulsion between molecules.[4][10]
-
Excipients and Stabilizers: The addition of specific excipients can significantly improve solubility and prevent aggregation.
| Excipient | Typical Concentration | Mechanism of Action | Citations |
| Arginine | 50 - 250 mM | Suppresses protein-protein interactions and aggregation by binding to hydrophobic patches on the protein surface. | [10] |
| Proline | 200 - 500 mM | Acts as a stabilizing osmolyte and can increase the solubility of some proteins. | [11] |
| Polysorbates (20/80) | 0.01% - 0.1% (w/v) | Non-ionic surfactants that prevent surface-induced aggregation and stabilize the conjugate. | [12] |
| Sugars (Trehalose, Sucrose) | 5% - 10% (w/v) | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying. | - |
Step 2: Conjugate and Process Modification
If formulation optimization is insufficient, the issue may be intrinsic to the conjugate's properties or the conjugation process itself.
-
Introduce Hydrophilic Linkers: If the conjugated peptide is hydrophobic, using a linker containing hydrophilic elements like PEG can dramatically improve solubility.[][9]
-
Control the Drug-to-Antibody Ratio (DAR): A high DAR is a common cause of aggregation.[] Optimizing the conjugation reaction to achieve a lower, more controlled DAR can resolve solubility issues. Site-specific conjugation methods can produce more homogeneous conjugates with a defined DAR, which often improves biophysical properties.[5][12]
-
Immobilize the Antibody: Performing the conjugation reaction while the antibody is immobilized on a solid support (like a Protein A resin) prevents antibody molecules from interacting and aggregating during potentially harsh reaction conditions.[1][3]
Issue 2: Poor solubility of the peptide component complicates the conjugation reaction.
This guide addresses challenges in handling peptides with limited aqueous solubility.
Workflow for Solubilizing Hydrophobic Peptides
Caption: Decision tree for solubilizing peptides.
Experimental Protocol: Solubilizing a Hydrophobic Peptide for Conjugation
-
Initial Assessment: Determine the peptide's amino acid composition and calculate its theoretical isoelectric point (pI).[4]
-
pH-Based Dissolution (for charged peptides):
-
If the peptide has a net negative charge (acidic), attempt to dissolve it in a basic buffer such as 10 mM ammonium bicarbonate (pH ~8.0).[8]
-
If the peptide has a net positive charge (basic), attempt to dissolve it in an acidic solution like 10% acetic acid.
-
Start with a small amount of peptide and vortex thoroughly. Gentle warming (30-40°C) or sonication can aid dissolution.[8]
-
-
Co-Solvent Dissolution (for neutral/hydrophobic peptides):
-
If pH modification fails, use an organic co-solvent. Dimethylformamide (DMF) is often effective.[6]
-
Dissolve the peptide in a small volume of 100% DMF to create a concentrated stock solution.
-
Slowly add the peptide/DMF stock solution dropwise to the antibody solution while stirring. The final DMF concentration in the reaction mixture should ideally be below 10% (v/v) to minimize the risk of antibody denaturation.[7]
-
-
Conjugation: Proceed with the conjugation reaction, ensuring the final buffer conditions (pH, co-solvent concentration) are compatible with antibody stability.
Key Experimental Protocols
Protocol 1: Assessing Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[5]
-
System: UHPLC or HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (Tosoh Bioscience) or similar.
-
Mobile Phase: 200 mM Potassium Phosphate, 250 mM Potassium Chloride, pH 6.95.[13] This high ionic strength buffer minimizes non-specific interactions with the column matrix.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the antibody-peptide conjugate to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Express aggregation as a percentage of the total peak area.
| Species | Expected Elution Time | Interpretation |
| Aggregates | Earlier | High Molecular Weight (HMW) species, indicates instability. |
| Monomer | Main Peak | Correctly folded, non-aggregated conjugate. |
| Fragments | Later | Low Molecular Weight (LMW) species, indicates degradation. |
Protocol 2: Screening Formulations for Improved Solubility
This protocol uses a high-throughput approach to screen different buffer conditions.
-
Buffer Preparation: Prepare a matrix of buffers varying in pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and excipient content (e.g., with and without 150 mM Arginine, 0.02% Polysorbate 20). Common buffers include acetate, histidine, and phosphate.
-
Sample Preparation: Dialyze or buffer-exchange the purified antibody-peptide conjugate into each of the formulation buffers. Adjust the final protein concentration to the target concentration (e.g., 10 mg/mL).
-
Stress Conditions: Aliquot the samples and expose them to accelerated stress conditions to induce aggregation. This can include:
-
Thermal Stress: Incubate at an elevated temperature (e.g., 40°C) for 1-4 weeks.
-
Mechanical Stress: Agitate on an orbital shaker for 24-48 hours.
-
Freeze-Thaw Cycles: Subject samples to 3-5 cycles of freezing (-80°C) and thawing at room temperature.
-
-
Analysis: After the stress period, analyze all samples for aggregation using SEC (as described in Protocol 1) and for visible/sub-visible particles using visual inspection and light obscuration or micro-flow imaging.
-
Selection: Identify the buffer formulation that best preserves the monomeric state and minimizes particle formation under stress conditions. This formulation is considered the most stable.[14]
References
- 1. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abzena.com [abzena.com]
AMG 133 Pharmacokinetic Data Interpretation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the pharmacokinetic (PK) data of AMG 133 (maridebart cafraglutide). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is AMG 133 and what is its mechanism of action?
AMG 133, also known as maridebart cafraglutide, is an investigational bispecific molecule designed for weight management.[1] It is an antibody-peptide conjugate that functions as a GIPR antagonist and a GLP-1 receptor agonist.[2] This dual mechanism involves a fully human monoclonal antibody that inhibits the glucose-dependent insulinotropic polypeptide receptor (GIPR), conjugated to two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[3][4] The synergistic effect of GIPR antagonism and GLP-1R agonism is believed to lead to significant weight loss and improved metabolic parameters.[2]
Q2: What are the key pharmacokinetic parameters of AMG 133 from clinical trials?
Phase 1 clinical trial data in participants with obesity have provided initial insights into the pharmacokinetic profile of AMG 133. Following subcutaneous administration, AMG 133 demonstrates a dose-proportional increase in plasma concentrations.[5] Key PK parameters are summarized in the table below.
Q3: How is "intact" versus "total" AMG 133 measured, and what is the significance of this distinction?
In preclinical and clinical studies, two forms of AMG 133 are measured in plasma:
-
Intact AMG 133: Refers to the fully assembled molecule, where the GIPR antagonist antibody is still conjugated to the GLP-1 analogue peptides.
-
Total AMG 133: Encompasses both the intact molecule and the GIPR antagonist antibody that may have lost its GLP-1 peptide conjugates.
This distinction is crucial for understanding the stability and metabolism of the drug in vivo. A divergence in the pharmacokinetic profiles of intact and total AMG 133 over time can indicate the rate at which the GLP-1 peptides are cleaved from the antibody backbone.[6] In a phase 1 study, the mean half-life for intact AMG 133 was 14 to 16 days, while for total AMG 133 it was 21 to 24 days, suggesting some degree of peptide cleavage.[5]
Troubleshooting Guides
In Vitro & Bioanalytical Assays
Q4: I am seeing high background in my ELISA for AMG 133 quantification. What are the possible causes and solutions?
High background in an ELISA can obscure accurate quantification. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Blocking | Increase blocking time or use a more effective blocking buffer (e.g., 5% BSA or non-fat dry milk).[7] |
| Inadequate Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[7] |
| Antibody Cross-Reactivity | Ensure the specificity of your capture and detection antibodies. Consider using affinity-purified antibodies.[8] |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure all labware is clean.[9] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[8] |
Q5: My in vitro functional assay results for GIPR antagonism and GLP-1R agonism are not correlating with in vivo efficacy. What could be the reason?
Discrepancies between in vitro and in vivo data are a common challenge in drug development. Several factors could contribute to this:
-
Cell Line Specificity: The recombinant cell lines used for in vitro assays (e.g., HEK293T or CHO cells expressing human or cynomolgus monkey GIPR and GLP-1R) may not fully recapitulate the complex signaling environment of native cells in vivo.[5]
-
Receptor Desensitization and Internalization: The dynamics of receptor desensitization and internalization can differ significantly between cultured cells and the physiological setting, impacting the duration and magnitude of the drug's effect.[10]
-
Pharmacokinetic Factors: The in vivo efficacy is influenced by the absorption, distribution, metabolism, and excretion (ADME) of AMG 133, which are not accounted for in in vitro models.
-
Metabolic Stability: The cleavage of the GLP-1 peptides from the antibody backbone in vivo can lead to a different profile of active species compared to the intact drug used in in vitro assays.
Preclinical In Vivo Studies
Q6: I am observing high variability in plasma concentrations of AMG 133 in my rodent study after subcutaneous administration. What are some potential causes?
High variability in preclinical PK studies can compromise the reliability of the data. Consider the following factors:
| Potential Cause | Mitigation Strategies |
| Improper Injection Technique | Ensure consistent subcutaneous injection technique. Tent the skin and insert the needle parallel to the body to avoid accidental intradermal or intramuscular administration.[4] |
| Injection Site Variability | Use a consistent injection site across all animals, as absorption rates can differ between anatomical locations. |
| Animal Stress | Handle animals gently and consistently to minimize stress, which can affect physiological parameters and drug absorption. |
| Formulation Issues | Ensure the AMG 133 formulation is homogeneous and free of precipitates before administration. |
| Biological Variability | Age, sex, and health status of the animals can influence drug metabolism and clearance. Ensure your study groups are well-matched. |
Data Presentation
Table 1: Summary of Phase 1 Pharmacokinetic Parameters of AMG 133
| Parameter | Single Ascending Dose (SAD) Cohort | Multiple Ascending Dose (MAD) Cohort |
| Time to Maximum Plasma Concentration (Tmax) | ~4 to 7 days | ~4 to 6 days |
| Mean Half-life (t1/2) of Intact AMG 133 | 14 to 16 days | Not explicitly reported, but likely similar |
| Mean Half-life (t1/2) of Total AMG 133 | 21 to 24 days | Not explicitly reported, but likely similar |
Source: Data compiled from Phase 1 clinical trial results.[5]
Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification of Intact and Total AMG 133
A hybrid liquid chromatography-mass spectrometry (LC-MS/MS) method is recommended for the differential quantification of intact and total AMG 133 in plasma samples.[11]
-
Immunocapture: Isolate AMG 133 from plasma using an anti-idiotypic monoclonal antibody coated on magnetic beads.
-
Enzymatic Digestion: On-bead digestion of the captured AMG 133 using a suitable protease (e.g., trypsin) to generate surrogate peptides.
-
LC-MS/MS Analysis:
-
For Intact AMG 133: Quantify a surrogate peptide derived from the GLP-1 analogue portion of the molecule.
-
For Total AMG 133: Quantify a surrogate peptide from a stable region of the Fc portion of the antibody.
-
-
Quantification: Use stable isotope-labeled internal standards for each surrogate peptide to ensure accurate quantification.
Protocol 2: In Vitro Functional Assay for GIPR Antagonism and GLP-1R Agonism
A cell-based cyclic adenosine monophosphate (cAMP) accumulation assay can be used to determine the functional activity of AMG 133.[5]
-
Cell Culture: Use recombinant cell lines stably expressing either the human GIPR or the human GLP-1R (e.g., HEK293T or CHO cells).
-
GIPR Antagonist Mode:
-
Pre-incubate GIPR-expressing cells with varying concentrations of AMG 133.
-
Stimulate the cells with a known concentration of GIP.
-
Measure intracellular cAMP levels. A decrease in GIP-induced cAMP accumulation indicates antagonist activity.
-
-
GLP-1R Agonist Mode:
-
Incubate GLP-1R-expressing cells with varying concentrations of AMG 133.
-
Measure intracellular cAMP levels. An increase in cAMP levels indicates agonist activity.
-
-
cAMP Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF or luminescence-based).
Mandatory Visualizations
Caption: AMG 133 dual mechanism of action.
Caption: Pharmacokinetic experimental workflow.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. amgen.com [amgen.com]
- 3. researchgate.net [researchgate.net]
- 4. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. mabtech.com [mabtech.com]
- 10. dovepress.com [dovepress.com]
- 11. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
Managing variability in animal studies with maridebart cafraglutide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing maridebart cafraglutide in animal studies. The information is designed to help manage variability and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-animal variability in body weight reduction in our diet-induced obese (DIO) mouse model. What are the potential causes and how can we mitigate this?
A1: High variability in response to maridebart cafraglutide in DIO models is a common challenge. Several factors can contribute to this:
-
Genetic Drift of Animal Strains: Even within the same mouse strain, genetic drift can lead to different susceptibilities to diet-induced obesity.[1] It is crucial to source animals from a reputable vendor and ensure consistency across cohorts.
-
Sex Differences: Female rodents may exhibit different sensitivity and aversive responses to GLP-1 receptor agonists compared to males, potentially influenced by the estrous cycle.[2][3][4][5][6] Consider this variability in your experimental design, either by using a single sex or by balancing sex distribution and monitoring the estrous cycle in females.
-
Gut Microbiome Composition: The gut microbiome can influence the efficacy of GLP-1 receptor agonists.[7][8][9][10][11] Diet, housing conditions, and vendor source can all impact the microbiome. Co-housing animals or using litter from a shared source may help normalize the gut flora within experimental groups.
-
Acclimatization and Stress: Transportation and handling are significant stressors that can alter metabolic parameters.[12][13][14][15][16][17] A proper acclimatization period of at least 72 hours is recommended for rodents before starting any experimental procedures.[18][19] For metabolic studies, a longer period of up to five days in metabolic cages may be necessary for stable measurements.[20]
-
Diet Composition and Palatability: The specific composition of the high-fat diet can influence the development of obesity and the response to treatment.[1] Ensure the diet is consistent in its formulation and source throughout the study.
Q2: Our animals are showing signs of aversion to treatment, such as reduced food intake immediately after dosing, which seems to be independent of the expected pharmacological effect. How can we address this?
A2: Aversive responses can be a confounding factor in studies involving injectable therapeutics. Here are some strategies to minimize this:
-
Proper Dosing Technique: Ensure that subcutaneous injections are administered correctly and with minimal stress to the animal. Use appropriate needle sizes and rotate injection sites.
-
Vehicle and Formulation: The vehicle used to dissolve maridebart cafraglutide should be non-irritating. Confirm that the pH and osmolarity of the formulation are within a physiologically acceptable range.
-
Dose Escalation: As observed in clinical trials with similar drugs, starting with a lower dose and gradually escalating to the target dose can reduce the incidence of acute side effects like nausea, which may manifest as food aversion in animals.[21]
-
Behavioral Monitoring: Closely monitor animal behavior for signs of stress or discomfort post-dosing. Acclimate animals to handling and injection procedures with saline injections prior to the start of the study.
Q3: We are not observing the expected improvements in glycemic control despite seeing weight loss. What could be the issue?
A3: Several factors could lead to a disconnect between weight loss and glycemic control:
-
Timing of Blood Glucose Measurement: Ensure that blood glucose is measured at appropriate time points relative to dosing and feeding. The long half-life of maridebart cafraglutide should provide sustained effects, but acute fluctuations can still occur.
-
Animal Model: The specific rodent strain and the severity of the diabetic phenotype can influence the response. Some models may be more resistant to the insulin-sensitizing effects of GLP-1 agonism.
-
Assay Variability: Ensure that the glucometer or assay used for measuring blood glucose is properly calibrated and validated for use in the specific animal model.
Quantitative Data from Preclinical Studies
The following tables summarize representative data from preclinical animal studies with GLP-1R agonists and GIPR antagonists, including maridebart cafraglutide (AMG 133).
Table 1: Effects of Maridebart Cafraglutide (AMG 133) in Obese Cynomolgus Monkeys [22]
| Treatment Group | Change in Body Weight | Change in Total Energy Intake | Change in Fasting Triglycerides | Change in Fasting Insulin | Change in Total Cholesterol |
| Vehicle | Increase | Baseline | Baseline | Baseline | Baseline |
| AMG 133 (0.25 mg/kg) | Reduction | Reduction | Reduction | Reduction | Reduction |
| AMG 133 (0.75 mg/kg) | Greater Reduction | Greater Reduction | Greater Reduction | Greater Reduction | Greater Reduction |
Table 2: Combination Effects of GIPR Antagonist and GLP-1R Agonist in Diet-Induced Obese (DIO) Cynomolgus Monkeys [23]
| Treatment Group | % Weight Reduction vs. Placebo | % Insulin Reduction vs. Placebo | % Glucose Reduction vs. Placebo | % Triglyceride Reduction vs. Placebo | % Total Cholesterol Reduction vs. Placebo | % LDL Cholesterol Reduction vs. Placebo |
| Liraglutide (GLP-1R Agonist) | 12.4% | - | - | - | - | - |
| AT-7687 + Liraglutide | 16.3% | 52% | 30% | 39% | 29% | 48% |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing
-
Animal Selection: Use male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.[1]
-
Acclimatization: Upon arrival, house animals in groups and allow a minimum of one week for acclimatization to the facility with ad libitum access to standard chow and water.[18][19]
-
Obesity Induction: At 6-8 weeks of age, switch the diet to a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.[24] Monitor body weight weekly. A control group should remain on the standard chow diet.
-
Baseline Measurements: After the obesity induction period, measure baseline body weight, food and water intake, and fasting blood glucose.
-
Randomization: Randomize obese mice into treatment and vehicle control groups based on body weight to ensure even distribution.
-
Dosing: Administer maridebart cafraglutide or vehicle subcutaneously at the desired dose and frequency. Due to its long half-life, a once-weekly or bi-weekly dosing regimen may be appropriate.[25]
-
Monitoring:
-
Measure body weight and food intake daily or every other day.
-
Monitor for any adverse clinical signs.
-
Perform metabolic testing, such as glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs), at specified time points during the study.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of metabolic markers (e.g., insulin, lipids) and harvest tissues for further analysis (e.g., adipose tissue, liver).
Protocol 2: Obese Non-Human Primate (NHP) Model for Efficacy and Safety Assessment
-
Animal Selection: Use adult, obese cynomolgus monkeys with a history of diet-induced obesity.[23][26]
-
Acclimatization and Housing: House animals individually to allow for accurate measurement of food intake. Ensure a sufficient acclimatization period to the housing and handling procedures.
-
Baseline Characterization: Collect baseline data on body weight, food consumption, and a panel of blood metabolic markers (e.g., glucose, insulin, lipids).
-
Dosing: Administer maridebart cafraglutide or vehicle subcutaneously. Given the longer half-life in primates, a less frequent dosing interval (e.g., every 2-4 weeks) may be appropriate.
-
In-life Monitoring:
-
Record body weight and food consumption daily.
-
Conduct regular veterinary health checks.
-
Collect blood samples at regular intervals to assess pharmacokinetics and changes in metabolic parameters.
-
-
Advanced Imaging (Optional): Techniques like dual-energy X-ray absorptiometry (DEXA) can be used to assess changes in body composition (fat mass vs. lean mass).
Visualizations
Caption: Dual mechanism of action of maridebart cafraglutide.
Caption: Workflow for a diet-induced obesity mouse study.
References
- 1. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. themoonlight.io [themoonlight.io]
- 7. Interplay of gut microbiota, glucagon-like peptide receptor agonists, and nutrition: New frontiers in metabolic dysfunction-associated steatotic liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. journals.asm.org [journals.asm.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Effects of GLP-1 Analogues and Agonists on the Gut Microbiota: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress induced obesity: lessons from rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Varying intensities of chronic stress induce inconsistent responses in weight and plasma metabolites in house sparrows (Passer domesticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Editorial: Stress-induced weight changes [frontiersin.org]
- 17. scienceopen.com [scienceopen.com]
- 18. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 19. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. ajmc.com [ajmc.com]
- 22. researchgate.net [researchgate.net]
- 23. AT-7687, a novel GIPR peptide antagonist, combined with a GLP-1 agonist, leads to enhanced weight loss and metabolic improvements in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Novel GLP-1 Analog Supaglutide Reduces HFD-Induced Obesity Associated with Increased Ucp-1 in White Adipose Tissue in Mice [frontiersin.org]
- 25. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A once-daily GLP-1/GIP/glucagon receptor tri-agonist (NN1706) lowers body weight in rodents, monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of AMG 133 Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 133 bioanalytical assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMG 133 and what is its mechanism of action?
A1: AMG 133 is an investigational bispecific molecule developed for the treatment of obesity. It functions as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] This dual mechanism is designed to leverage the synergistic effects of GIPR blockade and GLP-1 receptor activation on weight loss and metabolic parameters.[1]
Q2: What are the primary bioanalytical methods used to quantify AMG 133 in biological matrices?
A2: The primary methods for quantifying AMG 133 are ligand-binding assays (LBAs), specifically ELISAs, and hybrid liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] These methods are used to measure both "intact" AMG 133 (the fully assembled antibody-peptide conjugate) and "total" AMG 133 (the antibody portion, with or without the conjugated peptides).[2]
Q3: What are the known challenges associated with the bioanalysis of antibody-peptide conjugates like AMG 133?
A3: The bioanalysis of antibody-peptide conjugates presents unique challenges, including potential catabolism of the peptide arms in vivo, which necessitates assays that can differentiate between the intact and total antibody forms.[2] Additionally, as with other large molecule therapeutics, developing robust pharmacokinetic (PK) and anti-drug antibody (ADA) assays is crucial.[2]
Troubleshooting Guides
High Background in ELISA Assays
Problem: You are observing high background noise in your AMG 133 ELISA, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer between antibody incubations. Ensure complete removal of residual reagents. |
| Cross-Reactivity of Antibodies | Verify the specificity of your capture and detection antibodies. Consider using a different antibody pair or a more specific monoclonal antibody. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all assay components. |
Low Signal in Hybrid LC-MS/MS Assays
Problem: The signal intensity for your surrogate peptides in the LC-MS/MS assay is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Immunocapture | Optimize the concentration of the anti-idiotypic capture antibody and the incubation time. Ensure the capture beads are not saturated. |
| Incomplete Enzymatic Digestion | Verify the activity of the enzyme (e.g., trypsin). Optimize the digestion time, temperature, and enzyme-to-protein ratio. |
| Poor Peptide Ionization | Adjust the mobile phase composition and gradient to improve the ionization efficiency of the surrogate peptides. |
| Suboptimal Mass Spectrometer Parameters | Tune the mass spectrometer for the specific surrogate peptides, optimizing parameters such as collision energy and declustering potential. |
Data Presentation
Preclinical Pharmacokinetic Parameters of AMG 133 in Cynomolgus Monkeys
| Parameter | Value |
| Dosing | 0.25 mg/kg and 0.75 mg/kg weekly subcutaneous injections for 6 weeks |
| Body Weight Reduction | 11% and 13% from baseline, respectively |
| Other Observed Effects | Reduction in total energy intake, fasting triglycerides, fasting insulin, and total cholesterol |
Note: This data is derived from preclinical studies in obese male cynomolgus monkeys.
Phase 1 Clinical Trial Data: Body Weight Reduction in Humans
| Dose | Mean Percent Change in Body Weight (Day 85) |
| 140 mg Q4W | -7.2% |
| 420 mg Q4W | -14.5% |
Note: Data from a multiple ascending dose cohort in a Phase 1 clinical trial.[1] Q4W = every 4 weeks.
Representative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Intra-assay Precision (%CV) | ≤ 20% (≤ 25% at LLOQ) |
| Inter-assay Precision (%CV) | ≤ 20% (≤ 25% at LLOQ) |
| Accuracy (%RE) | Within ± 20% (± 25% at LLOQ) |
| LLOQ | Lowest concentration with acceptable precision and accuracy |
| ULOQ | Highest concentration with acceptable precision and accuracy |
Note: These are general acceptance criteria for ligand-binding assays. The analytical range for the AMG 133 ELISA has been reported as 30 to 2,000 ng/mL.[3]
Experimental Protocols
Representative Protocol for AMG 133 ELISA
-
Coating: Coat a 96-well microplate with an anti-idiotypic capture antibody specific for AMG 133. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add standards, quality controls, and unknown samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated anti-human IgG detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Representative Protocol for AMG 133 Hybrid LC-MS/MS Assay
-
Immunocapture: Incubate plasma samples with magnetic beads coated with an anti-idiotypic antibody against AMG 133 to capture the analyte.
-
Washing: Wash the beads several times with a wash buffer to remove unbound proteins.
-
Elution: Elute the captured AMG 133 from the beads using an elution buffer (e.g., low pH buffer).
-
Neutralization: Neutralize the eluate with a neutralization buffer.
-
Reduction and Alkylation: Reduce the disulfide bonds of the antibody with a reducing agent (e.g., DTT) and then alkylate the free thiols with an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Digestion: Digest the protein into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS), monitoring for specific surrogate peptides from both the antibody backbone and the GLP-1 peptide arms.
-
Quantification: Quantify the amount of intact and total AMG 133 based on the peak areas of the respective surrogate peptides.
Visualizations
Caption: AMG 133 Signaling Pathway.
Caption: Hybrid LC-MS/MS Experimental Workflow.
Caption: General Troubleshooting Logic Flow.
References
Technical Support Center: AMG 133 Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of AMG 133 in various species. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 133?
AMG 133 is an investigational bispecific molecule engineered by conjugating a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][2] This design results in a dual-action mechanism: it antagonizes GIPR while simultaneously activating the GLP-1 receptor (GLP-1R).[3][4]
Q2: In which species has the cross-reactivity of AMG 133 been evaluated?
Preclinical studies have evaluated the activity of AMG 133 in human, cynomolgus monkey, rat, and mouse cell-based systems.[2][5][6] In vivo efficacy has been demonstrated in obese mice and cynomolgus monkeys.[1][5][7]
Q3: Does AMG 133 show similar activity across all tested species?
No, there are significant differences in activity across species, particularly in GIPR antagonism. AMG 133 effectively antagonizes human and cynomolgus monkey GIPR with similar potency.[2] However, it has a more than 20-fold lower potency for rat GIPR and does not fully antagonize the mouse GIPR at concentrations up to 3 µM.[2] Consequently, a specific AMG 133 murine surrogate was developed for in vivo studies in mice.[2]
Troubleshooting Guide
Issue: Observing weak or no GIPR antagonist activity in mouse models with AMG 133.
Cause: AMG 133 does not effectively antagonize the mouse GIPR.[2]
Solution: For in vivo studies in mice, it is necessary to use the specifically designed AMG 133 murine surrogate, which consists of an anti-mouse GIPR antibody conjugated to the GLP-1 analogue peptide.[2]
Issue: Difficulty replicating in vitro potency values.
Cause: Potency measurements such as IC50 and EC50 can be influenced by various experimental parameters.
Solution:
-
Ensure the use of appropriate cell lines with stable expression of the target receptors (e.g., HEK293T for human and cynomolgus GIPR, CHO for rat and mouse GIPR).[2][6]
-
Verify the concentration and purity of reagents, including native GIP and GLP-1 used in the assays.
-
Confirm that the cAMP assay protocol is optimized for the specific cell line and receptor being studied.
Data on Cross-Species Activity
The following tables summarize the quantitative data on the in vitro activity of AMG 133 across different species.
Table 1: GIPR Antagonist Activity of AMG 133
| Species | Receptor | Assay Type | Metric | Value (nM) |
| Human | GIPR | cAMP Functional Assay | IC50 | 42.4 |
| Cynomolgus Monkey | GIPR | cAMP Functional Assay | IC50 | 26.5 |
| Rat | GIPR | cAMP Functional Assay | IC50 | 822 |
| Mouse | GIPR | cAMP Functional Assay | - | Did not fully antagonize up to 3,000 nM |
Data sourced from a 2024 publication in Nature Metabolism.[2]
Table 2: GLP-1R Agonist Activity of AMG 133
| Species | Receptor | Assay Type | Metric | Value (pM) |
| Human | GLP-1R | cAMP Functional Assay | EC50 | 24.4 |
Comparison: Native GLP-1 has an EC50 of 4.1 pM in the same assay system.[2]
Experimental Protocols
In Vitro Functional Assays (cAMP Accumulation)
This protocol outlines the general steps for assessing the GIPR antagonist and GLP-1R agonist activity of AMG 133.
-
Cell Culture:
-
Assay Procedure:
-
GIPR Antagonism: Cells are incubated with varying concentrations of AMG 133 in the presence of a fixed concentration of native GIP (e.g., 50 pM or 90 pM).[8]
-
GLP-1R Agonism: Cells expressing GLP-1R are treated with escalating doses of AMG 133.
-
-
Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable detection kit.
-
Data Analysis: Dose-response curves are generated, and IC50 (for antagonism) or EC50 (for agonism) values are calculated.
Visualizations
Signaling Pathway of AMG 133
Caption: Dual mechanism of AMG 133: GIPR antagonism and GLP-1R agonism.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing cross-species reactivity of a therapeutic molecule.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amgen.com [amgen.com]
- 4. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for AMG 133 Batches
Disclaimer: The following information is intended for research and drug development professionals. The quality control measures described are based on established practices for monoclonal antibodies and antibody-drug conjugates. Specific protocols and acceptance criteria for AMG 133 are proprietary to the manufacturer.
This technical support center provides guidance on potential quality control measures for AMG 133, a bispecific antibody-peptide conjugate. The information is presented in a question-and-answer format to address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for an AMG 133 batch?
A1: The CQAs for a complex biologic like AMG 133 are multifaceted and ensure its identity, purity, potency, and safety. Key CQAs include:
-
Identity: Confirmation of the primary amino acid sequence of both the monoclonal antibody (mAb) and the conjugated glucagon-like peptide-1 (GLP-1) analog, as well as the correct conjugation site.
-
Purity and Impurities: Assessment of product-related variants such as aggregates, fragments, and charge variants. Process-related impurities like host cell proteins (HCPs), residual DNA, and endotoxins are also critical.[1][2]
-
Potency: Measurement of the biological activity, specifically the GLP-1 receptor agonism and the gastric inhibitory polypeptide receptor (GIPR) antagonism.
-
Quantity and Concentration: Accurate determination of the protein concentration in the final product.
-
Drug-to-Antibody Ratio (DAR): The average number of GLP-1 peptide molecules conjugated to each mAb molecule is a critical parameter for efficacy and safety.[3][4]
Q2: How is the identity of AMG 133 confirmed?
A2: The identity of AMG 133 is typically confirmed using a combination of analytical techniques. Intact mass analysis by mass spectrometry (MS) provides the molecular weight of the entire antibody-peptide conjugate. Peptide mapping, which involves digesting the protein and analyzing the resulting peptides by liquid chromatography-mass spectrometry (LC-MS), is used to verify the amino acid sequence of both the antibody and the peptide, and to confirm the site of conjugation.[5][6][7][8]
Q3: What are the acceptable limits for impurities in an AMG 133 batch?
A3: Acceptable limits for impurities are product-specific and are established during product development and clinical trials. However, general guidelines for parenteral drugs can be referenced. For example, endotoxin levels are typically kept very low.[9][10][11][12][13] Product-related impurities like aggregates are also closely monitored as they can impact efficacy and immunogenicity.[14][15][16]
Q4: How is the potency of AMG 133 assessed?
A4: The dual mechanism of action of AMG 133 necessitates two distinct potency assays:
-
GLP-1 Receptor Agonist Potency: A cell-based assay is used to measure the ability of AMG 133 to activate the GLP-1 receptor. This is often done by quantifying the downstream signaling molecule, cyclic AMP (cAMP).[17][18][19][20][21]
-
GIP Receptor Antagonist Potency: Another cell-based assay is employed to determine the ability of AMG 133 to block the activity of the GIP receptor. This can also be measured by a change in cAMP levels in the presence of a GIP receptor agonist.[22][23]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based potency assays.
Q: My cell-based potency assay for GLP-1 receptor agonism is showing high variability between experiments. What could be the cause?
A: High variability in cell-based assays can stem from several factors. Here's a troubleshooting guide:
-
Cell Health and Passage Number: Ensure that the cells used are healthy, have a consistent passage number, and are plated at a uniform density.
-
Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, serum, and the agonist/antagonist used.
-
Assay Protocol: Strictly adhere to the incubation times, temperatures, and reagent addition steps outlined in the protocol.
-
Operator Variability: If multiple users are running the assay, ensure they are following the exact same procedure.
-
Plate Edge Effects: Be mindful of potential "edge effects" on microplates. It is good practice to not use the outer wells for critical samples.
Caption: Troubleshooting logic for inconsistent potency assay results.
Issue 2: Unexpected peaks in purity analysis by chromatography.
Q: I am observing unexpected peaks in my size-exclusion chromatography (SEC) analysis of an AMG 133 sample. What do these peaks represent?
A: Unexpected peaks in SEC can indicate the presence of product-related impurities. Here's how to interpret them:
-
Peaks eluting earlier than the main peak: These typically represent high molecular weight species (HMWs) or aggregates. Aggregation can be a concern for product stability and immunogenicity.
-
Peaks eluting later than the main peak: These usually correspond to low molecular weight species (LMWs) or fragments of the AMG 133 molecule.
To confirm the identity of these peaks, fractions can be collected and analyzed by other techniques such as mass spectrometry.
Data Presentation
Table 1: Representative Quality Control Specifications for AMG 133 Batches
| Parameter | Analytical Method | Acceptance Criteria |
| Identity | ||
| Molecular Weight | Intact Mass Spectrometry | Conforms to reference standard ± tolerance |
| Primary Sequence | Peptide Mapping | Conforms to reference sequence |
| Purity | ||
| Monomer Content | Size-Exclusion Chromatography (SEC) | ≥ 95% |
| Aggregates | Size-Exclusion Chromatography (SEC) | ≤ 5% |
| Charge Variants | Ion-Exchange Chromatography (IEX) | Conforms to reference profile |
| Potency | ||
| GLP-1R Agonism | Cell-based cAMP Assay | 80-125% of reference standard |
| GIPR Antagonism | Cell-based cAMP Assay | 80-125% of reference standard |
| Quantity | ||
| Protein Concentration | UV-Vis Spectroscopy (A280) | 90-110% of target concentration |
| Safety | ||
| Endotoxin | Limulus Amebocyte Lysate (LAL) | ≤ 5 EU/kg |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Purity Analysis
Objective: To separate and quantify aggregates, monomer, and fragments of AMG 133 based on molecular size.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Sample Preparation: Dilute the AMG 133 sample to a final concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.
-
Chromatography: Run the separation at a constant flow rate (e.g., 0.5 mL/min) for a sufficient duration to allow for the elution of all species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
References
- 1. bio-works.com [bio-works.com]
- 2. Monoclonal Antibody Impurities: Key Controls and Testing Methods - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies | Separation Science [sepscience.com]
- 6. ctdp.org [ctdp.org]
- 7. Peptide mapping of therapeutic monoclonal antibodies: improvements for increased speed and fewer artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. biopharma-asia.com [biopharma-asia.com]
- 10. bcis.gr [bcis.gr]
- 11. acciusa.com [acciusa.com]
- 12. CompoundingToday.com | Bacterial Endotoxin Levels in Sterile Preparations Database [compoundingtoday.com]
- 13. Considerations to be had when determining endotoxin limits for injectable drugs used in pediatric medicine | FUJIFILM Wako [wakopyrostar.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 16. lcms.cz [lcms.cz]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Immunogenicity of Antibody-Peptide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the immunogenicity of antibody-peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of antibody-peptide conjugates and why is it a concern?
Immunogenicity is the propensity of a substance, in this case, an antibody-peptide conjugate, to induce an unwanted immune response in the body.[1] This can lead to the formation of anti-drug antibodies (ADAs), which can have several negative consequences, including altered pharmacokinetics, reduced efficacy, and in some cases, serious adverse events.[2] For antibody-drug conjugates (ADCs), which combine a monoclonal antibody with a cytotoxic drug, immunogenicity can be triggered against the antibody, the peptide/drug, the linker, or new epitopes (neoepitopes) formed by the conjugation process.
Q2: What are the key factors that influence the immunogenicity of antibody-peptide conjugates?
Several factors related to the product, the patient, and the administration can influence immunogenicity:[3]
-
Product-Related Factors:
-
Protein Structure and Sequence: The presence of non-human sequences or novel epitopes can increase immunogenicity.[3][4] Even fully human or humanized proteins can contain T-cell epitopes that activate the immune system.[2][5]
-
Conjugation Chemistry and Linker: The type of linker and the method of conjugation can create neoepitopes and impact the stability and aggregation of the conjugate.[6][7][8] The choice of linker can also alter the stimulatory activity of the conjugate.[9]
-
Payload/Peptide Properties: The hydrophobicity of the conjugated peptide or drug can lead to aggregation, which is a known trigger for immunogenicity.
-
Product Quality: The presence of aggregates and impurities in the formulation can significantly increase the risk of an immune response.[10]
-
-
Patient-Related Factors:
-
Administration-Related Factors:
Q3: What are the main strategies to reduce the immunogenicity of antibody-peptide conjugates?
Several strategies can be employed to mitigate immunogenicity, often starting early in the drug development process:
-
De-immunization by Protein Engineering: This involves identifying and removing potential T-cell epitopes from the protein or peptide sequence through amino acid substitutions.[12][13][14] Computational tools can be used to predict these epitopes.[4][14]
-
Humanization: For monoclonal antibodies, replacing non-human sequences with human ones can reduce the foreignness of the molecule.[14][15]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can shield immunogenic epitopes from the immune system.[3][16]
-
Linker and Conjugation Site Optimization: Selecting stable linkers and specific conjugation sites can prevent the formation of neoepitopes and reduce heterogeneity.[7][8]
-
Formulation Optimization: Developing stable formulations that minimize aggregation is crucial.[3]
Immunogenicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing and mitigating the immunogenicity risk of antibody-peptide conjugates.
Caption: A workflow for immunogenicity risk assessment and mitigation.
Troubleshooting Guides
Q4: My in silico prediction indicated low immunogenicity, but my in vitro T-cell assays show a significant response. What could be the cause?
This discrepancy can arise from several factors:
-
Limitations of In Silico Tools: Prediction algorithms are not always perfect and may not account for all factors influencing immunogenicity, such as cryptic epitopes or the impact of post-translational modifications.[11]
-
Antigen Processing and Presentation: The way the conjugate is processed by antigen-presenting cells (APCs) can expose epitopes not predicted by linear sequence analysis.
-
Impact of Conjugation: The peptide, linker, or the conjugation process itself might have created neoepitopes that were not present in the original sequences screened by the in silico tool.
-
Innate Immune Activation: The conjugate might be activating innate immune cells, leading to a pro-inflammatory environment that enhances the T-cell response. Check for cytokine release (e.g., IL-6, TNF-α) in your assays.
-
Contaminants: The presence of impurities or aggregates in your conjugate preparation can act as adjuvants and non-specifically enhance the immune response. Ensure high purity of your material.
Q5: I am observing high background and variability in my anti-drug antibody (ADA) ELISA. How can I troubleshoot this?
High background and variability in an ADA ELISA can be due to several issues. Consider the following troubleshooting steps:
-
Blocking Efficiency: Ensure your blocking buffer is effective. You might need to try different blocking agents (e.g., BSA, non-fat milk, commercial blockers) or increase the blocking time and temperature.
-
Washing Steps: Inadequate washing is a common cause of high background. Increase the number of wash cycles and ensure the wash buffer is being effectively removed between steps.
-
Reagent Quality:
-
Conjugate Labeling: Poorly conjugated detection reagents (e.g., biotinylated or ruthenylated drug) can lead to inconsistent results.[17] Verify the quality and consistency of your labeled reagents.
-
Positive Control: The polyclonal positive control antibody may have low affinity or may not be representative of the ADA response.[18] It's important to screen multiple positive controls.[17]
-
-
Matrix Effects: Components in the serum samples (e.g., rheumatoid factor) can cause non-specific binding.[18] Consider using a more specific assay format or implementing an acid dissociation step to disrupt interfering complexes.
-
Assay Format: A standard bridging assay may not be suitable for all conjugates. You might need to explore alternative formats, such as a direct binding assay where the drug is coated on the plate.[17]
T-Cell Dependent Immune Response Pathway
The diagram below illustrates the mechanism by which an antibody-peptide conjugate can trigger a T-cell dependent immune response, leading to the production of anti-drug antibodies.
Caption: The pathway of a T-cell dependent immune response to a conjugate.
Quantitative Data Summary
The following table summarizes the reported incidence of anti-drug antibodies (ADAs) for several antibody-drug conjugates (ADCs) from clinical trials. Note that direct comparison is challenging due to differences in assays, patient populations, and treatment regimens.
| Antibody-Drug Conjugate | Target Antigen | Payload | Indication | ADA Incidence (%) | Reference |
| Brentuximab vedotin | CD30 | MMAE | Hodgkin Lymphoma | ~35% | |
| Ado-trastuzumab emtansine | HER2 | DM1 | Breast Cancer | ~5.3% | [19] |
| Gemtuzumab ozogamicin | CD33 | Calicheamicin | Acute Myeloid Leukemia | ~1-20% |
This data is illustrative and compiled from various sources. For detailed information, please refer to the specific clinical trial data for each product.
Detailed Experimental Protocols
Protocol 1: In Silico T-Cell Epitope Prediction
This protocol outlines a general workflow for using in silico tools to predict T-cell epitopes in an antibody or peptide sequence.
-
Objective: To identify potential HLA-binding peptides (T-cell epitopes) within the sequence of an antibody-peptide conjugate.
-
Principle: Computational algorithms, such as EpiMatrix, use matrices of amino acid binding preferences for different HLA alleles to predict the likelihood of a peptide sequence binding to MHC class II molecules.[11][20]
-
Procedure:
-
Obtain the complete amino acid sequence of the antibody variable regions and the peptide.
-
Select an appropriate in silico tool (e.g., EpiMatrix, NetMHCIIpan).[5][11]
-
Input the amino acid sequence(s) into the tool.
-
Select a panel of common HLA-DR, -DP, and -DQ alleles to screen against, ensuring broad coverage of the human population.[20]
-
Run the prediction algorithm. The output will typically be a list of potential epitopes with a corresponding binding score for each HLA allele.
-
Analyze the results to identify "epitope clusters" or regions with a high density of predicted epitopes. Tools like ClustiMer can be used for this analysis.[2][5]
-
(Optional) Use advanced tools like JanusMatrix to assess the "humanness" of the predicted epitopes. Epitopes that are highly similar to human self-peptides may be tolerogenic.[5]
-
-
Interpretation: High-scoring peptides and epitope clusters represent potential immunogenic hotspots that may require further investigation through in vitro assays or de-immunization strategies.
Protocol 2: In Vitro T-Cell Proliferation Assay using PBMCs
This assay measures the proliferation of T-cells from human peripheral blood mononuclear cells (PBMCs) in response to the antibody-peptide conjugate.
-
Objective: To assess the potential of a conjugate to induce a T-cell response ex vivo.
-
Principle: If the conjugate contains T-cell epitopes, it will be taken up and processed by APCs within the PBMC population. These APCs will then present the epitopes to CD4+ T-cells, causing them to proliferate.
-
Materials:
-
Ficoll-Paque for PBMC isolation.
-
Healthy human donor blood.
-
Complete RPMI-1640 medium.
-
Antibody-peptide conjugate (test article).
-
Positive control (e.g., Keyhole Limpet Hemocyanin, KLH).[21]
-
Negative control (vehicle buffer).
-
T-cell proliferation detection reagent (e.g., ³H-thymidine or CFSE).
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll density gradient centrifugation.
-
Resuspend PBMCs in complete medium and plate in a 96-well plate.
-
Add the test article, positive control, and negative control to the appropriate wells in a dose-responsive manner.
-
Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.
-
Measure T-cell proliferation:
-
If using ³H-thymidine, add it to the wells for the final 18-24 hours of incubation, then harvest the cells and measure radioactivity using a scintillation counter.
-
If using CFSE, stain the cells before plating and measure the dilution of the dye by flow cytometry at the end of the incubation.
-
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation in the test article wells by the mean proliferation in the negative control wells. An SI above a pre-defined threshold (e.g., >2) is typically considered a positive response.
Protocol 3: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol describes a common format for detecting ADAs in serum samples.
-
Objective: To detect and quantify ADAs against an antibody-peptide conjugate in patient or animal serum.
-
Principle: In this "bridging" format, an ADA (if present in the sample) will bind to two molecules of the drug, one labeled with a capture tag (e.g., biotin) and the other with a detection tag (e.g., ruthenium or HRP), forming a "bridge" that can be detected.
-
Materials:
-
Biotinylated antibody-peptide conjugate.
-
Ruthenylated (for electrochemiluminescence) or HRP-conjugated (for colorimetric) antibody-peptide conjugate.
-
Streptavidin-coated plates.
-
Serum samples from the study.
-
Polyclonal anti-drug antibody (positive control).
-
Normal human serum (negative control).
-
Wash buffer and assay diluent.
-
-
Procedure:
-
Coat a streptavidin plate with the biotinylated conjugate. Wash to remove unbound conjugate.
-
Pre-incubate the serum samples (and controls) with the ruthenylated/HRP-conjugated conjugate.
-
Add the pre-incubated mixture to the coated plate. If ADAs are present, they will "bridge" the biotinylated conjugate on the plate and the labeled conjugate in solution.
-
Incubate to allow binding.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add the detection substrate (e.g., TMB for HRP, or read on an MSD instrument for ruthenium).
-
Measure the signal.
-
-
Data Analysis: A cut-point is determined based on the signal from a panel of drug-naive serum samples. Samples with a signal above the cut-point are considered positive for ADAs and are typically subjected to a confirmatory assay.
Troubleshooting Logic for Unexpected Immunogenicity
When experimental results do not align with expectations, a systematic approach is needed to identify the root cause.
Caption: A decision tree for troubleshooting unexpected immunogenicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Immunogenicity in Biologics: Current Approaches and Regulatory Challenges - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
- 4. scispace.com [scispace.com]
- 5. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mouse Models for Assessing Protein Immunogenicity: Lessons and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 12. Design and Engineering of Deimmunized Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proactively Reducing Anti-Drug Antibodies via Immunomodulatory Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Immunogenicity of antibody-drug conjugates: observations across 8 molecules in 11 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epivax.com [epivax.com]
- 21. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: AMG 133 versus Tirzepatide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two novel therapeutic agents for metabolic diseases: AMG 133 (Maridebart cafraglutide) and tirzepatide. The information herein is supported by experimental data from preclinical and clinical studies to aid in the understanding of their distinct and overlapping pharmacological profiles.
Overview of the Molecular Mechanisms
AMG 133 and tirzepatide represent innovative approaches to targeting the incretin system for the treatment of obesity and type 2 diabetes. However, their mechanisms of action at the glucose-dependent insulinotropic polypeptide receptor (GIPR) are fundamentally different, leading to distinct signaling cascades and physiological effects.
Tirzepatide is a dual agonist for both the glucagon-like peptide-1 receptor (GLP-1R) and the GIPR.[1][2][3] It is designed to mimic the actions of both native incretin hormones.[1] Tirzepatide exhibits a higher affinity for the GIPR than the GLP-1R.[4] At the GLP-1R, it demonstrates biased agonism, preferentially activating the Gαs/cAMP signaling pathway over β-arrestin recruitment.[1][3][4] This biased signaling is thought to contribute to its potent insulinotropic effects while potentially mitigating some of the adverse effects associated with β-arrestin-mediated signaling.[4]
AMG 133 , in contrast, is a bispecific molecule that combines a GLP-1 receptor agonist with a GIPR antagonist .[5][6] This unique construct consists of a fully human monoclonal antibody that blocks the GIPR, conjugated to two GLP-1 analog peptides.[7][8] The underlying hypothesis for this mechanism is that inhibiting GIPR signaling while simultaneously activating GLP-1R signaling can lead to synergistic effects on weight loss and metabolic improvement.[5] Preclinical evidence suggests that GIPR antagonism may potentiate the effects of GLP-1R agonism, particularly in the central nervous system, to reduce food intake.[9][10]
Comparative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical investigations of AMG 133 and tirzepatide.
Table 1: In Vitro Receptor Activity
| Parameter | AMG 133 | Tirzepatide | Source |
| GIPR Activity | Antagonist | Agonist | [7][8],[1][3][4] |
| GIPR Binding Affinity (IC₅₀/Kᵈ) | Kᵈ: 37 pM (human GIPR) | Equal affinity to native GIP | [11],[1] |
| GIPR Functional Potency (IC₅₀/EC₅₀) | IC₅₀: 42.4 nM (cAMP inhibition) | EC₅₀: Equivalent to native GIP (cAMP accumulation) | [7][11],[1] |
| GLP-1R Activity | Agonist | Agonist | [7][8],[1][3][4] |
| GLP-1R Binding Affinity (IC₅₀) | 55.2 nM (human GLP-1R) | ~5-fold weaker than native GLP-1 | [11],[1] |
| GLP-1R Functional Potency (EC₅₀) | 24.4 pM (cAMP accumulation) | ~18-fold lower than native GLP-1 (cAMP accumulation) | [7],[1] |
Table 2: Preclinical In Vivo Efficacy
| Study Model | AMG 133 Murine Surrogate | Tirzepatide | Source |
| Diet-Induced Obese (DIO) Mice | Significant and sustained body weight reduction | Improved insulin sensitivity | [7],[12] |
| db/db Mice | Not reported | Not reported | |
| Cynomolgus Monkeys | Significant body weight reduction | Not reported | [7] |
Table 3: Clinical Trial Efficacy and Safety Overview
| Clinical Trial | AMG 133 (Phase 1, NCT04478708) | Tirzepatide (SURPASS-1, NCT03954834) | Source |
| Population | Participants with obesity without diabetes | Adults with type 2 diabetes inadequately controlled with diet and exercise | [5][13],[14][15] |
| Primary Endpoint | Safety and tolerability | Mean change in HbA1c from baseline | [13], |
| Key Efficacy Results | Dose-dependent weight loss; up to 14.5% reduction in body weight at the highest dose by day 85 | Superior HbA1c and body weight reductions vs. placebo across all doses | [5][6],[14][15] |
| Common Adverse Events | Mild and transient gastrointestinal events (nausea, vomiting) | Mild to moderate gastrointestinal events (nausea, diarrhea, vomiting) | [5],[15] |
Experimental Protocols
In Vitro Assays
AMG 133:
-
Cell Lines: Human embryonic kidney (HEK) 293T cells recombinantly expressing human or cynomolgus monkey GIPR, and Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR were utilized for cAMP assays.[7] CHO-K1 cells expressing human, mouse, or cynomolgus monkey GLP-1R were used for GLP-1R agonist activity assessment.[7]
-
cAMP Accumulation Assays: Cyclic AMP levels were measured to determine the agonist or antagonist activity of AMG 133 at the respective receptors. For antagonist mode at GIPR, cells were stimulated with native GIP in the presence of varying concentrations of AMG 133.[7]
Tirzepatide:
-
Cell Lines: HEK293 cells with defined expression levels of human GIPR and GLP-1R were used for in vitro pharmacology studies.[1]
-
cAMP Accumulation Assays: Intracellular cAMP accumulation was measured in low-receptor density expressing cells to assess the intrinsic pharmacology of tirzepatide at GIPR and GLP-1R.[1]
-
β-Arrestin Recruitment Assays: A β-galactosidase-based enzyme fragment complementation assay was used to quantify agonist-induced recruitment of β-arrestin2 to GIPR and GLP-1R.[1]
Preclinical Animal Studies
AMG 133:
-
Animal Models: Diet-induced obese (DIO) mice and obese cynomolgus monkeys were used to evaluate the in vivo efficacy of AMG 133 and its murine surrogate.[7]
-
Methodology: A single intravenous injection of the AMG 133 murine surrogate was administered to DIO mice, and body weight was monitored. Obese cynomolgus monkeys received subcutaneous administrations of AMG 133, and changes in body weight and other metabolic parameters were assessed.[7]
Tirzepatide:
-
Animal Models: Preclinical studies were conducted in various animal models, including mice, to assess the pharmacodynamic profile of tirzepatide.[12][16]
-
Methodology: The effects of tirzepatide on insulin sensitivity were evaluated in GLP-1 receptor null mice to isolate the contribution of GIPR agonism.[12]
Clinical Trials
AMG 133 (Phase 1, NCT04478708):
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[5][13]
-
Participants: Enrolled individuals with a Body Mass Index (BMI) of ≥30.0 kg/m ² and ≤40.0 kg/m ² without other medical conditions.[5]
-
Intervention: Participants received subcutaneous injections of AMG 133 or placebo. The multiple ascending dose cohorts received doses ranging from 140mg to 420mg every 4 weeks.[5]
-
Primary Outcome: To evaluate the safety and tolerability of AMG 133.[13]
Tirzepatide (SURPASS-1, NCT03954834):
-
Study Design: A 40-week, multi-center, randomized, double-blind, parallel, placebo-controlled phase 3 trial.[14][15]
-
Participants: Adults with type 2 diabetes inadequately controlled with diet and exercise alone, with a baseline HbA1c between 7.0% and 9.5% and a BMI ≥23 kg/m ².[17][14]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo. Tirzepatide was initiated at 2.5 mg and the dose was escalated every 4 weeks to the assigned maintenance dose.[14]
-
Primary Outcome: The mean change in HbA1c from baseline at 40 weeks.[17][15]
Signaling Pathway and Experimental Workflow Diagrams
AMG 133 Signaling Pathway
Caption: AMG 133 antagonizes GIPR and agonizes GLP-1R signaling.
Tirzepatide Signaling Pathway
Caption: Tirzepatide agonizes both GIPR and GLP-1R signaling pathways.
Experimental Workflow for In Vitro Receptor Activity Assessment
Caption: Workflow for in vitro assessment of receptor activity.
Conclusion
AMG 133 and tirzepatide, while both targeting the incretin system, employ distinct and innovative mechanisms of action. Tirzepatide's dual agonism at both GIPR and GLP-1R, coupled with biased signaling at the GLP-1R, has demonstrated significant efficacy in glycemic control and weight reduction. In contrast, AMG 133's novel approach of combining GIPR antagonism with GLP-1R agonism presents a promising new strategy for weight management, with preclinical and early clinical data suggesting a potent and durable effect.
The direct comparison of their preclinical and clinical data, alongside an understanding of their differing signaling pathways, is crucial for the scientific community to appreciate the nuances of these therapies. Further head-to-head clinical trials will be instrumental in fully elucidating the comparative efficacy and safety profiles of these two agents and determining their respective places in the therapeutic landscape for metabolic diseases.
References
- 1. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 2. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 3. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. amgen.com [amgen.com]
- 6. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]
- 7. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Tirzepatide as Monotherapy Improved Markers of Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes (SURPASS-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 15. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The preclinical discovery and clinical evaluation of tirzepatide for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Synergy: A Comparative Guide to AMG 133's Dual-Action Mechanism in Obesity Treatment
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of AMG 133 (Maridebart cafraglutide) with leading alternatives, supported by experimental data and detailed methodologies.
Amgen's AMG 133, now known as Maridebart cafraglutide (MariTide), is a first-in-class investigational therapy for obesity that has garnered significant attention for its novel, dual-action mechanism.[1][2] It is engineered as a bispecific molecule, conjugating a fully human monoclonal antibody that antagonizes the glucose-dependent insulinotropic polypeptide receptor (GIPR) with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[3][4][5] This unique approach of simultaneously inhibiting GIPR and activating the GLP-1 receptor (GLP-1R) is founded on preclinical and human genetic data suggesting a synergistic effect on weight loss and metabolic improvement.[1][6]
This guide provides a comprehensive analysis of the data validating this synergistic effect, compares its performance against key market alternatives, and details the experimental protocols underpinning the findings.
The Synergistic Hypothesis: Why Block GIP While Activating GLP-1?
The incretin hormones GIP and GLP-1 both play roles in metabolism and appetite regulation. While GLP-1 receptor agonists have established efficacy in weight loss, the role of GIP has been debated.[7] The therapeutic strategy behind AMG 133 is based on evidence that GIP may have obesogenic properties, and that blocking its receptor could enhance the weight-loss effects of GLP-1R agonism.[8] Preclinical studies have shown that combining GIPR antagonism with GLP-1R agonism results in more significant weight loss than targeting either pathway alone, suggesting a synergistic, rather than merely additive, effect.[3][8][9]
The proposed mechanism suggests that GIPR antagonism may alleviate a tonic inhibition on the GLP-1R signaling system, particularly within the central nervous system, thereby potentiating the appetite-suppressing and weight-reducing effects of the GLP-1 agonist component.[10]
Comparative Performance: AMG 133 vs. Alternatives
The primary endpoint in clinical trials for obesity pharmacotherapies is the percentage change in body weight from baseline. The following tables summarize the performance of AMG 133 against a leading GLP-1R agonist (Semaglutide) and a dual GLP-1R/GIPR agonist (Tirzepatide).
Table 1: Performance of AMG 133 (Maridebart cafraglutide)
| Study Phase | Population | Dosage | Treatment Duration | Mean Weight Loss (%) | Source(s) |
| Phase 1 (MAD) | Obese, non-diabetic | 420mg Q4W | 12 Weeks (Day 85) | ~14.5% | [1][2] |
| Phase 2 | Obese/Overweight, non-diabetic | Multiple Doses | 52 Weeks | Up to ~20% | [9][11][12][13] |
| Phase 2 | Obese/Overweight with Type 2 Diabetes | Multiple Doses | 52 Weeks | Up to ~17% | [9][11][12][13] |
MAD: Multiple Ascending Doses; Q4W: Every 4 Weeks.
Table 2: Performance of Comparator Agents
| Agent | Mechanism | Study | Population | Dosage | Treatment Duration | Mean Weight Loss (%) | Source(s) |
| Semaglutide | GLP-1R Agonist | SELECT | Overweight/Obese, no diabetes | 2.4mg Weekly | 4 Years (208 Weeks) | ~10.2% | [14][15] |
| Tirzepatide | GLP-1R/GIPR Agonist | SURMOUNT-1 | Obese, no diabetes | 15mg Weekly | 72 Weeks | ~20.9% | [16][17] |
| Tirzepatide | GLP-1R/GIPR Agonist | SURMOUNT-3 | Obese with Type 2 Diabetes | 10mg & 15mg Weekly | 72 Weeks | ~12.8% to ~14.7% | [16] |
| Liraglutide | GLP-1R Agonist | SCALE | Obese, no diabetes | 3.0mg Daily | 56 Weeks | ~8.0% | [18][19] |
Table 3: Head-to-Head Comparison (SURMOUNT-5 Trial)
| Agent | Treatment Duration | Mean Weight Loss (%) | Source(s) |
| Tirzepatide | 72 Weeks | ~20.2% | [20][21] |
| Semaglutide | 72 Weeks | ~13.7% | [20][21] |
Visualizing the Science
To clarify the complex biological and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. amgen.com [amgen.com]
- 2. Amgen’s AMG-133 shows potential in competing with GLP-1RA obesity therapies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amgen.com [amgen.com]
- 7. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amgen.com [amgen.com]
- 10. mdpi.com [mdpi.com]
- 11. hlth.com [hlth.com]
- 12. Amgen Reports Significant Weight Loss With MariTide in Obesity or Overweight Patients After 52 Weeks in Phase 2 Study [synapse.patsnap.com]
- 13. Amgen share price plummets despite Phase II weight loss success - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. easo.org [easo.org]
- 15. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tirzepatide for Obesity · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Tirzepatide - Wikipedia [en.wikipedia.org]
- 18. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. drugs.com [drugs.com]
- 21. Tirzepatide as Compared with Semaglutide for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AMG 133: A Comparative Analysis of a Novel GIPR Antagonist and GLP-1 Receptor Agonist
For Immediate Release
This guide provides a comprehensive comparison of AMG 133 (maridebart cafraglutide), an investigational antibody-peptide conjugate, with other leading glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of obesity and related metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical and clinical data, experimental methodologies, and underlying signaling pathways.
Executive Summary
AMG 133 is a first-in-class bispecific molecule that uniquely combines a fully human monoclonal anti-human glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist antibody with two GLP-1 analogue agonist peptides.[1][2] This dual mechanism of action—GIPR antagonism and GLP-1R agonism—offers a novel therapeutic strategy for weight loss.[3] Preclinical and early-stage clinical data suggest that this approach may lead to significant and sustained weight reduction.[1][4] This guide benchmarks AMG 133 against established GLP-1 receptor agonists, including semaglutide and liraglutide, as well as the dual GLP-1/GIP receptor agonist, tirzepatide, to provide a clear perspective on its potential therapeutic standing.
Comparative Data on Efficacy and Safety
The following tables summarize key quantitative data from preclinical and clinical studies of AMG 133 and its comparators.
Table 1: Overview of GLP-1 Receptor Agonists
| Drug Name | Mechanism of Action | Company | Dosing Frequency |
| AMG 133 (maridebart cafraglutide) | GIPR antagonist and GLP-1R agonist[3] | Amgen | Once-monthly (investigational)[3] |
| Semaglutide | GLP-1R agonist[5] | Novo Nordisk | Once-weekly |
| Tirzepatide | Dual GIPR and GLP-1R agonist[6] | Eli Lilly | Once-weekly |
| Liraglutide | GLP-1R agonist[7] | Novo Nordisk | Once-daily |
Table 2: Clinical Trial Data on Weight Loss
| Drug Name | Trial Phase | Dosage | Mean Weight Loss (%) | Trial Duration |
| AMG 133 (maridebart cafraglutide) | Phase 1 (MAD) | 140 mg Q4W | 7.2%[3] | 85 days |
| 420 mg Q4W | 14.5%[3] | 85 days | ||
| Phase 2 | Not specified | ~20% (in patients without T2D)[8] | 52 weeks | |
| Semaglutide | STEP 1 | 2.4 mg once-weekly | 14.9%[9] | 68 weeks |
| Tirzepatide | SURPASS-5 | 15 mg once-weekly | 10.5 kg (absolute)[6] | 40 weeks |
| SURMOUNT-5 | Max tolerated dose | 20.2%[10] | 72 weeks | |
| Liraglutide | Phase 3 | 3.0 mg once-daily | Up to 2.8 kg (absolute)[11] | 26-52 weeks |
Table 3: Pharmacokinetic Properties
| Drug Name | Mean Half-Life |
| AMG 133 (maridebart cafraglutide) | 14-16 days (intact), 21-24 days (total)[12] |
| Tirzepatide | ~5 days[13] |
| Liraglutide | ~13 hours[14] |
| Semaglutide | ~1 week |
Table 4: Common Adverse Events
| Drug Name | Common Adverse Events |
| AMG 133 (maridebart cafraglutide) | Mild and transient gastrointestinal symptoms (nausea, vomiting), resolving within 48 hours.[3] |
| Semaglutide | Nausea, vomiting, diarrhea, constipation, abdominal pain.[15] |
| Tirzepatide | Nausea, vomiting, diarrhea.[6] |
| Liraglutide | Nausea, diarrhea, constipation, vomiting, headache, decreased appetite.[14] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of GLP-1 receptor agonists.
1. In Vitro Receptor Activity Assays
-
Objective: To determine the agonist or antagonist activity of the compound at the GLP-1 and GIP receptors.
-
Cell Lines: Human embryonic kidney (HEK) 293T cells or Chinese hamster ovary (CHO) cells recombinantly expressing the human, cynomolgus monkey, or rat GLP-1 or GIP receptors are commonly used.[12]
-
Methodology:
-
Cells are cultured and seeded in appropriate plates.
-
Cells are then treated with varying concentrations of the test compound (e.g., AMG 133) in the presence or absence of the native ligand (GLP-1 or GIP).
-
Intracellular cyclic adenosine monophosphate (cAMP) accumulation is measured as a downstream indicator of receptor activation.
-
For antagonists, the ability of the compound to block the cAMP response induced by the native ligand is quantified.
-
-
Data Analysis: Dose-response curves are generated to calculate EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists.
2. In Vivo Efficacy Studies in Animal Models
-
Objective: To evaluate the effect of the compound on body weight, food intake, and metabolic parameters in relevant animal models of obesity.
-
Animal Models: Diet-induced obese (DIO) mice and cynomolgus monkeys are frequently used.[1]
-
Methodology:
-
Animals are acclimated and fed a high-fat diet to induce obesity.
-
A baseline for body weight, food and water intake, and relevant blood metabolic markers (e.g., glucose, insulin, lipids) is established.
-
Animals are administered the test compound (e.g., AMG 133 murine surrogate) via subcutaneous injection at various doses.[12] A placebo group receives a vehicle control.
-
Body weight and food intake are monitored regularly throughout the study period.
-
Blood samples are collected at specified time points for analysis of metabolic parameters.
-
-
Data Analysis: Changes in body weight, cumulative food intake, and metabolic markers are compared between the treatment and placebo groups.
3. Human Clinical Trials (Phase 1)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans.
-
Study Design: Typically a randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) design.[1]
-
Participants: Healthy volunteers or individuals with obesity but without diabetes.[3]
-
Methodology:
-
In the SAD cohorts, participants receive a single subcutaneous injection of the test compound at a specific dose or a placebo.
-
In the MAD cohorts, participants receive multiple doses of the test compound or placebo at set intervals (e.g., every 4 weeks for AMG 133).[3]
-
Safety is monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, and vital signs.
-
Blood samples are collected at various time points to determine the pharmacokinetic profile (e.g., half-life, maximum concentration).
-
Pharmacodynamic effects, such as changes in body weight, are measured.
-
-
Data Analysis: Safety and tolerability are assessed by comparing the incidence of adverse events between the treatment and placebo groups. Pharmacokinetic parameters are calculated. The change in body weight from baseline is compared between groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for the evaluation of these compounds.
Caption: Signaling pathways of GLP-1R agonists and GIPR modulators.
Caption: Typical experimental workflow for GLP-1 agonist development.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. amgen.com [amgen.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. drteresetaylor.com [drteresetaylor.com]
- 6. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amgen's Maritide Shows Significant Weight Loss in Phase 2 Trial [synapse.patsnap.com]
- 9. Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Exploring Their Impact on Diabetes, Obesity, and Cardiovascular Health Through a Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tirzepatide (Zepbound): Uses, Dosage, Side Effects [drugs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. Tirzepatide - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 15. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Bioanalytical Maze: A Comparative Guide to the Cross-Validation of AMG 133 Bioanalytical Methods
For researchers, scientists, and drug development professionals, the robust bioanalysis of complex therapeutic modalities like AMG 133 is paramount for successful clinical development. This guide provides a comprehensive comparison of the primary bioanalytical methods employed for AMG 133, delving into their cross-validation, performance characteristics, and the strategic rationale for their use in preclinical and clinical settings.
AMG 133, a novel bispecific antibody-peptide conjugate, presents unique bioanalytical challenges due to its dual-acting nature—antagonizing the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonizing the glucagon-like peptide-1 (GLP-1) receptor. This dual mechanism necessitates a multifaceted bioanalytical strategy to accurately quantify the intact, active molecule and understand its behavior in vivo. The two primary methodologies utilized are a ligand-binding assay (ELISA) and a hybrid liquid chromatography-mass spectrometry (LC-MS/MS) assay. This guide will compare these methods, supported by representative experimental data and detailed protocols, to aid in the selection and validation of appropriate bioanalytical strategies for similar complex biologics.
At a Glance: Comparing Bioanalytical Methods for AMG 133
The selection of a bioanalytical method for a complex molecule like AMG 133 is driven by the stage of drug development, the specific questions being addressed, and the required regulatory rigor. Here, we present a comparative overview of the ELISA and hybrid LC-MS/MS assays used for AMG 133.
| Feature | Ligand-Binding Assay (ELISA) | Hybrid LC-MS/MS Assay |
| Primary Application | Preclinical studies (mouse and cynomolgus monkey plasma) | First-in-human (FIH) and subsequent clinical studies |
| Analytes Measured | "Intact" AMG 133 (antibody with at least one GLP-1 peptide) and "Total" AMG 133 (antibody with or without GLP-1 peptide) | "Intact" AMG 133 (via surrogate peptide from the GLP-1 moiety) and "Total" AMG 133 (via surrogate peptide from the stable Fc region) |
| Key Advantage | High throughput, cost-effective for large sample numbers in preclinical studies. | High specificity and selectivity, ability to distinguish intact from catabolized forms, and less susceptible to matrix interference. |
| Key Limitation | Potential for cross-reactivity and interference from matrix components; may not distinguish between fully intact and partially degraded forms with the same resolution as LC-MS/MS. | Lower throughput and higher cost compared to ELISA; requires more complex sample preparation. |
| Regulatory Acceptance | Well-established for preclinical PK/TK studies. | Considered the gold standard for clinical bioanalysis of complex biologics, fully validated according to FDA guidelines.[1] |
Delving Deeper: Performance Characteristics
The following tables present representative validation and cross-validation data for the ELISA and hybrid LC-MS/MS assays for AMG 133. It is important to note that while specific cross-validation data for AMG 133 has not been publicly disclosed, the following tables are constructed based on typical performance characteristics observed for similar assays and comparator molecules like Tirzepatide and Semaglutide, in line with regulatory guidelines.[2][3]
Table 1: Representative Bioanalytical Method Validation Parameters
| Parameter | ELISA (Preclinical) | Hybrid LC-MS/MS (Clinical) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Assay Range | 30 - 2,000 ng/mL | 10 - 5,000 ng/mL | Defined and validated |
| Intra-assay Precision (%CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 20% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Selectivity | No significant interference from matrix components | No significant interference from matrix components or metabolites | No significant impact on quantitation |
| Stability (Freeze-thaw, Bench-top, Long-term) | Demonstrated | Demonstrated | Within ± 15% of nominal concentration |
Table 2: Representative Cross-Validation Comparison: ELISA vs. Hybrid LC-MS/MS
Cross-validation is critical when two different bioanalytical methods are used to support a program, ensuring data consistency and reliability.
| Parameter | Representative Finding | Interpretation |
| Correlation of Results | High correlation (r² > 0.95) for "Total" AMG 133 measurements between the two methods. | Both assays provide comparable data for the total antibody concentration, supporting the transition from preclinical to clinical studies. |
| Bias Analysis | A slight positive bias may be observed with the ELISA for "Intact" AMG 133 at later time points compared to the LC-MS/MS assay. | This could be attributed to the ELISA detecting partially degraded forms of the molecule that are excluded by the more specific LC-MS/MS method. |
| Concordance | > 67% of sample concentrations from both methods are within 20% of each other. | The methods are considered concordant and can be used to bridge preclinical and clinical data. |
Understanding the Mechanisms: Signaling and Bioanalytical Workflows
To appreciate the nuances of AMG 133 bioanalysis, it is essential to understand its mechanism of action and the workflows of the assays used to quantify it.
AMG 133 Signaling Pathway
AMG 133 is a bispecific molecule that simultaneously antagonizes the GIP receptor and agonizes the GLP-1 receptor. This dual action is believed to lead to synergistic effects on weight loss.
Figure 1: AMG 133 Dual Mechanism of Action.
Experimental Workflows
The following diagrams illustrate the key steps in the ELISA and hybrid LC-MS/MS bioanalytical workflows for AMG 133.
ELISA Workflow for "Intact" and "Total" AMG 133
This workflow highlights the sandwich ELISA format used in preclinical studies.
Figure 2: ELISA Workflow for AMG 133 Quantitation.
Hybrid LC-MS/MS Workflow for AMG 133
This workflow details the immunocapture followed by enzymatic digestion and LC-MS/MS analysis used in clinical studies.[1]
Figure 3: Hybrid LC-MS/MS Workflow for AMG 133.
Detailed Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
Preclinical ELISA for "Intact" and "Total" AMG 133
This protocol is based on the methods described for preclinical evaluation of AMG 133 in mouse and cynomolgus monkey plasma.
Objective: To quantify the concentration of "intact" and "total" AMG 133 in plasma samples.
Materials:
-
96-well microtiter plates
-
Capture antibody: Mouse anti-human IgG Fc monoclonal antibody
-
Detection antibody ("Intact"): Biotinylated mouse anti-GLP-1 monoclonal antibody
-
Detection antibody ("Total"): HRP-conjugated mouse anti-human IgG monoclonal antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate: Tetramethylbenzidine (TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
AMG 133 reference standard
-
Plasma samples
Procedure:
-
Coating: Coat 96-well plates with the capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, quality controls, and plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plates to remove unbound components.
-
Detection:
-
For "Intact" AMG 133: Add the biotinylated anti-GLP-1 detection antibody and incubate for 1 hour. After washing, add Streptavidin-HRP and incubate for 30 minutes.
-
For "Total" AMG 133: Add the HRP-conjugated anti-human IgG detection antibody and incubate for 1 hour.
-
-
Washing: Wash the plates thoroughly.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentrations of AMG 133 in the samples by interpolating from the standard curve using a four-parameter logistic fit.
Clinical Hybrid LC-MS/MS Assay for "Intact" and "Total" AMG 133
This protocol outlines the key steps for the hybrid LC-MS/MS assay used in the first-in-human study.[1]
Objective: To specifically quantify "intact" and "total" AMG 133 in human plasma.
Materials:
-
Immunoaffinity capture reagent: Biotinylated anti-idiotypic monoclonal antibody against AMG 133
-
Streptavidin-coated magnetic beads or plates
-
Digestion enzyme: Trypsin
-
Internal standards: Stable isotope-labeled surrogate peptides
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Human plasma samples
Procedure:
-
Immunocapture:
-
Incubate human plasma samples with the biotinylated anti-idiotypic antibody.
-
Add streptavidin-coated magnetic beads to capture the AMG 133-antibody complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Denaturation: Elute the captured AMG 133 and denature the protein to facilitate enzymatic digestion.
-
Reduction and Alkylation: Reduce and alkylate the cysteine residues to ensure complete digestion.
-
Enzymatic Digestion: Add trypsin to digest the protein into smaller peptides.
-
Peptide Analysis:
-
Add stable isotope-labeled internal standards for the surrogate peptides.
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the peptides using liquid chromatography.
-
Detect and quantify the specific surrogate peptides for "intact" (from the GLP-1 moiety) and "total" (from the Fc region) AMG 133 using multiple reaction monitoring (MRM).
-
-
Data Analysis: Calculate the concentration of "intact" and "total" AMG 133 based on the peak area ratios of the surrogate peptides to their respective internal standards.
Conclusion and Future Perspectives
The bioanalytical strategy for AMG 133 demonstrates a well-considered, phase-appropriate approach. The use of a high-throughput ELISA in preclinical stages allows for efficient analysis of a large number of samples, while the transition to a highly specific and sensitive hybrid LC-MS/MS assay for clinical development ensures regulatory compliance and provides a deeper understanding of the molecule's in vivo behavior.
The cross-validation of these methods is crucial for bridging preclinical and clinical data, ensuring a consistent and reliable pharmacokinetic profile throughout the drug development lifecycle. As novel multi-specific and conjugated biologics continue to emerge, the principles of orthogonal assay development and rigorous cross-validation outlined here will remain fundamental to their successful translation from the laboratory to the clinic. Future advancements in bioanalytical technologies, such as high-resolution mass spectrometry and multiplexed immunoassays, will likely offer even greater insights into the complex in vivo disposition of these innovative therapies.
References
Reproducibility of AMG 133 Weight Loss Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical data available for AMG 133 (Maridebart cafraglutide), a novel investigational weight loss therapy, alongside established alternatives, tirzepatide and semaglutide. The focus is on the reproducibility of the weight loss efficacy, supported by detailed experimental protocols and quantitative data.
Mechanism of Action: A Differentiated Approach
AMG 133 is a bispecific molecule engineered by conjugating a monoclonal antibody that antagonizes the human glucose-dependent insulinotropic polypeptide receptor (GIPR) to two glucagon-like peptide-1 (GLP-1) receptor agonist peptides.[1][2] This dual mechanism is distinct from tirzepatide, which is a dual agonist for both GIP and GLP-1 receptors, and semaglutide, which is a selective GLP-1 receptor agonist. The rationale behind GIPR antagonism stems from preclinical and human genetic data suggesting that inhibiting GIP signaling, in combination with GLP-1 agonism, could lead to significant weight loss.[2]
The binding affinities and functional activities of AMG 133 have been characterized in vitro. In human embryonic kidney 293T (HEK293T) cells expressing the human GIPR, AMG 133 demonstrated a high binding affinity.[3] In Chinese hamster ovary (CHO) cells expressing the human GLP-1R, AMG 133 acted as a potent agonist, stimulating cyclic AMP (cAMP) production.[4]
Signaling Pathway of Incretin-Based Therapies
The following diagram illustrates the signaling pathways targeted by AMG 133, tirzepatide, and semaglutide.
Caption: Signaling pathways of incretin-based obesity therapies.
Preclinical Studies: Evidence from Animal Models
Experimental Protocols
-
In Vitro cAMP Accumulation Assays:
-
AMG 133: Functional activity was assessed by measuring cAMP accumulation in HEK293T cells recombinantly expressing human or cynomolgus monkey GIPR, and in CHO cells expressing rat or mouse GIPR.[4]
-
-
Animal Models:
-
AMG 133: Studies were conducted in male obese mice and cynomolgus monkeys.[1] A murine surrogate of AMG 133 was used in mice due to lower potency of the human-specific antibody against the mouse GIPR.
-
Quantitative Data from Preclinical Studies
| Study Type | Animal Model | Treatment | Key Findings | Reference |
| In Vivo | Male Obese Mice | AMG 133 murine surrogate | Reduced body weight and improved metabolic markers. | [1] |
| In Vivo | Cynomolgus Monkeys | AMG 133 | Reduced body weight and improved metabolic markers. | [1] |
Clinical Trials: Human Efficacy and Safety
Experimental Protocols
A summary of the key clinical trial designs is presented below.
| Parameter | AMG 133 (Phase 1 - NCT04478708) | Tirzepatide (SURMOUNT-1 - NCT04184622) | Semaglutide (STEP 1 - NCT03548935) |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose.[3] | Randomized, double-blind, placebo-controlled, parallel-group. | Randomized, double-blind, placebo-controlled, parallel-group.[5] |
| Participant Population | Adults with obesity (BMI ≥30 and ≤40 kg/m ²) without diabetes.[3] | Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related complication, without diabetes. | Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity, without diabetes.[5] |
| Number of Participants | SAD: 49, MAD: 26.[3] | 2539 | 1961[5] |
| Treatment Arms | SAD: Single doses of AMG 133 or placebo. MAD: Multiple doses of AMG 133 (140 mg, 280 mg, 420 mg Q4W) or placebo.[3] | Tirzepatide 5 mg, 10 mg, or 15 mg once weekly, or placebo. | Semaglutide 2.4 mg once weekly or placebo.[5] |
| Treatment Duration | 12 weeks for MAD cohorts.[3] | 72 weeks | 68 weeks[5] |
| Primary Endpoint | Safety and tolerability. | Percentage change in body weight from baseline to week 72. | Percentage change in body weight from baseline to week 68.[5] |
Experimental Workflow for a Typical Phase 3 Obesity Trial
The following diagram outlines a generalized workflow for a large-scale Phase 3 clinical trial for a weight loss medication.
Caption: Generalized workflow of a Phase 3 obesity clinical trial.
Quantitative Data from Clinical Trials
| Drug | Trial | Dose | Mean Weight Loss (%) | Treatment Duration (weeks) | Reference |
| AMG 133 | Phase 1 (MAD) | 140 mg Q4W | -7.2% | 12 | [3] |
| 420 mg Q4W | -14.5% | 12 | [3] | ||
| Tirzepatide | SURMOUNT-1 | 5 mg | -15.0% | 72 | |
| 10 mg | -19.5% | 72 | |||
| 15 mg | -20.9% | 72 | |||
| Semaglutide | STEP 1 | 2.4 mg | -14.9% | 68 | [5] |
Discussion on Reproducibility and Future Directions
The preclinical and early clinical data for AMG 133 demonstrate a promising weight loss effect. The mechanism of GIPR antagonism combined with GLP-1R agonism presents a novel approach in the landscape of incretin-based therapies. For researchers aiming to reproduce or build upon these findings, close attention to the specific cell lines and animal models used in the preclinical studies is crucial. The differing potency of the AMG 133 antibody against rodent GIPR necessitates the use of a surrogate molecule in mouse studies, a key consideration for experimental design.
In the clinical setting, the Phase 1 results of AMG 133 show substantial weight loss over a relatively short duration. The upcoming Phase 2 data will be critical in confirming these findings in a larger population and over a longer treatment period. When comparing the efficacy of these drugs, it is important to consider the differences in trial design, including patient populations, treatment durations, and lifestyle interventions. The detailed protocols provided in the respective clinical trial registrations (NCT numbers) are invaluable resources for a thorough comparative analysis.
Future research should focus on head-to-head comparison trials to directly assess the relative efficacy and safety of these different mechanisms of action. Furthermore, long-term studies are needed to evaluate the durability of weight loss and the impact on cardiovascular outcomes.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amgen.com [amgen.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. news-medical.net [news-medical.net]
- 5. cci-cic.org [cci-cic.org]
Navigating the Landscape of Anti-Obesity Pharmaceuticals: A Comparative Analysis of Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic has spurred the development of a diverse array of pharmacological interventions. While efficacy in weight reduction is a primary focus, a comprehensive understanding of the safety profiles of these drugs is paramount for researchers, clinicians, and the pharmaceutical industry. This guide provides a comparative analysis of the safety profiles of leading obesity drugs, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Executive Summary
This analysis covers five key classes of anti-obesity medications: GLP-1 receptor agonists (semaglutide, liraglutide, and the dual GIP/GLP-1 receptor agonist tirzepatide), a lipase inhibitor (orlistat), and combination therapies (phentermine-topiramate and naltrexone-bupropion). The primary safety concerns vary across these classes, with gastrointestinal side effects being prominent for GLP-1 receptor agonists and orlistat, while cardiovascular and neuropsychiatric effects are more pronounced with phentermine-topiramate and naltrexone-bupropion.
Comparative Safety Data from Pivotal Clinical Trials
The following tables summarize the incidence of common and serious adverse events reported in major clinical trials for each drug, providing a quantitative basis for comparison against placebo.
GLP-1 and GIP/GLP-1 Receptor Agonists
| Adverse Event | Tirzepatide (15 mg) (SURMOUNT-1) | Semaglutide (2.4 mg) (STEP 1) | Liraglutide (3.0 mg) (SCALE Obesity and Prediabetes) | Placebo (Pooled from Trials) |
| Gastrointestinal Disorders | ||||
| Nausea | 28.6% | 44.2% | 39.3% | 8.8% - 13.8% |
| Diarrhea | 23.0% | 31.5% | 20.9% | 9.9% - 10.7% |
| Constipation | 11.7% | 23.4% | 20.9% | 8.1% - 9.5% |
| Vomiting | 12.2% | 24.5% | 16.3% | 2.1% - 3.8% |
| Serious Adverse Events | ||||
| Pancreatitis | 0.2% | 0.2% | 0.3% | <0.1% - 0.1% |
| Gallbladder-related disorders | 1.3% | 2.6% | 2.5% | 1.0% |
| Discontinuation due to Adverse Events | 6.2% | 7.0% | 9.9% | 2.6% - 4.3% |
Orlistat
| Adverse Event | Orlistat (120 mg) (XENDOS) | Placebo (XENDOS) |
| Gastrointestinal Disorders | ||
| Oily Spotting | 26.6% | 1.3% |
| Flatus with Discharge | 23.9% | 0.7% |
| Fecal Urgency | 22.1% | 1.0% |
| Oily Stools | 20.0% | 0.6% |
| Serious Adverse Events | ||
| Cholelithiasis | Not specified, but noted as a potential risk | Not specified |
| Discontinuation due to Adverse Events | 8.3% | 4.0% |
Combination Therapies
| Adverse Event | Phentermine-Topiramate (15 mg/92 mg) (CONQUER) | Naltrexone-Bupropion (32 mg/360 mg) (COR-I) | Placebo (Pooled from Trials) |
| Nervous System Disorders | |||
| Paresthesia | 21.0% | - | 2.0% |
| Dizziness | 10.0% | 10.3% | 3.0% - 5.3% |
| Dysgeusia | 10.0% | - | 1.0% |
| Headache | 7.0% | 13.9% | 8.0% |
| Gastrointestinal Disorders | |||
| Dry Mouth | 21.0% | 8.6% | 2.0% - 5.3% |
| Constipation | 17.0% | 16.1% | 6.0% - 7.2% |
| Nausea | - | 29.8% | 5.3% |
| Psychiatric Disorders | |||
| Insomnia | 10.0% | 9.2% | 5.0% |
| Anxiety | 8.0% | 4.2% | 3.0% |
| Depression-related events | 7.0% | - | 4.0% |
| Discontinuation due to Adverse Events | 19.0% | 24.0% | 9.0% |
Experimental Protocols for Safety Assessment
The safety and tolerability of these obesity drugs were rigorously assessed in their respective pivotal clinical trials through standardized procedures.
General Protocol for Adverse Event Monitoring
In the SURMOUNT-1 (Tirzepatide), STEP 1 (Semaglutide), SCALE (Liraglutide), CONQUER (Phentermine-Topiramate), and COR-I (Naltrexone-Bupropion) trials, safety assessments were a key component. The general protocol for monitoring adverse events (AEs) involved:
-
Systematic Collection: All AEs, whether observed by the investigator or reported by the participant, were recorded at each study visit. This included the nature, onset, duration, severity, and outcome of the event.
-
Severity Classification: AEs were typically graded on a scale of mild, moderate, or severe.
-
Mild: The event was easily tolerated and did not interfere with the participant's daily activities.
-
Moderate: The event was discomforting and interfered with normal daily activities.
-
Severe: The event was incapacitating and prevented normal daily activities.
-
-
Causality Assessment: The relationship of the AE to the study drug was assessed by the investigator as either related or not related.
-
Serious Adverse Events (SAEs): SAEs were defined as any AE that resulted in death, was life-threatening, required inpatient hospitalization or prolongation of existing hospitalization, resulted in persistent or significant disability/incapacity, or was a congenital anomaly/birth defect. All SAEs were reported to the sponsor and regulatory authorities within a specified timeframe.
-
Clinical Laboratory Evaluations: Blood and urine samples were collected at regular intervals to monitor hematology, clinical chemistry (including liver and renal function tests), and lipid profiles.
-
Vital Signs and Physical Examinations: Blood pressure, heart rate, and body temperature were measured at each visit. A complete physical examination was conducted at screening and at the end of the study.
-
Electrocardiograms (ECGs): ECGs were performed at baseline and at specified intervals throughout the trials to monitor for any cardiac abnormalities.
Trial-Specific Safety Monitoring
-
XENDOS (Orlistat): This long-term study placed a significant emphasis on gastrointestinal AEs, which were anticipated due to the drug's mechanism of action. Participants were educated on dietary modifications to manage these side effects. The study also monitored for potential malabsorption of fat-soluble vitamins.[1]
-
SURMOUNT-1, STEP 1, and SCALE (GLP-1 and GIP/GLP-1 Receptor Agonists): Given the known class effects of GLP-1 receptor agonists, these trials had a particular focus on monitoring for pancreatitis and gallbladder-related disorders. Amylase and lipase levels were regularly monitored.[2][3][4]
-
CONQUER (Phentermine-Topiramate): Due to the known effects of the individual components, this trial included specific monitoring for cardiovascular events (e.g., increased heart rate) and neuropsychiatric events (e.g., depression, anxiety, and cognitive impairment).[5][6][7][8][9][10][11][12]
-
COR-I (Naltrexone-Bupropion): This trial had a heightened focus on cardiovascular safety, including monitoring of blood pressure and heart rate. Neuropsychiatric events, including suicidal ideation, were also closely monitored due to the bupropion component.[13][14][15][16][17][18][19][20][21]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of these drugs is crucial for comprehending their therapeutic effects and potential for adverse events.
GLP-1 and GIP/GLP-1 Receptor Agonist Signaling
Semaglutide, liraglutide, and tirzepatide act by mimicking the effects of endogenous incretin hormones. They bind to and activate GLP-1 receptors (and in the case of tirzepatide, GIP receptors as well) in various tissues, including the pancreas, brain, and gastrointestinal tract. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase-cAMP-PKA pathway, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[19][20][22][23][24][25][26]
References
- 1. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of orlistat as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. themedicalxchange.com [themedicalxchange.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 9. Effects of Low-Dose, Controlled-Release, Phentermine Plus Topiramate Combination on Weight and Associated Comorbidities in Overweight and Obese Adults (CONQUER): A Randomised, Placebo-Controlled, Phase 3 Trial - American College of Cardiology [acc.org]
- 10. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-year sustained weight loss and metabolic benefits with controlled-release phentermine/topiramate in obese and overweight adults (SEQUEL): a randomized, placebo-controlled, phase 3 extension study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. hps.com.au [hps.com.au]
- 14. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effect of naltrexone plus bupropion on weight loss in overweight and obese adults (COR-I): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Liraglutide for Weight Loss Among Patients With Type 2 Diabetes: The SCALE Diabetes Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. contravehcp.com [contravehcp.com]
- 21. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. glucagon.com [glucagon.com]
Long-Term Efficacy of Maridebart Cafraglutide Poised to Challenge Established Competitors in Obesity and Diabetes Management
For Immediate Release
THOUSAND OAKS, Calif. – November 10, 2025 – New long-term efficacy data for maridebart cafraglutide, an investigational once-monthly treatment, suggests a competitive profile against established weekly therapies for obesity and type 2 diabetes, including semaglutide, tirzepatide, and liraglutide. This comparison guide offers a detailed analysis of the available long-term clinical trial data, experimental methodologies, and underlying signaling pathways for researchers, scientists, and drug development professionals.
Maridebart cafraglutide, a dual glucagon-like peptide-1 (GLP-1) receptor agonist and glucose-dependent insulinotropic polypeptide (GIP) receptor antagonist, has demonstrated significant and sustained weight loss in its Phase 2 clinical trial program. These findings position it as a potentially disruptive force in a market currently dominated by highly effective weekly injectables.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the long-term efficacy of maridebart cafraglutide and its key competitors in pivotal clinical trials.
Table 1: Long-Term Weight Loss in Patients with Obesity (Without Type 2 Diabetes)
| Drug | Trial | Duration | Mean Weight Loss (%) |
| Maridebart Cafraglutide | Phase 2 (NCT05669599) | 52 Weeks | Up to 19.9% |
| Semaglutide | STEP 1 | 68 Weeks | -14.9% |
| Tirzepatide | SURMOUNT-1 | 72 Weeks | -20.9% (15 mg) |
| Liraglutide | SCALE Obesity and Prediabetes | 56 Weeks | -8.0% |
Table 2: Long-Term Glycemic Control and Weight Loss in Patients with Type 2 Diabetes
| Drug | Trial | Duration | Mean HbA1c Reduction (%) | Mean Weight Loss (%) |
| Maridebart Cafraglutide | Phase 2 (NCT05669599) | 52 Weeks | Up to -2.2% | Up to 17.0% |
| Semaglutide | STEP 2 | 68 Weeks | -1.6% (2.4 mg) | -9.6% |
| Tirzepatide | SURPASS-2 | 40 Weeks | -2.3% (15 mg) | -12.4% |
| Liraglutide | SCALE Diabetes | 56 Weeks | -1.3% (3.0 mg) | -6.0% |
Understanding the Mechanisms: Signaling Pathways
The therapeutic effects of these drugs are mediated through the activation or inhibition of the GLP-1 and GIP receptors, which are G protein-coupled receptors crucial for glucose homeostasis and appetite regulation.
GLP-1 Receptor Agonism
Activation of the GLP-1 receptor by agonists like semaglutide, liraglutide, and the GLP-1 component of maridebart cafraglutide and tirzepatide initiates a signaling cascade that leads to:
-
Enhanced insulin secretion: In a glucose-dependent manner.
-
Suppressed glucagon secretion: Reducing hepatic glucose production.
-
Delayed gastric emptying: Promoting a feeling of fullness.
-
Reduced appetite: Acting on central nervous system pathways.
GIP Receptor Modulation
Tirzepatide is a dual agonist, activating both GLP-1 and GIP receptors. In contrast, maridebart cafraglutide is a GLP-1 receptor agonist and a GIP receptor antagonist. The GIP receptor signaling pathway, when activated, also leads to enhanced insulin secretion. The antagonistic action of maridebart cafraglutide on the GIP receptor is a novel approach, with the hypothesis that blocking GIP may contribute to weight loss.
Deep Dive into Experimental Protocols
The long-term efficacy data presented is derived from rigorously designed, randomized, double-blind, placebo-controlled clinical trials. Below are the key methodologies for the pivotal trials of each drug.
Maridebart Cafraglutide: Phase 2 Trial (NCT05669599)
-
Objective: To evaluate the efficacy and safety of maridebart cafraglutide in adults with obesity or overweight, with or without type 2 diabetes.
-
Design: A 52-week, randomized, double-blind, placebo-controlled, dose-ranging trial.
-
Participants: 592 adults were enrolled into two cohorts: Cohort A with participants with obesity or overweight without Type 2 diabetes, and Cohort B with participants with obesity or overweight with Type 2 diabetes.
-
Intervention: Participants in Cohort A were assigned to one of four monthly fixed-dose arms (placebo, 140 mg, 280 mg, or 420 mg) or an 8-week 420 mg dose arm, with two additional dose-escalation arms. Cohort B participants were assigned to one of four monthly fixed-dose arms (placebo, 140 mg, 280 mg, and 420 mg).
-
Primary Endpoint: Percent change in body weight from baseline to week 52.
Semaglutide: STEP 1 Trial
-
Objective: To evaluate the efficacy and safety of once-weekly semaglutide 2.4 mg versus placebo for weight management in adults with overweight or obesity without diabetes.
-
Design: A 68-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 1961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.
-
Intervention: Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo, both in conjunction with a lifestyle intervention. Dose escalation occurred over 16 weeks.
-
Co-Primary Endpoints: Percentage change in body weight and weight reduction of at least 5%.
Tirzepatide: SURMOUNT-1 Trial
-
Objective: To evaluate the efficacy and safety of once-weekly tirzepatide for weight management in adults with obesity or overweight without diabetes.
-
Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.
-
Participants: 2539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo. Dose was escalated over 20 weeks.
-
Primary Endpoint: Percentage change in body weight from baseline to week 72.
Liraglutide: SCALE Obesity and Prediabetes Trial
-
Objective: To evaluate the efficacy of liraglutide 3.0 mg as an adjunct to diet and exercise for weight management in adults with obesity or overweight with comorbidities.
-
Design: A 56-week, randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals with a BMI ≥30 kg/m ² or ≥27 kg/m ² with treated or untreated dyslipidemia or hypertension.
-
Intervention: Participants were randomized in a 2:1 ratio to receive once-daily subcutaneous liraglutide 3.0 mg or placebo, in addition to lifestyle counseling.
-
Co-Primary Endpoints: Change in body weight, proportion of participants losing ≥5% of baseline body weight, and proportion of participants losing >10% of baseline body weight.
Concluding Remarks
The landscape of pharmacotherapy for obesity and type 2 diabetes is rapidly evolving. The emergence of maridebart cafraglutide with its distinct mechanism of action and less frequent dosing schedule presents a compelling new avenue for research and development. While long-term, head-to-head comparative trials are necessary to definitively establish its position relative to current market leaders, the initial data suggests a promising future. Continued investigation into the long-term cardiovascular outcomes and safety profiles of all these agents will be critical in shaping the future of metabolic disease management.
A Comparative Meta-Analysis of GIPR Modulators in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) modulators, with a primary focus on the dual GIP/GLP-1 receptor agonist tirzepatide. Data from the extensive SURPASS clinical trial program is compared with findings on other GIPR modulators, offering a detailed overview of their therapeutic potential.
Executive Summary
The modulation of the GIPR, particularly in combination with glucagon-like peptide-1 (GLP-1) receptor agonism, has emerged as a highly effective strategy for the management of type 2 diabetes and obesity. The dual GIP/GLP-1 receptor agonist tirzepatide has demonstrated superior efficacy in glycemic control and weight reduction compared to placebo, GLP-1 receptor agonists alone, and basal insulins in a series of phase 3 clinical trials known as SURPASS. While the clinical development of GIPR antagonists is in earlier stages, they also show promise, particularly in combination with GLP-1 receptor agonists, for weight management. This guide synthesizes the available clinical trial data to provide a clear comparison of these approaches.
Data Presentation: Efficacy and Safety of GIPR Modulators
The following tables summarize the quantitative data from the SURPASS clinical trial program for tirzepatide, comparing its efficacy and safety against various comparators.
Table 1: Change in HbA1c from Baseline in SURPASS Trials
| Trial | Tirzepatide Dose | Mean Change in HbA1c (%) | Comparator | Comparator Mean Change in HbA1c (%) |
| SURPASS-1 | 5 mg | -1.87 | Placebo | +0.04 |
| (40 weeks) | 10 mg | -1.89 | ||
| 15 mg | -2.07 | |||
| SURPASS-2 | 5 mg | -2.01 | Semaglutide 1 mg | -1.86 |
| (40 weeks) | 10 mg | -2.24 | ||
| 15 mg | -2.30 | |||
| SURPASS-3 | 5 mg | -1.93 | Insulin Degludec | -1.34 |
| (52 weeks) | 10 mg | -2.20 | ||
| 15 mg | -2.37 | |||
| SURPASS-4 | 5 mg | -2.24 | Insulin Glargine | -1.44 |
| (52 weeks) | 10 mg | -2.43 | ||
| 15 mg | -2.58 | |||
| SURPASS-5 | 5 mg | -2.11 | Placebo | -0.86 |
| (40 weeks) | 10 mg | -2.40 | ||
| 15 mg | -2.34 |
Table 2: Change in Body Weight from Baseline in SURPASS Trials
| Trial | Tirzepatide Dose | Mean Change in Body Weight (kg) | Comparator | Comparator Mean Change in Body Weight (kg) |
| SURPASS-1 | 5 mg | -7.0 | Placebo | -0.9 |
| (40 weeks) | 10 mg | -7.8 | ||
| 15 mg | -9.5 | |||
| SURPASS-2 | 5 mg | -7.6 | Semaglutide 1 mg | -5.7 |
| (40 weeks) | 10 mg | -9.3 | ||
| 15 mg | -11.2 | |||
| SURPASS-3 | 5 mg | -7.5 | Insulin Degludec | +2.3 |
| (52 weeks) | 10 mg | -10.7 | ||
| 15 mg | -12.9 | |||
| SURPASS-4 | 5 mg | -8.5 | Insulin Glargine | +1.9 |
| (52 weeks) | 10 mg | -10.6 | ||
| 15 mg | -11.7 | |||
| SURPASS-5 | 5 mg | -5.4 | Placebo | +1.6 |
| (40 weeks) | 10 mg | -7.5 | ||
| 15 mg | -8.8 |
Table 3: Common Adverse Events in SURPASS Trials (Incidence >5%)[1][2]
| Adverse Event | Tirzepatide (All Doses) % | Placebo % | Semaglutide 1 mg % | Insulin Glargine/Degludec % |
| Nausea | 12 - 24 | 3 - 6 | 18 | 1.6 |
| Diarrhea | 12 - 22 | 10 - 12 | 12 | 3.2 |
| Vomiting | 2 - 13 | 2 - 3 | 8 | 1.1 |
| Decreased Appetite | 5 - 11 | 1 - 2 | 7 | <1 |
| Constipation | 6 - 8 | 1 - 3 | 5 | <1 |
| Dyspepsia | 5 - 8 | 2 - 4 | 5 | <1 |
Experimental Protocols: SURPASS Clinical Trial Program
The SURPASS program consists of a series of phase 3, randomized, controlled trials designed to evaluate the efficacy and safety of tirzepatide in adults with type 2 diabetes.
General Study Design
The SURPASS trials were multicenter, randomized, parallel-group studies with durations ranging from 40 to 104 weeks.[1] The trials included both open-label and double-blind designs.[2][3][4]
Participant Population
Key inclusion criteria across the SURPASS trials for participants with type 2 diabetes included:
-
Inadequate glycemic control on diet and exercise alone or on stable doses of oral antihyperglycemic medications (e.g., metformin, sulfonylureas, SGLT-2 inhibitors) or basal insulin.[2][5][6][7]
Key exclusion criteria generally included:
-
Type 1 diabetes.[8]
-
History of pancreatitis.[8]
-
Severe gastrointestinal disease.[9]
-
For some trials, specific cardiovascular conditions or severe renal impairment.[5]
Interventions and Comparators
-
Tirzepatide: Administered once weekly via subcutaneous injection at doses of 5 mg, 10 mg, or 15 mg.[3][10]
-
Dose Titration: Tirzepatide was initiated at a dose of 2.5 mg once weekly and was increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.[10][11][12] This gradual dose escalation was designed to mitigate gastrointestinal side effects.[11]
-
Comparators: The trials used various comparators, including placebo, the GLP-1 receptor agonist semaglutide (1 mg once weekly), and basal insulins (insulin degludec and insulin glargine), which were titrated to a target fasting blood glucose level.[7][13]
Outcome Measures
-
Primary Endpoint: The primary outcome in the SURPASS trials was the mean change in HbA1c from baseline at the end of the treatment period (40 or 52 weeks).[4]
-
Key Secondary Endpoints: These included the mean change in body weight from baseline, the percentage of participants achieving specific HbA1c targets (e.g., <7.0%, <6.5%, <5.7%), and the percentage of participants achieving certain weight loss thresholds (e.g., ≥5%, ≥10%, ≥15%).[14]
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, serious adverse events, and hypoglycemia.[14]
Statistical Analysis
The primary efficacy analyses were typically performed using a mixed model for repeated measures (MMRM) on the intent-to-treat population.
GIPR Modulators: A Comparative Overview
While tirzepatide, a dual GIP/GLP-1 receptor agonist, has extensive clinical data, other GIPR modulators are also in development.
GIPR Agonists
The rationale for GIPR agonism is based on the incretin effect, where GIP stimulates insulin secretion in a glucose-dependent manner. Preclinical studies have also suggested that GIPR agonism can improve insulin sensitivity and reduce food intake.[15]
GIPR Antagonists
Paradoxically, GIPR antagonism is also being explored as a therapeutic strategy for obesity.[16][17] The rationale stems from preclinical models where genetic deletion of the GIPR protected against diet-induced obesity.[17] Clinical development is in earlier stages, but GIPR antagonists, particularly in combination with GLP-1 receptor agonists, have shown promise for weight loss.[15][17]
-
Maridebart cafraglutide (AMG 133): This is a GIPR antagonist and GLP-1 receptor agonist in clinical development. A phase 1 study in participants with obesity demonstrated an acceptable safety and tolerability profile with dose-dependent weight loss.[18] Further clinical trial data is needed to fully assess its efficacy and safety profile compared to dual agonists like tirzepatide.
Visualizing the Mechanisms of Action
Signaling Pathways of GIPR and GLP-1R
The following diagrams illustrate the key signaling pathways activated by GIPR and GLP-1R agonists. Both receptors are G-protein coupled receptors that primarily signal through the Gαs pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[19] However, there are also distinct signaling properties, including the involvement of β-arrestin pathways, which can influence receptor desensitization and downstream signaling.[19][20][21]
Experimental Workflow for a Typical SURPASS Trial
The following diagram outlines the general workflow of a participant in a SURPASS clinical trial.
References
- 1. bariatricnews.net [bariatricnews.net]
- 2. Tirzepatide versus insulin glargine in type 2 diabetes and increased cardiovascular risk (SURPASS-4): a randomised, open-label, parallel-group, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 4. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generalizability of the SURPASS‐2 Trial and Effect of Tirzepatide on US Diabetes and Obesity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 8. Post Hoc Analysis of SURPASS-1 to -5: Efficacy and Safety of Tirzepatide in Adults with Type 2 Diabetes are Independent of Baseline Characteristics | springermedizin.de [springermedizin.de]
- 9. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 10. lilly.com [lilly.com]
- 11. droracle.ai [droracle.ai]
- 12. bmidoctors.com [bmidoctors.com]
- 13. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical … [ouci.dntb.gov.ua]
- 19. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating GIPR Antagonism in Human Obesity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy is rapidly evolving, with incretin-based therapies at the forefront. While the role of glucagon-like peptide-1 receptor (GLP-1R) agonists is well-established, the glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) has emerged as a target of intense investigation. A compelling paradox exists: both GIPR agonism and antagonism, when paired with GLP-1R agonism, have demonstrated significant efficacy in weight reduction.[1][2] This guide provides an objective comparison of GIPR antagonism against other incretin-based strategies, supported by experimental data and detailed methodologies, to validate its role in treating human obesity.
The Rationale for GIPR Antagonism
The pursuit of GIPR antagonism for obesity is founded on several lines of evidence suggesting GIP has an "obesogenic" role, particularly in the context of overnutrition.[3][4]
-
Physiological Role: GIP is an incretin hormone secreted by the gut after a meal. It not only stimulates insulin secretion but also enhances nutrient absorption, increases blood flow to adipose tissue, and promotes the uptake and storage of lipids.[3][4][5]
-
Human Genetics: Genome-wide association studies (GWAS) have identified a correlation between GIPR genetic variants that result in reduced function and a lower body mass index (BMI).[2][3][4]
-
Preclinical Models: Mice with a genetic knockout of the GIP receptor are protected against diet-induced obesity (DIO) when fed a high-fat diet, primarily through a shift toward lipid catabolism without a significant change in food intake.[1][3][4]
These findings collectively support the hypothesis that inhibiting GIPR signaling could be a viable therapeutic strategy for weight loss.
Mechanism of Action: The GIPR Signaling Pathway
The GIP receptor is a class B G-protein coupled receptor (GPCR). In adipocytes, its activation by GIP initiates a signaling cascade that promotes energy storage. GIPR antagonism aims to block these effects. The most profound anti-obesity effects are observed when GIPR antagonism is combined with GLP-1R agonism, a synergy demonstrated in both rodent and non-human primate models.[2][6] This combination has been shown to nearly double the weight loss achieved with a GLP-1R agonist alone in preclinical studies.[2][4]
The synergistic effect of combined GIPR antagonism and GLP-1R agonism is believed to stem from complementary actions on appetite, energy expenditure, and metabolism, potentially involving both central nervous system and peripheral tissues.[7]
Comparison of Incretin-Based Therapeutic Strategies
The table below compares MariTide, a GIPR antagonist and GLP-1R agonist, with other leading incretin-based therapies that utilize GIPR agonism or GLP-1R agonism alone.
| Therapeutic Agent | Mechanism of Action | Key Preclinical/Clinical Finding (Weight Loss) | Key Characteristics |
| MariTide (maridebart cafraglutide) | GIPR Antagonist / GLP-1R Agonist [8][9] | Phase 2: Up to ~20% mean weight loss at 52 weeks.[10] Maintained significant weight loss up to 150 days post-treatment.[11] | Antibody-peptide conjugate; administered monthly or less frequently.[8][10] |
| Tirzepatide (Zepbound®) | Dual GIPR Agonist / GLP-1R Agonist [12][13] | SURMOUNT-1: Up to 22.5% mean weight loss at 72 weeks (at 15 mg dose).[14] | Single molecule peptide; administered weekly.[13] |
| Retatrutide | Triple GLP-1R, GIPR, and Glucagon Receptor Agonist [15][16] | Phase 2: Up to 24.2% mean weight loss at 48 weeks (at 12 mg dose).[15] | Single molecule peptide; administered weekly.[17] |
| Orforglipron | GLP-1R Agonist [18][19] | Phase 2: Up to 14.7% mean weight loss at 36 weeks.[20] | Oral, non-peptide small molecule; administered daily.[18] |
Experimental Data Presentation
Table 1: Clinical Trial Weight Loss Data Comparison
| Drug | Trial (Phase) | Population | Dose | Duration | Mean Body Weight Reduction (%) | Placebo Reduction (%) | Reference |
| MariTide | Phase 2 | Obesity/Overweight | Highest Dose | 52 weeks | ~20% | N/A | [10] |
| Phase 1 | Obesity/Overweight | 420 mg Q4W | 12 weeks | 14.5% | -1.5% (increase) | [11] | |
| Tirzepatide | SURMOUNT-1 (3) | Obesity/Overweight | 15 mg QW | 72 weeks | 22.5% | 2.4% | [14] |
| SURMOUNT-1 (3) | Obesity/Overweight | 10 mg QW | 72 weeks | 21.4% | 2.4% | [14] | |
| Retatrutide | Phase 2 | Obesity | 12 mg QW | 48 weeks | 24.2% | 2.1% | [15] |
| Phase 2 | Obesity | 8 mg QW | 48 weeks | 22.8% | 2.1% | [15] | |
| Orforglipron | Phase 2 | Obesity | Highest Dose | 36 weeks | 14.7% | 2.3% | [20] |
Table 2: Preclinical Data in Diet-Induced Obese (DIO) Models
| Treatment | Animal Model | Key Finding | Reference |
| GIPR Antagonist Antibody (muGIPR-Ab) | DIO Mice | Protected against body weight gain, improved metabolic parameters. | [6] |
| GIPR Antagonist Ab + Liraglutide (GLP-1RA) | DIO Mice | Nearly doubled the weight loss seen with liraglutide alone (~30% vs. ~15%). | [3][4] |
| GIPR Antagonist Antibody (hGIPR-Ab) | Obese Non-Human Primates | Enhanced weight loss when co-dosed with a GLP-1R agonist. | [6][21] |
| GIPR Knockout (Gipr-/-) | Mice on High-Fat Diet | Protected from diet-induced obesity and insulin resistance. | [1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are protocols for key experiments used to validate GIPR antagonists.
GIPR Receptor Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a known ligand for binding to the GIP receptor, determining its binding affinity (Ki).
-
Objective: To determine the dissociation constant (Ki) of a GIPR antagonist.
-
Materials:
-
Protocol:
-
Culture GIPR-expressing cells and prepare a cell suspension in assay buffer.
-
Dispense a fixed number of cells into each well of the microplate.
-
Prepare serial dilutions of the unlabeled test compound.
-
Add a fixed, sub-saturating concentration of the fluorescently-labeled GIP ligand to each well.
-
Add the serial dilutions of the test compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the signal using a suitable plate reader (e.g., an HTRF-compatible reader for fluorescent assays).[22]
-
Data Analysis: Plot the signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
GIPR Signaling Assay (cAMP Accumulation)
This functional assay measures the ability of a compound to inhibit GIP-stimulated intracellular signaling.
-
Objective: To quantify the antagonist's potency (IC50) in blocking GIP-induced cyclic AMP (cAMP) production.
-
Materials:
-
GIPR-expressing cells engineered with a cAMP-responsive reporter system (e.g., luciferase or FRET-based).[23][24]
-
Human GIP peptide.
-
Test compound (GIPR antagonist).
-
Cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Luminometer or fluorescence plate reader.
-
-
Protocol:
-
Plate the reporter cells in a 96- or 384-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of the test antagonist for a short period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.[23]
-
Stimulate the cells by adding a fixed concentration of human GIP (typically an EC80 concentration to ensure a robust signal).
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for cAMP production and reporter gene expression.
-
Lyse the cells and add the detection reagent (e.g., Luciferase Detection Reagent).[23]
-
Measure the light output (luminescence) or fluorescence signal.
-
Data Analysis: Normalize the data to controls (basal vs. GIP-stimulated). Plot the normalized response against the log concentration of the antagonist to calculate the IC50 value.
-
In Vivo Diet-Induced Obesity (DIO) Mouse Study
This preclinical model is the standard for evaluating the anti-obesity efficacy of therapeutic candidates.
-
Objective: To assess the effect of a GIPR antagonist, alone or in combination with a GLP-1R agonist, on body weight, food intake, and metabolic parameters in obese mice.
-
Protocol:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[3][6]
-
Acclimatization and Baseline: Mice are acclimatized to handling and single housing. Baseline body weight, body composition (by NMR or DEXA), and food intake are measured.
-
Randomization: Mice are randomized into treatment groups based on body weight to ensure no significant differences at the start of the study.
-
Treatment Administration: Mice are treated chronically (e.g., for 4-8 weeks) via subcutaneous injection or oral gavage with:
-
Vehicle control
-
GIPR antagonist
-
GLP-1R agonist
-
GIPR antagonist + GLP-1R agonist
-
-
Monitoring: Body weight and food intake are measured daily or several times per week.
-
Terminal Procedures: At the end of the study, mice are fasted, and terminal blood samples are collected for analysis of glucose, insulin, and lipids. Tissues such as liver and adipose depots are collected for weight and further analysis (e.g., histology, gene expression).
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare changes in body weight, cumulative food intake, and metabolic endpoints between treatment groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-obesity effects of GIPR antagonists alone and in combination with GLP-1R agonists in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is MariTide and how does it work? [drugs.com]
- 9. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]
- 10. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. A Narrative Review on Clinical Evidence of Tirzepatide’s Role in Addressing Type 2 Diabetes and Obesity Management | Rathakrishnan | Clinical Diabetology [journals.viamedica.pl]
- 13. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. joinvoy.com [joinvoy.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. diabetes.co.uk [diabetes.co.uk]
- 18. Orforglipron - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 20. What is orforglipron? [drugs.com]
- 21. What combines best with GLP-1 for obesity treatment: GIP receptor agonists or antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Maridebart Cafraglutide: A Comparative Guide to Bispecific Antibodies in Metabolic Disease
For Immediate Publication
This guide provides a comprehensive comparison of maridebart cafraglutide, a novel bispecific antibody, with other prominent bispecific antibodies in development or on the market for the treatment of obesity and type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, mechanism of action, and clinical data of these therapies.
Executive Summary
The landscape of metabolic disease therapeutics is rapidly evolving with the advent of multi-specific agents that target multiple signaling pathways to achieve superior glycemic control and weight loss. Maridebart cafraglutide (formerly AMG 133) from Amgen represents a unique approach within this class. Unlike dual agonists, it is an antibody-peptide conjugate that functions as a Gastric Inhibitory Polypeptide Receptor (GIPR) antagonist and a Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist.[1][2][3][4] This guide compares maridebart cafraglutide to key comparators: tirzepatide (a dual GIPR/GLP-1R agonist), and the dual GLP-1R/Glucagon Receptor (GCGR) agonists, cotadutide and mazdutide.
Molecular Structure and Mechanism of Action
A fundamental differentiator lies in the molecular architecture and the distinct mechanisms by which these bispecific antibodies exert their therapeutic effects.
Maridebart Cafraglutide (GIPR antagonist / GLP-1R agonist): This investigational therapeutic is a bispecific antibody-peptide conjugate.[1] It consists of a fully human monoclonal antibody that antagonizes the GIP receptor, covalently linked to two GLP-1 analog peptides which act as agonists for the GLP-1 receptor.[1] This unique design allows for simultaneous inhibition of GIPR signaling and activation of GLP-1R signaling.[1] The antibody backbone provides a long pharmacokinetic half-life, enabling monthly or potentially less frequent dosing.[5]
Tirzepatide (GIPR agonist / GLP-1R agonist): Tirzepatide is a single molecule that acts as a dual agonist for both the GIP and GLP-1 receptors.[6][7] By activating both of these incretin hormone pathways, it enhances insulin secretion, improves insulin sensitivity, and regulates appetite.[8][9][10]
Cotadutide and Mazdutide (GLP-1R agonist / GCGR agonist): These molecules are dual agonists of the GLP-1 receptor and the glucagon receptor.[11][12][13][14][15] The activation of the GLP-1 receptor primarily drives improvements in glycemic control and appetite suppression, while the glucagon receptor agonism is thought to increase energy expenditure.[11][13]
Signaling Pathway Diagram
Caption: Mechanisms of Action for Maridebart Cafraglutide and Comparator Bispecifics.
Preclinical and Clinical Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Efficacy in Weight Reduction
| Drug | Mechanism | Study Phase | Population | Duration | Mean Weight Loss (%) | Comparator/Placebo |
| Maridebart Cafraglutide | GIPR Antagonist / GLP-1R Agonist | Phase 2 | Obesity (without T2D) | 52 weeks | Up to ~20%[7] | 2.6% (Placebo)[7] |
| Phase 2 | Obesity with T2D | 52 weeks | Up to ~17%[7] | 1.4% (Placebo)[7] | ||
| Tirzepatide | GIPR Agonist / GLP-1R Agonist | SURMOUNT-1 (Phase 3) | Obesity (without T2D) | 72 weeks | 20.9% (15 mg)[3] | -3.1% (Placebo)[3] |
| SURMOUNT-2 (Phase 3) | Obesity with T2D | 72 weeks | 15.7% (15 mg)[6] | -3.3% (Placebo) | ||
| Cotadutide | GLP-1R Agonist / GCGR Agonist | Phase 2b | Overweight/Obesity with T2D | 54 weeks | 4.34% (300 µg) | -1.69% (Placebo)[1] |
| Mazdutide | GLP-1R Agonist / GCGR Agonist | Phase 2 | Overweight/Obesity (Chinese) | 24 weeks | 11.3% (6 mg)[5] | -1.0% (Placebo)[5] |
| Phase 2 | T2D (Chinese) | 20 weeks | Up to 7.1% | -1.4% (Placebo)[16] |
Table 2: Efficacy in Glycemic Control (HbA1c Reduction)
| Drug | Mechanism | Study Phase | Population | Duration | Mean HbA1c Reduction (%) | Comparator/Placebo |
| Maridebart Cafraglutide | GIPR Antagonist / GLP-1R Agonist | Phase 2 | Obesity with T2D | 52 weeks | Up to 2.2%[7] | +0.1% (Placebo)[10] |
| Tirzepatide | GIPR Agonist / GLP-1R Agonist | SURPASS-1 (Phase 3) | T2D (monotherapy) | 40 weeks | -2.07% (15 mg)[17] | +0.04% (Placebo)[17] |
| SURPASS-2 (Phase 3) | T2D | 40 weeks | -2.30% (15 mg) | -1.86% (Semaglutide 1 mg)[18] | ||
| Cotadutide | GLP-1R Agonist / GCGR Agonist | Phase 2b | Overweight/Obesity with T2D | 54 weeks | -1.2% (300 µg) | -0.5% (Placebo)[1] |
| Mazdutide | GLP-1R Agonist / GCGR Agonist | Phase 2 | T2D (Chinese) | 20 weeks | -1.67% (4.5 mg) | +0.03% (Placebo)[19] |
Table 3: Common Adverse Events (Gastrointestinal)
| Drug | Nausea (%) | Diarrhea (%) | Vomiting (%) | Constipation (%) |
| Maridebart Cafraglutide | Common, mild-to-moderate, less frequent with dose escalation[9][20] | Common, mild-to-moderate[20] | Common, mild-to-moderate, less frequent with dose escalation[9][20] | Common, mild-to-moderate[20] |
| Tirzepatide | 20.2-21.9%[6] | 19.9-21.5%[6] | 10.9-13.2%[6] | 8.0-9.0%[6] |
| Cotadutide | 35%[1] | Not specified | 17%[1] | Not specified |
| Mazdutide | 23%[16] | 36%[16] | 14%[16] | Not specified |
Experimental Protocols
Detailed experimental protocols for proprietary molecules are often not fully disclosed in public literature. However, the general methodologies for key experiments are outlined below.
Receptor Binding Affinity Assays
These assays are crucial for determining the binding potency of a ligand to its receptor. A common method is a radioligand competition assay.
General Protocol:
-
Cell Culture and Membrane Preparation: A stable cell line overexpressing the receptor of interest (e.g., GLP-1R, GIPR, or GCGR) is cultured. The cell membranes are then harvested and prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., maridebart cafraglutide, tirzepatide).
-
Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filter is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki).
cAMP Signaling Assays
These assays measure the functional activity of the bispecific antibodies at their target G protein-coupled receptors (GPCRs), as GLP-1R, GIPR, and GCGR signaling is mediated through cyclic AMP (cAMP).
General Protocol for Agonist Activity:
-
Cell Culture: A cell line expressing the receptor of interest is cultured in multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (agonist).
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.[13][21][22][23][24]
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
General Protocol for Antagonist Activity:
-
Cell Culture: Similar to the agonist assay, cells expressing the target receptor are cultured.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (antagonist) before being stimulated with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: Intracellular cAMP levels are measured as described for the agonist assay.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined.
Experimental Workflow Diagram
Caption: General Experimental Workflows for Key In Vitro Assays.
Conclusion
Maridebart cafraglutide presents a distinct approach to the treatment of obesity and related comorbidities by combining GIPR antagonism with GLP-1R agonism. This contrasts with the dual agonism strategy of tirzepatide (GIPR/GLP-1R) and the GLP-1R/GCGR dual agonists cotadutide and mazdutide. The antibody-peptide conjugate structure of maridebart cafraglutide offers the potential for a less frequent dosing schedule, which may improve patient adherence. Clinical data to date demonstrate robust weight loss and improvements in glycemic control, positioning it as a strong candidate in the evolving landscape of metabolic therapies. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these different bispecific antibody strategies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Tirzepatide - Wikipedia [en.wikipedia.org]
- 4. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Amgen announces phase 2 obesity study results of MariTide [clival.com]
- 8. pharmexec.com [pharmexec.com]
- 9. news-medical.net [news-medical.net]
- 10. Weight-Loss Drug MariTide Gains Momentum in Phase II Trial | tctmd.com [tctmd.com]
- 11. Innovent’s Phase II mazdutide study shows diabetes patient weight loss - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. ajmc.com [ajmc.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 18. Latest Data From SURPASS Trials Demonstrate Tirzepatide Provided Meaningful Blood Sugar Reductions | American Diabetes Association [diabetes.org]
- 19. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Type 2 Diabetes in Diabetes Care - BioSpace [biospace.com]
- 20. Phase 2 study demonstrates weight loss potential of maridebart cafraglutide | springermedicine.com [springermedicine.com]
- 21. cAMP-Glo™ Assay Protocol [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. cAMP-Glo™ Assay [promega.com]
- 24. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Proper Disposal of MHP 133: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential information and step-by-step guidance for the safe disposal of MHP 133, a research chemical also known as Defensamide, with CAS number 1104874-94-3.
Immediate Safety and Logistical Information:
Conflicting safety information exists for this compound. One Safety Data Sheet (SDS) from DC Chemicals classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Conversely, an MSDS from AbMole BioScience for a product with the same CAS number states it is not a hazardous substance or mixture[2]. Given this discrepancy, it is imperative to handle this compound with caution and follow the more stringent disposal guidelines for hazardous waste unless its non-hazardous nature can be unequivocally confirmed by the specific supplier.
Quantitative Data Summary
For the safe management of chemical waste in a laboratory setting, adherence to established accumulation limits is crucial. The following table summarizes key quantitative limits for hazardous waste accumulation, which should be applied to the disposal of this compound if treated as hazardous.
| Parameter | Limit | Regulation Source |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area | 55 gallons | University of Pennsylvania EHRS[2] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS[2] |
| Time Limit for Removal of Full Containers | Within 3 calendar days of reaching the limit | Central Washington University[3] |
| Maximum Storage Time for Partially Filled Containers | Up to 12 months from the first addition of waste | University of Pennsylvania EHRS[2] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures outline the recommended disposal plan for this compound. This protocol is designed to address the conflicting safety data by prioritizing a cautious approach.
Step 1: Hazard Determination
-
Consult the Supplier-Specific Safety Data Sheet (SDS): The primary source of information for the safe handling and disposal of any chemical is the SDS provided by the manufacturer or supplier.
-
Assess the Classification:
-
If the SDS classifies this compound as hazardous (e.g., "Acute toxicity, Oral (Category 4)," "Very toxic to aquatic life"), proceed with the Hazardous Waste Disposal Protocol .
-
If the SDS explicitly states that this compound is "non-hazardous," and you have no other information to contradict this, you may proceed with the Non-Hazardous Waste Disposal Protocol .
-
-
In Case of Doubt or Discrepancy: If there is any uncertainty, or if conflicting information is found, treat this compound as hazardous waste.
Step 2A: Hazardous Waste Disposal Protocol
-
Waste Minimization: Before beginning any experiment, plan to minimize the amount of this compound waste generated. This can be achieved by:
-
Ordering the smallest necessary quantity of the chemical.
-
Reducing the scale of experiments whenever feasible[2].
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for this compound waste. The original container, if in good condition, is often a suitable choice[3].
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Defensamide"), and the CAS number (1104874-94-3). Note any other constituents of the waste mixture.
-
Keep the container securely closed except when adding waste[3][4].
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2][3].
-
Ensure that the SAA is inspected weekly for any leaks or container degradation[3].
-
Do not store incompatible chemicals together. For instance, keep acids and bases in separate containment[3].
-
-
Disposal Request:
-
Once the container is full or has reached the storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6].
-
Do not dispose of this compound down the drain or in the regular trash if it is classified as hazardous[5].
-
Step 2B: Non-Hazardous Waste Disposal Protocol
If this compound is confirmed to be non-hazardous according to your supplier's SDS and institutional guidelines, the following procedures may be applicable. Always verify with your local regulations and EHS office before proceeding[7].
-
Solid Waste:
-
Liquid Waste:
-
Some non-hazardous liquid waste may be suitable for drain disposal, but only in small quantities (a few hundred grams or milliliters per day) and with ample water flushing[7][8].
-
Confirm that your local wastewater treatment facility can handle this type of waste[3].
-
Never use a storm drain for chemical disposal[7].
-
-
Empty Containers:
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Key steps for hazardous waste management.
References
- 1. Defensamide(MHP)|1104874-94-3|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of MHP 133: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals require precise and immediate safety protocols when handling chemical compounds. This guide provides essential information on the personal protective equipment (PPE) and disposal procedures for MHP 133, a substance that, while not classified as hazardous, necessitates careful handling to ensure laboratory safety.
Understanding this compound
This compound, with the CAS Number 1104874-94-3, is a research chemical. According to its Safety Data Sheet (SDS), it is not considered a hazardous substance or mixture. However, standard laboratory best practices for handling chemical compounds should always be followed to minimize any potential risks.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for tears or holes before each use. Remove and dispose of contaminated gloves properly. |
| Eyes | Safety glasses with side shields or goggles | Eye protection should be worn at all times when in the laboratory, especially when handling any chemical substances. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing from potential splashes. |
| Respiratory | Not generally required | Based on the current SDS, respiratory protection is not required for handling this compound under normal laboratory conditions with adequate ventilation. However, if aerosols are generated or if working in a poorly ventilated area, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Procedural Guidance for Safe Handling
Following a step-by-step procedure for donning and doffing PPE is critical to prevent contamination.
Donning PPE Workflow
Doffing PPE Workflow
To prevent cross-contamination, PPE should be removed in the reverse order it was put on.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of chemical waste is paramount for environmental and personal safety.
Disposal of Unused this compound
Unused this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Disposal of Contaminated PPE
All disposable PPE, such as gloves, that has come into contact with this compound should be considered chemical waste.
-
Gloves and other disposable items: Place in a designated, clearly labeled chemical waste container.
-
Reusable PPE: Laboratory coats should be laundered separately from personal clothing. If significant contamination occurs, consult your EHS office for decontamination procedures.
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert others in the immediate area.
-
Wear appropriate PPE , including gloves, a lab coat, and eye protection.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Clean the affected area thoroughly.
-
Dispose of all contaminated materials as chemical waste.
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
